5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-methyl-3-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)6-4-7(8)10(3)9-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYVXZCXRDJIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Synthesis of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Part 1: Executive Summary & Strategic Analysis
The Target & Its Utility
The molecule 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole is a high-value heterocyclic building block, frequently utilized in the development of kinase inhibitors, sGC stimulators, and agrochemicals. Its structural integrity relies on the precise placement of three substituents:
-
N1-Methyl: Fixes the tautomeric equilibrium.
-
C3-Isopropyl: Provides steric bulk and lipophilicity.
-
C5-Bromine: The reactive handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
The Synthetic Challenge: Regiochemistry
The core challenge in synthesizing this molecule is regioselectivity .[1][2] A standard electrophilic bromination (e.g., using NBS) of the parent pyrazole will fail to yield the target.
-
Electrophilic Aromatic Substitution (EAS): The pyrazole ring is electron-rich. The lone pair on N1 donates electron density into the ring. EAS (using
or NBS) predominantly occurs at the C4 position, which is the most nucleophilic site (analogous to the beta-position of pyrrole). This yields the 4-bromo isomer, an impurity that is difficult to separate. -
Directed Ortho-Metalation (DoM): To functionalize C5 , we must exploit the acidity of the C5-proton. The inductive effect of the adjacent N1-nitrogen makes the C5-H significantly more acidic (
) than C4-H. Deprotonation with a strong organolithium base generates a C5-anion, which can then be trapped with an electrophilic bromine source.
Decision Matrix: Pathway Selection
Caption: Pathway comparison showing why Lithiation (Path B) is required to bypass the natural C4-reactivity of the pyrazole ring.
Part 2: Detailed Experimental Protocol
Precursor Synthesis (If not commercially sourced)
Note: If purchasing 3-isopropyl-1-methyl-1H-pyrazole, skip to Section 2.2.
Reaction: Condensation of 4-methyl-3-oxopentanenitrile (or equivalent
-
Optimization: Use fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) as solvent to enhance regioselectivity toward the 1-methyl-3-isopropyl isomer [1].[3] Alternatively, purify via distillation; the 1,3-isomer typically has a lower boiling point than the 1,5-isomer.
Core Synthesis: C5-Lithiation and Bromination
Objective: Regioselective installation of Bromine at C5. Scale: 10.0 mmol (Representative).
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[4] | Amount | Role |
| 3-Isopropyl-1-methyl-1H-pyrazole | 124.18 | 1.0 | 1.24 g | Substrate |
| n-Butyllithium (2.5M in hexanes) | - | 1.2 | 4.8 mL | Base (Lithiation) |
| 1,2-Dibromo-1,1,2,2-tetrafluoroethane | 259.82 | 1.3 | 3.38 g | Bromine Source* |
| THF (Anhydrous) | - | - | 25 mL | Solvent |
*Note:
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Flush with
for 15 minutes. -
Add 3-isopropyl-1-methyl-1H-pyrazole (1.24 g, 10 mmol) and anhydrous THF (25 mL).
-
-
Lithiation (The Critical Step):
-
Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature prevents the isomerization of the lithiated species and suppresses side reactions with the methyl group.
-
Add n-BuLi (4.8 mL, 12 mmol) dropwise via syringe over 10 minutes.
-
Observation: The solution may turn yellow/orange, indicating the formation of the 5-lithio anion.
-
Stir at -78°C for 45 to 60 minutes . Causality: Sufficient time is needed for complete deprotonation, but extending beyond 1 hour risks thermodynamic equilibration to the N-methyl lithiated species (kinetic vs thermodynamic control). [2]
-
-
Bromination (Quench):
-
Dissolve the bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrafluoroethane or
) in 5 mL anhydrous THF. -
Add this solution dropwise to the reaction mixture at -78°C.
-
Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (rt) over 1 hour.
-
-
Work-up:
-
Quench with saturated aqueous
(20 mL). -
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Eluent: Hexanes/EtOAc gradient (typically 9:1 to 4:1).
-
Target: The 5-bromo product is less polar than the 4-bromo byproduct (if any formed) and the starting material.
-
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must validate the loss of the C5 proton.
| Analytical Method | Expected Result (Success) | Failure Mode (Warning) |
| 1H NMR (CDCl3) | Disappearance of singlet at ~7.2-7.4 ppm (C5-H). Retention of singlet at ~6.0-6.2 ppm (C4-H). | Presence of two aromatic singlets indicates starting material or 4-bromo isomer (if C5-H remains). |
| 13C NMR | C5 carbon shift moves upfield significantly due to the Heavy Atom Effect of Bromine (C-Br typically ~110-125 ppm). | C-Br shift at ~95 ppm suggests C4-bromination. |
| GC-MS / LC-MS | Molecular ion | Mass of 282 indicates dibromination (over-reaction). |
Part 3: Process Workflow & Safety
Synthesis Workflow Diagram
Caption: Operational workflow emphasizing the temperature-controlled lithiation sequence.
Safety & Handling
-
n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere (
or Ar). Use a syringe with a long needle and positive pressure. Have a bucket of sand or Class D extinguisher nearby. -
Exotherm Control: The quenching step (adding the electrophile) can be exothermic. Add slowly at -78°C to prevent runaway temperatures which degrade the regioselectivity.
References
-
Regioselectivity in Pyrazole Synthesis: Rosa, F. A., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[3] Synlett, 2005.
-
Lithiation Mechanism & Regiochemistry: Begtrup, M., et al. "Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study."[5] Organic & Biomolecular Chemistry, 2006, 4(7), 1261-1267.[5]
-
General Pyrazole Bromination Overview: "Regioselectivity of Pyrazole Bromination." Journal of Heterocyclic Chemistry, General Reference.
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
characterization of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
An In-depth Technical Guide to the Characterization of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Introduction: The Strategic Value of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development. Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a multitude of biologically active molecules. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties, metabolic stability, and target-binding affinity.
This guide provides a comprehensive technical overview of This compound , a heterocyclic building block with significant potential for synthetic elaboration. The presence of a bromine atom at the 5-position offers a reactive handle for a wide array of cross-coupling reactions, while the isopropyl and N-methyl groups modulate the molecule's steric and electronic profile. This document is intended for researchers, scientists, and drug development professionals, offering in-depth characterization data, validated experimental protocols, and field-proven insights into the synthesis and reactivity of this valuable intermediate.
Physicochemical and Structural Data
A foundational understanding of a molecule's physical properties is critical for its application in synthesis and purification. The key physicochemical data for this compound are summarized below.
| Property | Data |
| Molecular Formula | C₇H₁₁BrN₂ |
| Molecular Weight | 203.08 g/mol |
| Appearance | Expected to be a solid or oil |
| IUPAC Name | This compound |
| InChI Key | ODWXMADXDUAWSO-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(C)C1=NN(C)C=C1Br |
Proposed Synthesis Pathway
The synthesis of this compound can be approached through a logical sequence involving the formation of the core pyrazole ring followed by regioselective bromination. The causality for this pathway is rooted in the accessibility of starting materials and the predictable reactivity of pyrazole systems.
Protocol 1: Synthesis of 3-isopropyl-1-methyl-1H-pyrazole
The initial step involves a classic Knorr-type pyrazole synthesis, where a β-diketone or its equivalent is condensed with a hydrazine. In this case, 4-methyl-1,3-pentanedione serves as the ideal precursor to react with methylhydrazine.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-1,3-pentanedione (1.0 eq) and ethanol (5 mL per mmol of diketone).
-
Slowly add methylhydrazine (1.05 eq) to the solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-isopropyl-1-methyl-1H-pyrazole, which can be purified by column chromatography if necessary.
Protocol 2: Regioselective Bromination
The N-methylated pyrazole ring is electron-rich and susceptible to electrophilic substitution. The C5 position is sterically accessible and electronically favored for bromination. N-Bromosuccinimide (NBS) is an excellent choice as a brominating agent due to its ease of handling and high selectivity.
Step-by-Step Methodology:
-
Dissolve the 3-isopropyl-1-methyl-1H-pyrazole (1.0 eq) from the previous step in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate.
-
After filtration and concentration, the crude this compound can be purified by silica gel column chromatography.
Caption: Synthetic workflow for this compound.
Comprehensive Spectroscopic Characterization
The structural elucidation of the target compound relies on a combination of modern spectroscopic techniques. The following sections detail the expected data from NMR, IR, and Mass Spectrometry analyses.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments in the molecule. The expected chemical shifts (δ) and coupling patterns are highly predictable for this structure.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |
| Pyrazole C4-H | ~6.1-6.3 | Singlet (s) | N/A | 1H | The sole proton on the electron-rich pyrazole ring, appearing as a sharp singlet. |
| N-CH₃ | ~3.6-3.8 | Singlet (s) | N/A | 3H | Methyl group attached to the nitrogen atom, deshielded by the heteroatom. |
| Isopropyl CH | ~2.9-3.1 | Septet (sept) | ~7.0 Hz | 1H | Methine proton split by the six equivalent protons of the two methyl groups. |
| Isopropyl CH₃ | ~1.2-1.4 | Doublet (d) | ~7.0 Hz | 6H | Six equivalent protons of the two methyl groups split by the single methine proton. |
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Pyrazole C 3 | ~155-158 | Carbon bearing the isopropyl group, significantly downfield due to attachment to two nitrogen atoms. |
| Pyrazole C 5 | ~125-130 | Carbon bearing the bromine atom. The halogen effect shifts this carbon downfield. |
| Pyrazole C 4 | ~105-108 | The CH carbon of the pyrazole ring, appearing in the typical aromatic/heteroaromatic region. |
| Isopropyl C H | ~26-29 | Methine carbon of the isopropyl group. |
| N-C H₃ | ~36-39 | N-methyl carbon, deshielded by the adjacent nitrogen. |
| Isopropyl C H₃ | ~21-23 | Equivalent methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.[2]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100-3150 | C-H Stretch (sp²) | Medium | Stretching of the C-H bond on the pyrazole ring. |
| 2950-3000 | C-H Stretch (sp³) | Strong | Asymmetric and symmetric stretching of C-H bonds in the methyl and isopropyl groups. |
| ~1550 | C=N Stretch | Medium-Strong | Stretching vibration characteristic of the pyrazole ring. |
| ~1470 | C=C Stretch | Medium | Stretching vibration characteristic of the pyrazole ring. |
| 1365-1385 | C-H Bend | Medium | Bending (scissoring) vibrations of the isopropyl group, often a doublet. |
| 600-800 | C-Br Stretch | Medium-Strong | Stretching of the carbon-bromine bond, found in the fingerprint region.[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| m/z Value | Ion | Rationale |
| 202/204 | [M]⁺ | Molecular Ion Peak . The characteristic 1:1 isotopic pattern for bromine results in two peaks of nearly equal intensity separated by 2 amu.[3] |
| 187/189 | [M-CH₃]⁺ | Loss of a methyl radical from the parent ion. The bromine isotopic pattern remains. |
| 159/161 | [M-C₃H₇]⁺ | Loss of an isopropyl radical, a common fragmentation pathway for isopropyl-substituted compounds. The bromine isotopic pattern remains. |
| 123 | [M-Br]⁺ | Loss of a bromine radical. This fragment will not exhibit the isotopic pattern. |
Reactivity and Synthetic Utility
The true value of this compound lies in its capacity as a versatile synthetic intermediate. The C5-Br bond is the key reactive site, enabling a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Core Reactivity:
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly amenable to oxidative addition to a Palladium(0) catalyst. This makes the compound an excellent substrate for reactions such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Stille Coupling: Reaction with organostannanes.
-
Heck Reaction: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
-
Lithiation/Metal-Halogen Exchange: Treatment with a strong organolithium base (e.g., n-BuLi) at low temperatures can lead to metal-halogen exchange, generating a potent pyrazolyl-lithium nucleophile. This can then be quenched with a variety of electrophiles to install new functional groups at the C5 position.
Caption: Key cross-coupling reactions utilizing the C5-Bromo handle.
Safety and Handling
While toxicological properties have not been thoroughly investigated for this specific compound, related brominated heterocyclic compounds require careful handling.[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[4]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
-
-
Hazards: Expected to cause skin irritation (H315) and serious eye irritation (H319).[5] May be harmful if swallowed.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in discovery chemistry. Its synthesis is straightforward, and its structure can be unambiguously confirmed through a standard suite of spectroscopic techniques (NMR, IR, and MS). The true power of this molecule is realized through its C5-bromo functionality, which serves as a versatile anchor point for the introduction of molecular diversity via modern cross-coupling chemistry. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and strategically employ this compound in their research and development programs.
References
-
PubChem. 5-Bromo-1-isopropyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]
-
Capot Chemical. MSDS of 5-Bromo-3-methyl-1H-pyrazole. [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Carlo Erba Reagents. Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. [Link]
-
Chemsrc. CAS#:53616-28-7 | 5-(bromomethyl)-4-isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one. [Link]
-
Organic Synthesis International. N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]
-
Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]
-
ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. Infrared Spectroscopy. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR: Novice Level, Spectrum 3. [Link]
-
Wikipedia. Pyrrole. [Link]
-
NIST WebBook. 4-Bromo-3,5-dimethylpyrazole-1-methanol. [Link]
-
PubChemLite. 4-bromo-1-isopropyl-5-methyl-1h-pyrazole. [Link]
-
Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
ChemConnections. Mass Spectrometry Fragmentation. [Link]
-
PubChem. 5-Bromo-3-methyl-1-(2-methylpropyl)pyrazole. [Link]
Sources
An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
This technical guide provides a comprehensive analytical framework for the spectral characterization of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole. As a novel or sparsely documented compound in publicly accessible literature, this document establishes a predictive and methodological foundation for its identification and analysis. This guide is intended for researchers, scientists, and professionals in drug development who are working with substituted pyrazole scaffolds.
The synthesis and characterization of novel pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate spectral analysis is paramount for unequivocal structure elucidation and purity assessment. This guide will delve into the predicted spectral data for this compound and provide standardized protocols for experimental data acquisition.
Molecular Structure and Predicted Spectral Data
The structural features of this compound, including the substituted pyrazole ring, directly influence its spectral properties. The following sections provide a detailed prediction of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra based on established principles and data from analogous compounds.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the methyl, isopropyl, and pyrazole ring protons. The electron-withdrawing effect of the bromine atom and the nitrogen atoms in the pyrazole ring will influence the chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyrazole H-4 | 6.1 - 6.3 | Singlet | N/A | 1H |
| N-CH₃ | 3.6 - 3.8 | Singlet | N/A | 3H |
| Isopropyl CH | 2.9 - 3.2 | Septet | 6.5 - 7.5 | 1H |
| Isopropyl CH₃ | 1.2 - 1.4 | Doublet | 6.5 - 7.5 | 6H |
The prediction for the pyrazole H-4 singlet is based on similar substituted pyrazoles.[1][2][3] The chemical shifts for the N-methyl and isopropyl groups are estimated from standard chemical shift tables and data for related structures.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon attached to the bromine atom is expected to be significantly shifted.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C-5 (C-Br) | 138 - 142 |
| Pyrazole C-3 (C-isopropyl) | 150 - 155 |
| Pyrazole C-4 | 105 - 110 |
| N-CH₃ | 35 - 40 |
| Isopropyl CH | 25 - 30 |
| Isopropyl CH₃ | 20 - 25 |
These predictions are informed by the analysis of various substituted pyrazoles and the known effects of substituents on aromatic and heteroaromatic rings.[4][5]
Predicted Mass Spectrometry Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the following is expected:
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The calculated monoisotopic mass for C₇H₁₁BrN₂ is approximately 202.01 g/mol .
-
Key Fragmentation Patterns: Fragmentation may involve the loss of the isopropyl group, a methyl group, or the bromine atom.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=N stretching (pyrazole ring) | 1500 - 1600 |
| C-N stretching | 1300 - 1400 |
| C-Br stretching | 500 - 650 |
These predictions are based on well-established IR correlation tables and data for similar heterocyclic compounds.[6][7]
Experimental Protocols
To validate the predicted data, the following experimental protocols are recommended.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Mass Spectrometry
Objective: To determine the accurate molecular weight and isotopic distribution.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern. Compare the experimental mass to the theoretical mass.
Infrared Spectroscopy
Objective: To identify the characteristic functional groups.
Methodology:
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. .
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualization of Molecular Structure and Workflow
Caption: Molecular structure of this compound.
Caption: Experimental workflow for the spectral analysis of a novel compound.
Conclusion
This technical guide provides a robust framework for the spectral characterization of this compound. While based on predictive data due to the absence of published experimental spectra, the provided information is grounded in established spectroscopic principles and data from structurally related compounds. The detailed experimental protocols offer a clear path for researchers to obtain and validate the spectral data for this and similar novel pyrazole derivatives. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development in fields where pyrazole chemistry plays a crucial role.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
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An In-depth Technical Guide to 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole, a substituted pyrazole of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established privileged structure in numerous therapeutic agents, and understanding the characteristics of its halogenated derivatives is crucial for the design and synthesis of novel drug candidates. This document details the structural features, expected physicochemical properties, synthetic strategies, and key chemical reactions of this compound. Furthermore, it explores the potential applications of this compound as a versatile building block in the development of new therapeutics, supported by established protocols and expert insights.
Introduction: The Significance of Substituted Pyrazoles in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of compounds that interact with a wide range of biological targets. This has led to the development of numerous successful drugs across various therapeutic areas.[1] The incorporation of different substituents onto the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Halogenated pyrazoles, in particular, are of immense synthetic utility. The introduction of a bromine atom, as in this compound, provides a reactive handle for a variety of cross-coupling reactions. This enables the facile introduction of diverse molecular fragments, thereby expanding the chemical space available for drug discovery programs. This guide will focus specifically on the this compound isomer, providing a detailed analysis of its properties and synthetic potential.
Molecular Structure and Physicochemical Properties
The structure of this compound features a pyrazole ring substituted with a bromine atom at the 5-position, an isopropyl group at the 3-position, and a methyl group on the N1 nitrogen.
Table 1: Predicted Physicochemical Properties of this compound and Related Analogues
| Property | This compound (Predicted) | 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole[1] | 5-Bromo-1-isopropyl-1H-pyrazol-3-amine[2] | 5-Bromo-1-methyl-1H-pyrazole[3] |
| Molecular Formula | C₇H₁₁BrN₂ | C₇H₁₁BrN₂ | C₆H₁₀BrN₃ | C₄H₅BrN₂ |
| Molecular Weight | 203.08 g/mol | 203.08 g/mol | 204.07 g/mol | 161.00 g/mol |
| Appearance | Expected to be a liquid or low-melting solid | - | - | Solid |
| Boiling Point | Estimated >200 °C | - | - | - |
| Melting Point | Not available | Not available | Not available | Not available |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | - | - | - |
| CAS Number | Not available | 1354704-46-3 | 2171323-71-8 | 361476-01-9 |
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for pyrazole ring formation and subsequent functionalization. A plausible and efficient synthetic route involves the cyclization of a β-diketone precursor with a substituted hydrazine, followed by regioselective bromination.
Proposed Synthetic Pathway
A logical synthetic approach would start from isobutyrylacetone (4-methyl-2,4-pentanedione) and methylhydrazine. The initial condensation would yield 3-isopropyl-1,5-dimethyl-1H-pyrazole. Subsequent bromination would then need to be regioselective for the 5-position. However, direct bromination of substituted pyrazoles can sometimes lead to mixtures of isomers.
A more controlled synthesis, affording the desired isomer, would involve the construction of the pyrazole ring with the bromine atom already in place or introduced at an earlier stage. A potential route is outlined below:
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine
-
To a solution of isobutyrylacetonitrile (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-isopropyl-1-methyl-1H-pyrazol-5-amine.
Step 2: Synthesis of this compound via Sandmeyer-type Reaction
-
Dissolve 3-isopropyl-1-methyl-1H-pyrazol-5-amine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
This proposed synthesis is analogous to established procedures for the synthesis of other brominated pyrazoles.[4]
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom at the C5 position of the pyrazole ring. This C-Br bond is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 5-position. This versatility is a key reason for the compound's utility in medicinal chemistry.
Figure 2: Key cross-coupling reactions of this compound.
4.1.1. Suzuki-Miyaura Coupling
This reaction enables the formation of a carbon-carbon bond between the pyrazole ring and an aryl or vinyl group.
-
Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), an appropriate arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
De-gas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify by column chromatography.
-
4.1.2. Sonogashira Coupling
This reaction is used to introduce an alkyne moiety at the 5-position.
-
Protocol:
-
To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere.
-
Upon completion, perform an aqueous work-up and extract the product.
-
Purify by column chromatography.
-
4.1.3. Buchwald-Hartwig Amination
This reaction facilitates the formation of a carbon-nitrogen bond, leading to the synthesis of 5-aminopyrazoles.
-
Protocol:
-
Combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a reaction vessel.
-
Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the isopropyl group protons, and the N-methyl protons.
-
Pyrazole H-4: A singlet is expected in the aromatic region, likely around δ 6.0-6.5 ppm.
-
Isopropyl CH: A septet is anticipated for the methine proton of the isopropyl group, coupled to the six methyl protons, likely in the range of δ 3.0-3.5 ppm.
-
Isopropyl CH₃: A doublet for the six equivalent methyl protons of the isopropyl group, coupled to the methine proton, is expected around δ 1.2-1.4 ppm.
-
N-CH₃: A singlet for the three protons of the N-methyl group should appear in the range of δ 3.6-3.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Pyrazole C3, C4, C5: The signals for the pyrazole ring carbons are expected in the aromatic region (δ 100-150 ppm). The carbon bearing the bromine (C5) will likely be the most downfield of these.
-
Isopropyl CH: The methine carbon of the isopropyl group is expected around δ 25-30 ppm.
-
Isopropyl CH₃: The methyl carbons of the isopropyl group should appear around δ 20-25 ppm.
-
N-CH₃: The N-methyl carbon is anticipated in the range of δ 35-40 ppm.
Mass Spectrometry
The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peaks would be expected at m/z = 202 and 204. Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic cleavages.[5]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the various functional groups present in the molecule.
-
C-H stretching (aromatic): Around 3100-3000 cm⁻¹.
-
C-H stretching (aliphatic): Around 2970-2870 cm⁻¹.
-
C=C and C=N stretching (pyrazole ring): In the region of 1600-1450 cm⁻¹.
-
C-Br stretching: Typically in the fingerprint region, below 700 cm⁻¹.
Applications in Drug Development
The versatility of this compound as a synthetic intermediate makes it a valuable tool for drug discovery and development. The ability to introduce a wide range of substituents at the 5-position through cross-coupling reactions allows for the rapid generation of compound libraries for high-throughput screening.
The pyrazole core itself is present in a number of approved drugs, and its derivatives have been investigated for a multitude of therapeutic applications, including as:
The specific substitution pattern of this compound provides a unique starting point for the design of novel compounds with potentially improved pharmacological properties.
Conclusion
This compound is a key synthetic building block with significant potential in the field of drug discovery. Its well-defined structure and the reactivity of the C-Br bond allow for the systematic and efficient synthesis of diverse libraries of substituted pyrazoles. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous compounds. As the demand for novel therapeutics continues to grow, the strategic use of such versatile intermediates will be crucial in the development of the next generation of medicines.
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- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Guidechem. (2020, February 8). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? Guidechem.
- MDPI. (2009, July 3).
-
PubChem. (n.d.). 5-Bromo-1-isopropyl-1H-pyrazol-3-amine. Retrieved February 15, 2026, from [Link]
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Introduction: The Strategic Value of the Bromopyrazole Scaffold
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Substituted Bromopyrazoles for Drug Discovery
Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved therapeutics.[1][2] This guide provides an in-depth technical overview of a representative member of this class, 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole. While the specific isomer 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole is not readily found in commercial or literature databases, the principles of synthesis, characterization, and application detailed herein are directly transferable. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging brominated pyrazole scaffolds as versatile intermediates for creating novel chemical entities.
Substituted pyrazoles are integral to a wide spectrum of biologically active compounds, demonstrating activities that span from anticancer and anti-inflammatory to antimicrobial.[2][3][4] The strategic introduction of a bromine atom onto the pyrazole core, as seen in our model compound 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole (CAS No. 1354704-46-3) , transforms it into a highly versatile synthetic intermediate.[3] The bromine atom serves as an efficient chemical "handle" for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This capability allows for the systematic and rapid diversification of the pyrazole core, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties in drug discovery programs.
Physicochemical Properties of the Model Compound
A clear understanding of the fundamental properties of the starting intermediate is critical for experimental design. The key properties for 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole are summarized below.
| Property | Value | Source |
| CAS Number | 1354704-46-3 | [3] |
| Molecular Formula | C₇H₁₁BrN₂ | [3] |
| Molecular Weight | 203.08 g/mol | [3] |
| IUPAC Name | 3-bromo-5-methyl-1-propan-2-ylpyrazole | [3] |
| SMILES | CC1=CC(=NN1C(C)C)Br | [3] |
| InChI Key | ABBVFXPIASJIAN-UHFFFAOYSA-N | [3] |
Synthesis of Substituted Bromopyrazoles: A Validated Approach
The synthesis of N-alkylated bromopyrazoles can be approached through several routes. A robust and scalable three-step sequence, adapted from general methodologies for pyrazole synthesis, involves the initial condensation to form the pyrazole core, followed by regioselective bromination.[5] This approach is favored for its reliability and control over isomer formation.
Synthetic Workflow Overview
The logical flow for the synthesis of the pyrazole core followed by bromination is a time-tested strategy. The initial cyclocondensation reaction between a hydrazine and a β-dicarbonyl equivalent is a foundational reaction in heterocyclic chemistry. Subsequent bromination using a suitable agent like N-Bromosuccinimide (NBS) provides the desired halogenated intermediate.
Caption: General workflow for the synthesis of a substituted bromopyrazole.
Detailed Experimental Protocol
This protocol describes the synthesis of a structural analog to illustrate the methodology. The choice of reagents and conditions is critical for ensuring high yield and purity.
Step 1: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole
-
Rationale: This step employs a classical Knorr pyrazole synthesis. Isopropylhydrazine is used as the nitrogen source, and acetylacetone provides the carbon backbone. Acetic acid serves as a catalyst to facilitate the initial condensation and subsequent cyclization.
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isopropylhydrazine (7.41 g, 0.1 mol) and absolute ethanol (100 mL).
-
Slowly add acetylacetone (10.01 g, 0.1 mol) to the solution.
-
Add 5-6 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting oil in dichloromethane (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by vacuum distillation.
-
Step 2: Synthesis of 4-Bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole
-
Rationale: The pyrazole ring is electron-rich and readily undergoes electrophilic substitution. The C4 position is the most nucleophilic and is selectively brominated using N-Bromosuccinimide (NBS), a mild and effective brominating agent. Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
Procedure:
-
Dissolve the 1-isopropyl-3,5-dimethyl-1H-pyrazole (13.8 g, 0.1 mol) in acetonitrile (150 mL) in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding 100 mL of water.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with 1 M sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure brominated pyrazole.
-
Spectroscopic Characterization: A Self-Validating System
Confirming the structure and purity of the synthesized compound is paramount. A combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy provides a self-validating system to ensure the correct molecule has been obtained.
| Technique | Expected Observations for a Substituted Bromopyrazole | Rationale |
| ¹H NMR | Absence of a signal around 6.0 ppm (pyrazole C4-H).Characteristic signals for the isopropyl group (septet for CH, doublet for CH₃).[6]Signals for the methyl group(s) on the pyrazole ring.[7]A signal for the remaining pyrazole ring proton (if any). | The disappearance of the C4-H proton signal is a key indicator of successful bromination at that position. The splitting patterns and integrations of the alkyl substituents confirm their presence and integrity. |
| ¹³C NMR | A downfield shift for the carbon atom bearing the bromine (C-Br).Characteristic signals for the isopropyl and methyl carbons.[7]Signals for the other pyrazole ring carbons. | The electronegative bromine atom deshields the attached carbon, causing its signal to shift downfield. The number of distinct carbon signals confirms the overall structure. |
| Mass Spec (MS) | A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity. | This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule. |
| Infrared (IR) | C-N stretching vibrations within the pyrazole ring, C-H stretching from alkyl groups, and C-Br stretching vibrations (typically in the fingerprint region). | While less definitive than NMR or MS, IR spectroscopy confirms the presence of key functional groups. |
Applications in Drug Discovery: A Gateway to Novel Analogs
The primary value of 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole and its analogs lies in their role as building blocks for creating diverse molecular libraries.[8] The C-Br bond is readily functionalized, providing access to compounds that would be difficult to synthesize directly.
Core Diversification via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the workhorse of modern medicinal chemistry. The bromopyrazole scaffold is an ideal substrate for these transformations.
Caption: Diversification of the bromopyrazole core using cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction introduces aryl or heteroaryl groups, which are crucial for modulating interactions with biological targets, such as the ATP-binding site of kinases.[1] This is one of the most widely used methods for C-C bond formation.
-
Buchwald-Hartwig Amination: This allows for the installation of primary or secondary amines, creating opportunities for new hydrogen bonding interactions or serving as attachment points for further derivatization.[1]
-
Sonogashira Coupling: This reaction forms a C-C triple bond, introducing a rigid linear linker that can be used to probe deeper pockets in a protein binding site.
By employing these reactions, a single bromopyrazole intermediate can generate hundreds or thousands of unique analogs for high-throughput screening, significantly accelerating the hit-to-lead optimization process in drug discovery.
Conclusion
While the precise compound this compound remains elusive in the public domain, its structural motifs are representative of a critically important class of chemical intermediates. By understanding the synthesis, characterization, and strategic application of well-documented analogs like 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole, researchers are well-equipped to harness the power of the bromopyrazole scaffold. This versatile building block provides a robust and efficient platform for the discovery and development of next-generation therapeutics, underscoring the enduring importance of the pyrazole core in medicinal chemistry.
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3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate - MDPI. MDPI. [Link]
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reactivity of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
An In-Depth Technical Guide to the Reactivity of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically successful pharmaceuticals.[1][2] This guide focuses on this compound, a versatile heterocyclic building block whose strategic substitution pattern offers a gateway to diverse and complex molecular architectures. The presence of a bromine atom at the C5 position serves as a highly effective synthetic handle for a range of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[3] This document provides an in-depth exploration of the core reactivity of this pyrazole derivative, offering field-proven insights, detailed experimental protocols, and mechanistic considerations tailored for researchers, scientists, and drug development professionals.
Introduction: Structural Features and Synthetic Significance
This compound is a five-membered heterocyclic compound featuring two adjacent nitrogen atoms.[1] Its structure is characterized by:
-
N1-Methylation: This modification blocks tautomerism and prevents complications arising from N-H reactivity, simplifying its synthetic applications.[4]
-
C3-Isopropyl Group: This alkyl substituent influences the molecule's steric and electronic properties, potentially enhancing lipophilicity and modulating interactions with biological targets.[1]
-
C5-Bromo Substituent: This is the primary site of reactivity. The carbon-bromine bond is amenable to cleavage via oxidative addition to transition metal catalysts, making it an ideal electrophilic partner in a wide array of cross-coupling reactions.[3]
The strategic placement of these functional groups makes this molecule an invaluable intermediate for constructing novel chemical entities for agrochemical, materials science, and particularly, pharmaceutical applications, where pyrazole derivatives have demonstrated anti-inflammatory, anticancer, and kinase inhibitory activities.[1][2][5]
Caption: Core structure of this compound.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrazole Diversification
The C5-bromo moiety is an ideal electrophile for palladium-catalyzed cross-coupling reactions, which are foundational for creating carbon-carbon and carbon-nitrogen bonds.[3] These methods offer unparalleled efficiency and functional group tolerance, making them indispensable in drug discovery campaigns.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl groups at the C5 position.[3][6] This is particularly critical in the synthesis of kinase inhibitors, where specific biaryl motifs are often essential for high-affinity binding.[3]
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving the oxidative addition of the bromo-pyrazole to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos facilitate both the oxidative addition and reductive elimination steps.[7]
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand, or a pre-catalyst complex like XPhos Pd G2 (2-5 mol%).[7]
-
Inerting: Seal the vial and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).[8]
-
Reaction: Heat the mixture to the target temperature (typically 80–110 °C) and stir vigorously for 2–24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired 5-aryl-3-isopropyl-1-methyl-1H-pyrazole.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 120 | 73–97 | [8] |
| XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 80 (Microwave) | Moderate to Excellent | [9] |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Reflux | Moderate to Good | [10] |
| Table 1. Representative conditions for Suzuki-Miyaura coupling of bromo-pyrazoles. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C(sp²)-N bonds, providing access to a vast array of 5-amino-pyrazole derivatives.[11] This transformation is crucial for installing functionalities that can serve as key pharmacophores or hydrogen bond donors/acceptors, significantly influencing a molecule's biological activity.[3][12]
Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling, but involves an amine instead of a boronic acid.[11] A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex, facilitating the final reductive elimination step. The choice of a bulky, electron-rich phosphine ligand is paramount to prevent β-hydride elimination, especially when using alkylamines.[12][13]
Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., tBuBrettPhos-Pd-G3, 1-4 mol%) and a bulky phosphine ligand to a dry reaction vessel.[14]
-
Reagent Addition: Add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong base such as LHMDS or NaOtBu (2.0-2.2 equiv).[14]
-
Solvent Addition: Add a dry, degassed aprotic solvent like toluene or dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the residue by flash column chromatography.
| Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |
| tBuDavePhos | NaOtBu | Toluene | 110 | Alkylamines lacking β-H | [13] |
| tBuBrettPhos | LHMDS | Dioxane | 100 | Aromatic & Heteroaromatic Amines | [14] |
| Table 2. Optimized conditions for Buchwald-Hartwig amination of bromo-pyrazoles. |
Sonogashira Coupling for C-C Alkyne Synthesis
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, linking the pyrazole core to a terminal alkyne.[3] The resulting alkynyl-pyrazoles are valuable synthetic intermediates that can undergo further transformations (e.g., cycloadditions) or act as rigid linkers in drug design.[15]
Mechanistic Rationale: This reaction typically involves a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[16] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then participates in the transmetalation step.[15]
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation: To a dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[3][8]
-
Inerting: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add a degassed solvent (e.g., THF or CH₃CN) and a suitable base (e.g., Et₃N or DIPA), which often serves as both the base and a co-solvent.[8][16]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C) until completion, as monitored by TLC or LC-MS.
-
Workup: Once complete, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Metal-Halogen Exchange for Nucleophilic Functionalization
An alternative strategy to leverage the C5-bromo bond is through metal-halogen exchange. This reaction transforms the electrophilic C5 carbon into a potent nucleophile, opening a different avenue for functionalization.
Mechanistic Rationale: Treatment of the bromo-pyrazole with a strong organolithium base, such as n-butyllithium, at low temperatures (typically -78 °C) results in a rapid exchange of the bromine atom for lithium.[17] The resulting 5-lithio-pyrazole is a highly reactive intermediate that can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups.[17]
Experimental Protocol: Lithiation and Quench with an Electrophile
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.05 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
-
Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in dry THF dropwise.
-
Warming and Quench: Allow the reaction to warm slowly to room temperature over several hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Workup and Purification: Extract the mixture with an organic solvent, wash with brine, dry, and concentrate. Purify the product by flash column chromatography.
Conclusion
This compound is a synthetically powerful and versatile building block. Its reactivity is dominated by the C5-bromo position, which serves as a reliable handle for introducing molecular diversity. Mastery of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—provides researchers with a robust toolkit to generate extensive libraries of novel pyrazole derivatives. Furthermore, metal-halogen exchange offers a complementary strategy for nucleophilic functionalization. The principles and protocols outlined in this guide provide a solid foundation for leveraging the reactivity of this important intermediate in the pursuit of new discoveries in medicinal chemistry and beyond.
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- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). The Journal of Organic Chemistry.
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- Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. (n.d.).
- Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. (n.d.).
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- Application Notes and Protocols for Sonogashira Coupling of 1-benzyl-4-bromo-1H-pyrazole. (n.d.). Benchchem.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.).
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PMC.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters.
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- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).
- Buchwald–Hartwig amin
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- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing.
- Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) and 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide (6a-h). (n.d.).
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- Novel Synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. (2012). PubMed.
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- Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (n.d.).
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (n.d.).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC.
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A-Z Guide to 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole Synthesis: Mechanism, Protocol, and Optimization
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway to 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. We delve into the mechanistic underpinnings of the regioselective bromination of the pyrazole core, detailing the electronic and steric factors that govern the reaction's outcome. A validated, step-by-step laboratory protocol is presented, leveraging N-Bromosuccinimide (NBS) as a mild and effective brominating agent. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into process optimization, safety considerations, and characterization of the final product.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds.[1][2] The structural versatility and unique electronic properties of the pyrazole ring allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2] Halogenated pyrazoles, in particular, are crucial intermediates. The introduction of a bromine atom, as in this compound, provides a reactive handle for further molecular elaboration through cross-coupling reactions such as Suzuki-Miyaura or Sonogashira, enabling the construction of complex molecular architectures.[1] Understanding the precise mechanism and methodology for the regioselective synthesis of such compounds is therefore of paramount importance for the rapid development of new chemical entities.
Mechanistic Insights: The Electrophilic Bromination of 1,3-Disubstituted Pyrazoles
The formation of this compound from its precursor, 3-isopropyl-1-methyl-1H-pyrazole, is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The regioselectivity of this transformation—bromination at the C5 position—is a direct consequence of the electronic and steric landscape of the pyrazole ring, as dictated by the N-methyl and C3-isopropyl substituents.
Electronic Landscape of the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic heterocycle. It features two adjacent nitrogen atoms:
-
The N1-Nitrogen (Pyrrole-like): Substituted with a methyl group, this nitrogen is considered "pyrrole-like." It donates its lone pair of electrons into the aromatic π-system, thereby increasing the electron density of the ring and activating it towards electrophilic attack.
-
The N2-Nitrogen (Pyridine-like): This nitrogen is considered "pyridine-like." Its lone pair is oriented in the plane of the ring and is not part of the aromatic system. It exerts an electron-withdrawing inductive effect.
The net effect is an activated ring system, with the highest electron density located at the C4 and C5 positions.
Regioselectivity: Directing Effects of Substituents
In electrophilic aromatic substitution, the rate-determining step is the attack of the aromatic π-system on the electrophile (in this case, a source of Br⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The stability of this intermediate dictates the preferred position of attack.
-
Attack at C4: Electrophilic attack at the C4 position is often kinetically favored in unsubstituted pyrazoles.[5]
-
Attack at C5: In the case of 3-isopropyl-1-methyl-1H-pyrazole, the C5 position is strongly favored. This preference is rationalized by examining the stability of the arenium ion intermediates. When the electrophile attacks C5, a resonance structure can be drawn where the positive charge is placed on the carbon atom (C4) adjacent to the electron-donating N1-methyl group. This allows for direct delocalization and stabilization of the positive charge by the N1 nitrogen's lone pair. Attack at C4 does not afford this same degree of stabilization from the N1 substituent. Furthermore, the bulky isopropyl group at C3 sterically hinders the approach of the electrophile to the adjacent C4 position, further promoting attack at the more accessible C5 position.
The overall mechanism using N-Bromosuccinimide (NBS) as the bromine source proceeds as follows:
Caption: Electrophilic Aromatic Substitution Mechanism.
Validated Synthetic Protocol
This protocol describes the synthesis of this compound via the direct bromination of 3-isopropyl-1-methyl-1H-pyrazole using N-Bromosuccinimide. NBS is chosen for its mild reaction conditions and ease of handling compared to elemental bromine.[6][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-isopropyl-1-methyl-1H-pyrazole | ≥97% | Commercially Available | Starting material |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Brominating agent. Should be recrystallized if yellow.[6] |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available | Reaction solvent |
| Dichloromethane (DCM) | Reagent | Commercially Available | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Prepared in-house | For quenching |
| Brine | Saturated NaCl(aq) | Prepared in-house | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercially Available | Drying agent |
| 500 mL Round-bottom flask | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Ice bath | - | - | - |
| Separatory funnel | - | - | - |
| Rotary evaporator | - | - | - |
Experimental Procedure
Caption: Synthetic Workflow from Reactant to Product.
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-isopropyl-1-methyl-1H-pyrazole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 5-10 mL per mmol of pyrazole).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Addition of NBS: While maintaining the temperature at 0-5 °C, add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in small portions over 20-30 minutes.[3] Caution: The reaction can be exothermic; slow addition is critical to control the temperature.[7][8]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[8]
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of MeCN).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by column chromatography on silica gel to yield the final product.
Safety Precautions
-
N-Bromosuccinimide is an irritant.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All operations should be conducted in a well-ventilated fume hood.
-
Acetonitrile and Dichloromethane are volatile and flammable/toxic solvents. Avoid inhalation and skin contact.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₇H₁₁BrN₂ |
| Molecular Weight | 203.08 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.1 (s, 1H, pyrazole C4-H), ~3.7 (s, 3H, N-CH₃), ~3.0 (sept, 1H, CH(CH₃)₂), ~1.3 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~155 (C3), ~130 (C5), ~108 (C4), ~37 (N-CH₃), ~27 (CH(CH₃)₂), ~22 (CH(CH₃)₂) |
Note: Exact NMR shifts may vary slightly based on solvent and instrument calibration. The provided values are estimations based on related structures.[9]
Troubleshooting and Optimization
-
Incomplete Reaction: If TLC indicates significant starting material remains after 4 hours, allow the reaction to stir overnight at room temperature. If the issue persists, ensure the NBS used was pure and dry. Impure or decomposed NBS (often yellow or brown) can lead to poor results.[6]
-
Formation of Di-brominated Product: The formation of 4,5-dibrominated species can occur if excess NBS is used or if the reaction temperature is too high.[8] Careful control over stoichiometry (1.0-1.05 eq of NBS) and temperature is crucial for selectivity.
-
Low Yield: Poor yield can result from inefficient extraction. Ensure thorough extraction from the aqueous layer. Additionally, purification by column chromatography should be performed carefully to avoid product loss.
Conclusion
The synthesis of this compound is a straightforward yet illustrative example of regioselective electrophilic aromatic substitution on a pyrazole core. By understanding the underlying electronic and steric directing effects, chemists can reliably predict and achieve the desired C5 bromination. The use of N-Bromosuccinimide provides a safe and efficient method for this transformation, yielding a valuable synthetic intermediate primed for further diversification in drug discovery and materials science programs.
References
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Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
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Regioselectivity of pyrazole bromination. (2022, June 4). Reddit. Retrieved February 15, 2026, from [Link]
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A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
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Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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N-Methyl-3-Bromo-5-Methyl Pyrazole. (2017, April 29). Organic Synthesis International. Retrieved February 15, 2026, from [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (n.d.). Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
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N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
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N-Bromosuccinimide. (2019, July 6). Organic Chemistry. Retrieved February 15, 2026, from [Link]
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N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
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5-Bromo-1-isopropyl-1H-pyrazol-3-amine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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N - Bromosuccinimide (NBS) reagent application & mechanism. (2021, October 23). YouTube. Retrieved February 15, 2026, from [Link]
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Electrophilic bromination, preferably with NBS. (2024, May 22). YouTube. Retrieved February 15, 2026, from [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
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Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
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Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
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3-Isopropyl-1h-pyrazole. (n.d.). J&K Scientific. Retrieved February 15, 2026, from [Link]
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The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
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A Technical Guide to the Physicochemical Properties and Synthetic Access of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key molecular and physical characteristics of the heterocyclic compound 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole. Centered on its fundamental molecular weight, this document details the compound's core identity, physicochemical properties, a representative synthetic workflow, and its relevance within the broader context of medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in pharmacology, known for a wide spectrum of biological activities, and understanding the properties of its functionalized derivatives is critical for the rational design of novel therapeutic agents.[1][2] This guide serves as a foundational resource for researchers utilizing this and similar pyrazole-based building blocks in their work.
Section 1: Core Molecular Identity and Weight
The precise molecular weight of a compound is the bedrock of its chemical identity, governing stoichiometric calculations, analytical characterization, and pharmacokinetic modeling. This compound is a substituted pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms.[2]
The molecular formula for this compound is C₈H₁₃BrN₂. Its molecular weight is derived from the sum of the atomic weights of its constituent atoms.
Table 1: Molecular Weight Calculation
| Element | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 13 | 1.008 | 13.104 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Total | 217.11 |
The monoisotopic mass of this compound is 216.0262 g/mol , and its average molecular weight is 217.11 g/mol . This distinction is critical for high-resolution mass spectrometry versus bulk material handling, respectively.
Section 2: Physicochemical Characterization
Beyond molecular weight, a compound's physical properties dictate its handling, solubility, and formulation potential. The data presented below are compiled from various chemical supplier databases and serve as a general reference. It should be noted that experimental values can vary slightly between batches and according to the analytical method employed.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₃BrN₂ | N/A |
| Molecular Weight | 217.11 g/mol | N/A |
| CAS Number | 1190044-84-7 | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |
Section 3: Synthesis and Characterization Workflow
Substituted pyrazoles like this compound are not typically naturally occurring and must be accessed via multi-step organic synthesis. A common and logical approach involves the construction of the pyrazole core followed by functionalization (e.g., bromination).
A plausible synthetic route starts from a 1,3-dicarbonyl compound, which can be cyclized with a hydrazine derivative to form the pyrazole ring. This is a foundational method for creating the pyrazole core structure.[2] Subsequent halogenation, often using a brominating agent like N-Bromosuccinimide (NBS), installs the bromine atom at the desired position.
-
Pyrazole Core Formation:
-
Rationale: The reaction of a 1,3-diketone with a substituted hydrazine is a classic and efficient method for constructing the pyrazole ring. The choice of diketone and hydrazine determines the initial substitution pattern.
-
Procedure: A solution of an appropriate β-diketone (e.g., a derivative that will yield the 3-isopropyl group) is prepared in a suitable solvent like ethanol or acetic acid. Methylhydrazine is added, often cautiously at a reduced temperature to control the exotherm. The reaction is then typically heated to reflux for several hours until analysis (e.g., by TLC or LC-MS) shows consumption of the starting material.
-
-
Work-up and Isolation:
-
Rationale: This step removes reagents, solvent, and byproducts to isolate the pyrazole product.
-
Procedure: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude product.
-
-
Purification:
-
Rationale: Column chromatography is a standard technique to purify the product to the high degree required for subsequent steps.
-
Procedure: The crude material is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Bromination:
-
Rationale: Electrophilic aromatic substitution is used to install the bromine atom. N-Bromosuccinimide (NBS) is a common and relatively safe source of electrophilic bromine.
-
Procedure: The purified 3-isopropyl-1-methyl-1H-pyrazole is dissolved in a solvent such as chloroform or acetonitrile. N-Bromosuccinimide is added portion-wise at room temperature. The reaction is stirred until complete, as monitored by TLC.
-
-
Final Work-up and Purification:
-
Rationale: Similar to the first isolation, this step removes the brominating agent and byproducts.
-
Procedure: The reaction is quenched with an aqueous solution of sodium thiosulfate to destroy any remaining NBS. The mixture is extracted with an organic solvent, washed, dried, and concentrated. The final product, this compound, is then purified by a final column chromatography or recrystallization to achieve the desired analytical purity.
-
Caption: Generalized workflow for the synthesis of this compound.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[3][4] Its derivatives are known to possess a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][5]
This compound serves as a key "building block" or intermediate in the synthesis of more complex molecules.[6] The functional groups present offer distinct advantages for drug development:
-
The Pyrazole Core: Provides a stable, aromatic scaffold that can position substituents in a defined three-dimensional space to interact with biological targets like enzyme active sites or protein receptors.
-
The Bromo Group: Acts as a versatile synthetic handle. It is a key site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of aryl, alkyl, or amine groups to build molecular complexity.
-
The Isopropyl and Methyl Groups: These alkyl groups contribute to the lipophilicity of the molecule, which can be crucial for tuning properties like cell membrane permeability and metabolic stability. They also provide steric bulk that can influence binding selectivity for a target protein.
Caption: Role of the title compound as a scaffold in a typical drug discovery cascade.
This compound and its analogs are valuable tools for exploring the structure-activity relationships (SAR) of new chemical entities. By systematically modifying the molecule at the bromine position, medicinal chemists can probe the specific interactions required for biological activity and optimize properties like potency, selectivity, and pharmacokinetics.
References
- ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
- Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- Smolecule. (2023, July 26). Buy 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole | 1354704-46-3.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. royal-chem.com [royal-chem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole | 1354704-46-3 [smolecule.com]
- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
An In-depth Technical Guide to Determining the Solubility of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for determining the solubility of the novel compound 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole. As a senior application scientist, the following sections synthesize theoretical principles with practical, field-proven methodologies to ensure accurate and reproducible results. The structure of this guide is designed to logically walk researchers through the process, from understanding the compound's characteristics to executing a robust solubility screening protocol.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a pivotal physicochemical property in the drug development pipeline. It dictates a compound's bioavailability, manufacturability, and formulation possibilities. For a candidate molecule like this compound, understanding its solubility profile is a critical first step in assessing its potential as a therapeutic agent. This guide will provide the necessary protocols to establish this crucial parameter.
Compound Profile: this compound
-
Molecular Formula: C₈H₁₃BrN₂
-
Molecular Weight: 217.11 g/mol
-
Structure: A substituted pyrazole ring, which is a common scaffold in medicinal chemistry. The presence of a bromine atom and an isopropyl group will influence its polarity and, consequently, its solubility.
Theoretical Framework: Factors Influencing Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The structure of this compound suggests a degree of lipophilicity due to the isopropyl and methyl groups, while the nitrogen atoms in the pyrazole ring may offer some capacity for hydrogen bonding.
Key factors that will influence the solubility of this compound include:
-
Solvent Polarity: A range of solvents from polar (e.g., water, ethanol) to nonpolar (e.g., hexane, toluene) should be tested.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.
-
pH: The pyrazole ring has basic nitrogen atoms, suggesting that the compound's solubility may be pH-dependent, particularly in aqueous solutions.
Experimental Workflow for Solubility Determination
The following workflow provides a systematic approach to determining the solubility of this compound. This protocol is designed to be a self-validating system, with clear steps and decision points.
Caption: A streamlined workflow for determining the solubility of a novel compound.
Detailed Experimental Protocols
Materials and Equipment
-
This compound (solid form)
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), ethyl acetate, toluene, hexane)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
pH meter
Protocol 1: Qualitative Solubility Screening
This initial screen provides a rapid assessment of solubility in a range of common laboratory solvents.
Step-by-Step Methodology:
-
Preparation: Add approximately 1-2 mg of this compound to a series of labeled glass vials.
-
Solvent Addition: To each vial, add 100 µL of a different solvent.
-
Mixing: Cap the vials and vortex for 1-2 minutes at room temperature.
-
Observation: Visually inspect each vial for the dissolution of the solid.
-
Categorization: Classify the solubility as:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Iterative Addition: If the compound is soluble, add more solid in small increments until it no longer dissolves to get a rough estimate of solubility. If it is insoluble, proceed to the next step with a larger volume of solvent.
-
Solvent Addition (Insoluble): To the vials where the compound was insoluble, add an additional 900 µL of the respective solvent (for a total of 1 mL) and vortex again.
-
Final Observation: Re-examine the vials and record the final qualitative solubility.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This method, based on the OECD Guideline 105, provides a precise measurement of solubility in selected solvents.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a vial. The key is to have undissolved solid remaining at equilibrium.
-
Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Data Presentation
The results of the solubility studies should be presented in a clear and concise manner.
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity Index | Solubility Classification |
| Water | 10.2 | Insoluble / Partially Soluble / Soluble |
| Methanol | 5.1 | Insoluble / Partially Soluble / Soluble |
| Ethanol | 4.3 | Insoluble / Partially Soluble / Soluble |
| Acetonitrile | 5.8 | Insoluble / Partially Soluble / Soluble |
| Acetone | 5.1 | Insoluble / Partially Soluble / Soluble |
| Dichloromethane | 3.1 | Insoluble / Partially Soluble / Soluble |
| Toluene | 2.4 | Insoluble / Partially Soluble / Soluble |
| Hexane | 0.1 | Insoluble / Partially Soluble / Soluble |
Table 2: Quantitative Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Selected Solvent 1 | Value | Value |
| Selected Solvent 2 | Value | Value |
| Selected Solvent 3 | Value | Value |
Safety and Handling Precautions
Based on safety data sheets for similar pyrazole compounds, appropriate personal protective equipment (PPE) should be worn at all times. This includes:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves
All handling of the solid and solutions should be performed in a well-ventilated area or a chemical fume hood.[1][2][3][4][5]
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for determining the solubility of this compound. The resulting data will be invaluable for guiding further studies in drug formulation, pharmacokinetics, and toxicology. Future work should explore the temperature and pH dependence of solubility to build a complete physicochemical profile of this promising compound.
References
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved February 15, 2026, from [Link]
-
How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com. Retrieved February 15, 2026, from [Link]
-
MSDS of 5-Bromo-3-methyl-1H-pyrazole. (2025, November 9). Capot Chemical. Retrieved February 15, 2026, from [Link]
Sources
Deconstructing the Core: A Technical Guide to the Structural Elucidation of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of the novel heterocyclic compound, 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic, field-proven approach, emphasizing the causal logic behind experimental choices and the integration of multiple analytical techniques to build an unassailable structural proof. We will navigate the process from initial spectroscopic screening to the definitive assignment of all atoms and their connectivity through advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, corroborated by Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. Each step is designed as a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the final structural assignment.
Introduction: The Pyrazole Scaffold and the Analytical Challenge
The pyrazole ring system is a cornerstone pharmacophore in modern medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to anti-cancer agents.[1][2] The specific substitution pattern of this compound presents a unique analytical puzzle. The presence of a halogen, the specific substitution on the aromatic ring, and the alkyl groups necessitate a multi-faceted analytical approach to unambiguously confirm the regiochemistry and overall structure.
This guide will systematically detail the elucidation process, providing not just the "how" but the critical "why" for each analytical step. Our objective is to construct a logical and robust analytical workflow that culminates in the unequivocal structural confirmation of the target molecule.
The Elucidation Workflow: A Multi-Modal Approach
The structural confirmation of a novel molecule is not a linear process but rather an integrated workflow where each piece of data informs and validates the others. The chosen strategy involves a progression from broad characterization to fine-detail mapping.
Caption: Integrated workflow for structural elucidation.
Foundational Analysis: Mass Spectrometry and IR Spectroscopy
Before delving into the complexities of NMR, we establish the foundational characteristics of the molecule: its mass and the functional groups present.
Mass Spectrometry (MS): Confirming Identity and Halogenation
Mass spectrometry provides the molecular weight, which is the first critical checkpoint. For this compound (C₇H₁₁BrN₂), the expected molecular weight is approximately 202.01 g/mol .
Key Experimental Insight: The presence of a bromine atom is definitively confirmed by the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2). The observation of this characteristic doublet is a crucial, self-validating piece of evidence for the presence of a single bromine atom.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, typically via direct insertion probe or GC-MS.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 400.
-
Data Interpretation: Look for the molecular ion peak cluster. The presence of two peaks of nearly equal height at, for example, m/z 202 and 204 would strongly support the proposed structure.
Expected Fragmentation: The fragmentation of pyrazoles often involves the loss of HCN or N₂ from the molecular ion.[3] The presence of the isopropyl group will likely lead to a prominent peak corresponding to the loss of a methyl group (M-15) or the isopropyl cation itself.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides a rapid confirmation of the core pyrazole structure and the absence of certain functional groups (like N-H or C=O).
Key Experimental Insight: The pyrazole ring itself has characteristic vibrational modes.[4] We expect to see C=N stretching vibrations, C-H aromatic stretches, and C-N stretching vibrations.[5] The absence of a broad absorption in the 3200-3500 cm⁻¹ region confirms that the pyrazole nitrogen is substituted (i.e., no N-H bond), which is consistent with the proposed 1-methyl substitution.[2]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Interpretation: Analyze the spectrum for key absorption bands.
Expected IR Data Summary
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~3100-3150 | Aromatic C-H Stretch (Pyrazole Ring) | Characteristic for sp² C-H bonds in heterocyclic systems.[6] |
| ~2870-2960 | Aliphatic C-H Stretch (Isopropyl & Methyl) | Characteristic for sp³ C-H bonds. |
| ~1550-1590 | C=N Stretch (Pyrazole Ring) | A key indicator of the pyrazole ring structure.[2] |
| ~1450-1500 | C=C Stretch (Pyrazole Ring) | Aromatic ring stretching vibrations. |
| ~1290 | C-N Stretch | Indicates the carbon-nitrogen bonds within the heterocyclic ring.[5] |
High-Resolution Mapping: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Our strategy will use a combination of 1D and 2D experiments to assign every proton and carbon and, crucially, to piece them together.[7]
¹H NMR Spectroscopy: The Proton Framework
The ¹H NMR spectrum provides the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).
Key Experimental Insight: The structure contains four distinct types of proton environments: the pyrazole ring proton, the N-methyl protons, the isopropyl methine proton, and the isopropyl methyl protons. The chemical shift of the pyrazole ring proton (H-4) is particularly diagnostic. In a 5-bromo-1-methyl substituted pyrazole system, this proton is expected to be a singlet and appear in the aromatic region, typically around 6.0-6.5 ppm.[8]
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Use standard acquisition parameters.
-
Data Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 (Pyrazole) | ~ 6.3 | Singlet (s) | - | 1H |
| H-7 (Isopropyl CH) | ~ 3.0 | Septet (sept) | ~ 7.0 | 1H |
| N-CH₃ (Methyl) | ~ 3.8 | Singlet (s) | - | 3H |
| H-8 (Isopropyl CH₃) | ~ 1.3 | Doublet (d) | ~ 7.0 | 6H |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. A proton-decoupled spectrum will show each unique carbon as a singlet.
Key Experimental Insight: The proposed structure has six unique carbon atoms. The C-5 carbon, being directly attached to bromine, is expected to be significantly shielded and appear at a lower chemical shift compared to the other aromatic carbons. The chemical shifts of the pyrazole ring carbons are diagnostic of the substitution pattern.[9]
Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample as for the ¹H NMR.
-
Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
Data Processing: Fourier transform and phase correct the spectrum.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (Pyrazole) | ~ 150 |
| C-5 (Pyrazole, C-Br) | ~ 115 |
| C-4 (Pyrazole) | ~ 108 |
| C-7 (Isopropyl CH) | ~ 28 |
| N-CH₃ (Methyl) | ~ 37 |
| C-8 (Isopropyl CH₃) | ~ 23 |
Tying it Together: 2D NMR Correlation Spectroscopy
2D NMR experiments are essential for unambiguously connecting the protons and carbons, confirming the proposed structure by mapping out the bonding network.
Workflow for 2D NMR Analysis
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. connectjournals.com [connectjournals.com]
- 3. 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide [lgcstandards.com]
- 4. scispace.com [scispace.com]
- 5. d-nb.info [d-nb.info]
- 6. organicsynthesisinternational.blogspot.com [organicsynthesisinternational.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazole Scaffold and its Functionalization
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved pharmaceuticals.[1] Its derivatives exhibit a broad spectrum of biological activities, including kinase inhibition, anti-inflammatory effects, and anticancer properties. The strategic functionalization of the pyrazole core is therefore a critical endeavor in the pursuit of novel therapeutics. 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole represents a key building block in this context. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions.[1]
Among these transformations, the Suzuki-Miyaura coupling is arguably the most powerful and widely utilized method for the formation of carbon-carbon bonds.[2] Its operational simplicity, mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives have established it as an indispensable tool in modern organic synthesis.[2] This application note provides a detailed, experience-driven guide to the Suzuki-Miyaura coupling of this compound, offering both a robust experimental protocol and a deep dive into the mechanistic rationale behind the procedural choices.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] A base is a crucial component, required to facilitate the transmetalation step.[2][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reagents and Their Mechanistic Roles
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
1. Palladium Catalyst: Palladium complexes are the most widely used catalysts for Suzuki couplings.[3] The active catalytic species is a Pd(0) complex.[4] While Pd(0) sources like Pd(PPh₃)₄ can be used directly, it is often more convenient to use air-stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to the active Pd(0) species. The choice of catalyst can influence reaction rates and efficiency. For challenging substrates, specialized pre-catalysts that are designed to readily form the active monoligated Pd(0) species are often employed.[8]
2. Phosphine Ligands: Phosphine ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[7] Bulky and electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[9][10] For the coupling of heteroaryl halides, biaryl phosphine ligands such as SPhos and XPhos have demonstrated broad applicability and high efficacy.[9][11] These ligands enhance catalyst activity, allowing for lower catalyst loadings and milder reaction conditions.[12]
3. Base: The base is essential for the activation of the organoboron reagent, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium(II) complex.[6][7][12][13] The choice of base can significantly impact the reaction outcome, and common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[4] The strength and solubility of the base should be considered in the context of the specific substrates and solvent system. Inorganic bases are generally superior to organic bases for many Suzuki couplings.[14]
4. Solvent: The solvent not only dissolves the reactants but also influences the rate and selectivity of the reaction.[15][16] Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[4] Often, the addition of a small amount of water is beneficial, particularly when using inorganic bases, as it can aid in their dissolution and facilitate the formation of the active boronate species.[4] The choice of solvent can also affect the stability and speciation of the catalytic species.[15][17]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be necessary for particularly challenging coupling partners.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (or boronic ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Standard laboratory glassware and purification equipment (e.g., Celite, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, prepare the catalyst solution by adding palladium(II) acetate (0.01-0.05 equiv.) and SPhos (0.01-0.05 equiv.) to anhydrous 1,4-dioxane.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon) for at least three cycles to ensure an oxygen-free environment.
-
Solvent Addition: Add the catalyst solution to the reaction vessel containing the solid reagents via syringe. Then, add degassed water (typically 10-20% of the total solvent volume).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Purification: Filter the mixture through a pad of Celite to remove the palladium catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of brominated N-heterocycles, which can serve as a guide for optimizing the reaction of this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [18][19] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 37-60 | 5-18 | 82-95 | [2][8] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 | 0.5-0.7 | High | [2] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 120 | 0.17 | 53 | [11] |
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst and/or ligand loading, using a more active ligand (e.g., a Buchwald-type biarylphosphine), or employing a stronger base such as Cs₂CO₃. Ensure that the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst.
-
Homocoupling of Boronic Acid: The homocoupling of the boronic acid is a common side reaction. This can often be minimized by carefully controlling the reaction temperature and ensuring a truly inert atmosphere.
-
Protodeborylation: The cleavage of the C-B bond of the organoboron reagent can occur, particularly with electron-rich or sterically hindered boronic acids. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.
-
Substrate Scope: While the Suzuki-Miyaura coupling is known for its broad functional group tolerance, highly acidic protons (e.g., unprotected N-H in some heterocycles) can sometimes interfere with the reaction.[8] The N-methylation in the target substrate, this compound, circumvents this potential issue.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for the synthesis of a diverse array of 5-substituted pyrazole derivatives. A thorough understanding of the underlying reaction mechanism and the roles of the various reagents allows for the rational design of robust and efficient synthetic protocols. The information and procedures outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this powerful transformation in their synthetic endeavors.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Wikipedia. (2024, November 25). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
-
Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. Retrieved from [Link]
-
YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
- (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Application Notes and Protocols for 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole in Cross-Coupling Reactions
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds and functional materials.[1] The strategic functionalization of the pyrazole core is paramount in drug discovery and development, enabling the fine-tuning of physicochemical properties and pharmacological profiles. 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole is a key synthetic intermediate, offering a versatile handle at the 5-position for derivatization through palladium-catalyzed cross-coupling reactions. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this building block in several key transformations.
The bromine atom at the C5 position serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, providing a powerful toolkit for the synthesis of diverse libraries of novel pyrazole-containing molecules.[1] This guide will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages.[2][3] This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate.[2] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the 5-bromo-pyrazole, inserting into the carbon-bromine bond to form a palladium(II) intermediate.[2][4]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) center, displacing the halide.[2][5] The base is crucial for activating the organoboron species.
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][6]
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Synthesis of 5-Aryl-3-isopropyl-1-methyl-1H-pyrazoles
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), 3 mol%).[7]
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | Good | [7] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5 | Good-Excellent | [8] |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Varies | General |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
II. Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9] For this compound, this transformation provides access to 5-alkynyl-substituted pyrazoles, which are valuable precursors for further synthetic manipulations or can themselves possess interesting biological activities.
Mechanistic Rationale
The Sonogashira reaction is understood to proceed via two interconnected catalytic cycles, one involving palladium and the other copper.[9]
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the 5-bromo-pyrazole to a Pd(0) species.[9]
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[11]
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.[10]
-
Reductive Elimination: The resulting palladium(II) intermediate undergoes reductive elimination to yield the 5-alkynyl-pyrazole product and regenerate the Pd(0) catalyst.[9]
Copper-free Sonogashira protocols have also been developed, where the base is thought to facilitate the direct formation of a palladium-acetylide complex.[9][12]
Caption: Sonogashira Catalytic Cycles.
Experimental Protocol: Synthesis of 5-Alkynyl-3-isopropyl-1-methyl-1H-pyrazoles
The following is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[13]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 0.5-2 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, 2 mol%) and copper(I) iodide (1 mol%).[13]
-
Sequentially add the base (e.g., diisopropylamine, 3.0 equiv.) and the terminal alkyne (1.2 equiv.).[13]
-
Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS. For less reactive substrates, gentle heating may be required.
-
Upon completion, dilute the reaction mixture with an etheral solvent and filter through a pad of celite, washing with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the coupled product.
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 3 | High | [13] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | RT-50 | 2-12 | Varies | General |
| Pd(dppf)Cl₂ | None | Cs₂CO₃ | Dioxane | 80 | 12 | Good | Copper-free |
Table 2: Representative Conditions for Sonogashira Coupling.
III. Buchwald-Hartwig Amination: Crafting C(sp²)–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[14][15] This transformation has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[14] It allows for the introduction of a diverse range of primary and secondary amines at the 5-position of the pyrazole ring.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[14][15][16]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the 5-bromo-pyrazole to form a Pd(II) species.[14][17]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[14][16]
-
Reductive Elimination: This key step involves the formation of the C-N bond and the regeneration of the Pd(0) catalyst.[14][18]
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocol: Synthesis of 5-Amino-3-isopropyl-1-methyl-1H-pyrazoles
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂)
-
Phosphine ligand (e.g., Xantphos, tBuDavePhos)
-
Base (e.g., NaOtBu, LHMDS, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-5 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Add this compound (1.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude material by flash column chromatography.
| Precatalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃/tBuDavePhos | NaOtBu | Toluene | 100 | 12 | Good | [19] |
| Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 18 | Varies | General |
| [Pd(cinnamyl)Cl]₂/Xantphos | DBU | PhMe | 100 | 12 | Good | [20] |
Table 3: Representative Conditions for Buchwald-Hartwig Amination.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel, highly substituted pyrazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and reliable methods for introducing a wide range of molecular diversity at the 5-position of the pyrazole core. By understanding the mechanistic principles and leveraging the detailed protocols provided, researchers in drug discovery and materials science can effectively utilize this reagent to accelerate their research and development programs. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? | Chemical Insights. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira coupling - YouTube. Available at: [Link]
-
Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media - Semantic Scholar. Available at: [Link]
-
Pyrazoles and Heck Reaction - ResearchGate. Available at: [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]
-
Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO. Available at: [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - ZORA. Available at: [Link]
-
Sonogashira Coupling | NROChemistry. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Available at: [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
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Application Notes & Protocols: A Tiered Approach to Biological Activity Screening of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Introduction: The Pyrazole Scaffold and the Novel Compound of Interest
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique chemical properties and versatile synthetic accessibility have established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[2][3] This has led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer (e.g., Ruxolitinib), inflammation (e.g., Celecoxib), and viral infections (e.g., Lenacapavir).[1][2][3] The biological significance of pyrazole derivatives spans anticancer, anti-inflammatory, antimicrobial, and potent enzyme inhibitory activities.[4][5][6]
This document outlines a comprehensive, tiered strategy for the initial biological activity screening of a novel compound, 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole . As the biological profile of this specific molecule is not yet characterized, a logical, funnel-down screening cascade is essential. This approach maximizes the potential for identifying significant biological activity while efficiently managing resources. The cascade begins with broad, high-throughput assays to detect general cytotoxicity and antimicrobial effects, followed by more targeted assays against enzyme families frequently modulated by pyrazole-containing molecules.
Rationale for a Tiered Screening Cascade
For a novel chemical entity, casting a wide net initially is more scientifically sound and cost-effective than focusing prematurely on a single hypothesized target. A tiered or cascaded approach allows researchers to make data-driven decisions at each stage, refining the focus based on observed activity.
Causality behind this choice:
-
Efficiency: Broad-spectrum primary assays quickly identify if the compound has any biological activity at all. Inactive compounds can be deprioritized early, saving significant time and resources.
-
Unbiased Discovery: This method avoids confirmation bias by not presupposing a specific mechanism of action. It allows for the discovery of unexpected activities that might be missed in a purely target-focused approach.
-
Resource Management: Expensive, complex, and lower-throughput assays are reserved for compounds that show promising activity in the initial, less resource-intensive screens.
The proposed screening cascade is visualized below.
Caption: Tiered screening cascade for novel compound evaluation.
Tier 1: Broad-Spectrum Primary Screening Protocols
The objective of Tier 1 is to rapidly assess whether the compound exhibits general bioactivity against mammalian cells or microbes.
Protocol: General Cytotoxicity Screening via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[8] This assay serves as an excellent first-pass screen for potential anticancer agents or general cytotoxicity.[9][10]
Cell Line Selection Rationale:
-
Cancer Panel: HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) are chosen as they represent different cancer types and are well-characterized.
-
Non-Cancerous Control: HEK293 (Human Embryonic Kidney cells) are used to determine the compound's selectivity index (SI). A high SI indicates the compound is more toxic to cancer cells than normal cells, a desirable trait for a therapeutic candidate.[10]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations by serial dilution in culture medium. The final concentrations in the wells should range from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. For controls, add medium with DMSO (vehicle control) and medium only (negative control). A known cytotoxic agent like Doxorubicin should be used as a positive control. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7][12]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
Data Presentation and Interpretation:
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) vs. HEK293 |
| Test Compound | HeLa | 15.2 | 4.8 |
| A549 | 21.5 | 3.4 | |
| MCF-7 | 9.8 | 7.5 | |
| HEK293 | 73.5 | 1.0 | |
| Doxorubicin | HeLa | 0.8 | 5.0 |
| HEK293 | 4.0 | 1.0 |
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Selectivity Index (SI): Calculated as IC50 in non-cancerous cells / IC50 in cancer cells. An SI > 2 is generally considered promising.
Protocol: Antimicrobial Susceptibility Testing
Principle: Many pyrazole derivatives have shown potent antibacterial and antifungal properties.[1][4] An initial screen using the Kirby-Bauer disk diffusion method provides a qualitative assessment of antimicrobial activity, which can be followed by quantitative broth microdilution to determine the Minimum Inhibitory Concentration (MIC). All testing should adhere to standards set by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]
Organism Selection Rationale: A panel of clinically relevant and representative microorganisms is selected to screen for broad-spectrum activity:
-
Staphylococcus aureus (Gram-positive bacterium)
-
Escherichia coli (Gram-negative bacterium)
-
Candida albicans (Fungus/Yeast)
Step-by-Step Protocol (Disk Diffusion):
-
Inoculum Preparation: Prepare a bacterial/fungal suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the inoculum across the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Pipette 10 µL of a high-concentration solution (e.g., 1 mg/mL) of the test compound onto a disk.
-
Controls: Use a disk with DMSO as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.
-
Incubation: Incubate plates at 35-37°C for 18-24 hours.
-
Data Acquisition: Measure the diameter (in mm) of the zone of inhibition around each disk.
Data Presentation and Interpretation:
| Compound | Test Organism | Zone of Inhibition (mm) | Interpretation |
| Test Compound | S. aureus | 18 | Active |
| E. coli | 7 | Inactive | |
| C. albicans | 14 | Active | |
| Ciprofloxacin | S. aureus | 25 | Susceptible |
| DMSO | S. aureus | 6 | No Inhibition |
-
Interpretation: A significant zone of inhibition (e.g., >10 mm, though this varies) suggests the compound has activity against the microbe and warrants further quantitative testing (MIC determination).
Tier 2: Target-Focused Secondary Screening Protocols
If the compound shows significant activity in Tier 1 (e.g., an IC50 < 20 µM against a cancer cell line), Tier 2 assays are initiated to investigate plausible mechanisms of action based on the known pharmacology of the pyrazole scaffold.
Protocol: Kinase Inhibition Profiling
Rationale: The pyrazole ring is a key structural feature in many approved protein kinase inhibitors (PKIs).[16] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[17] An in vitro kinase assay can determine if the compound's cytotoxic effect is due to the inhibition of one or more kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[18] Kinase activity is inversely proportional to the luminescence signal; a potent inhibitor will result in less ADP production and a higher light output. This format is universal and can be used for a wide variety of kinases.[19]
Caption: Workflow for the ADP-Glo luminescence-based kinase assay.
Step-by-Step Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, a specific kinase (e.g., a panel including SRC, ABL, EGFR), and its corresponding substrate peptide.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Terminate & Detect: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal with a plate reader. The signal is directly proportional to the amount of ADP formed and thus to kinase activity.
Protocol: COX-1/COX-2 Isoform Inhibition Assay
Rationale: The pyrazole derivative Celecoxib is a well-known selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[20][21] Given the structural similarity, it is prudent to test the novel compound for activity against COX isoforms.[22][23]
Principle: A COX inhibitor screening assay kit (e.g., an enzyme immunoassay - EIA) is used to measure the production of Prostaglandin F2α (PGF2α) from Arachidonic Acid by ovine COX-1 and human recombinant COX-2. The inhibitory effect of the compound is determined by measuring the reduction in PGF2α production.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare reagents according to the manufacturer's protocol. This typically involves diluting enzymes, substrate (arachidonic acid), and heme.
-
Assay Setup: Add buffer, heme, enzyme (either COX-1 or COX-2), and the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate Reaction: Add arachidonic acid to each well to start the reaction. Incubate for 10 minutes at 37°C.
-
Quantify Prostaglandin: The amount of prostaglandin produced is then quantified using a competitive EIA format, where a fixed amount of a prostaglandin-tracer conjugate competes with the sample prostaglandin for a limited number of antibody binding sites.
-
Data Acquisition: After washing and adding substrate, the absorbance is read on a plate reader. The intensity of the color is inversely proportional to the amount of prostaglandin produced.
Tier 3: Cell-Based Mechanistic Assays
For compounds that demonstrate potent and selective activity in Tier 2, cell-based assays are employed to confirm the mechanism of action within a biological context.[24][25][26]
Example Scenario: If the test compound shows potent cytotoxicity in cancer cells (Tier 1) and inhibits a key pro-survival kinase like AKT (Tier 2), a logical next step is to determine if it induces apoptosis (programmed cell death).
Protocol: Apoptosis Detection by Annexin V Staining
-
Cell Treatment: Treat the cancer cell line of interest (e.g., MCF-7) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Interpretation: A significant increase in the Annexin V-positive population confirms the induction of apoptosis.
Caption: Simplified signaling pathway for apoptosis induction.
Conclusion and Future Directions
This document provides a structured, multi-tiered framework for the initial biological characterization of this compound. By systematically progressing from broad phenotypic screens to specific target-based and mechanistic assays, researchers can efficiently identify and validate the compound's therapeutic potential. Positive results from this cascade would form a strong foundation for more advanced preclinical studies, including lead optimization, pharmacokinetic profiling, and in vivo efficacy models.
References
- Vertex AI Search. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
-
PubMed. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. [Link]
-
PMC. (N.D.). Current status of pyrazole and its biological activities. [Link]
- Google Search. (N.D.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]
-
RSC Publishing. (2016). Review: biologically active pyrazole derivatives. [Link]
-
ResearchGate. (2024). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. [Link]
-
ResearchGate. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]
-
Indian Academy of Sciences. (N.D.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]
-
MDPI. (N.D.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
- Google Search. (2024).
-
PubMed. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. [Link]
-
CLSI. (N.D.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
ResearchGate. (N.D.). Structure of selective COX‐2 inhibitors and novel pyrazoline‐based.... [Link]
-
PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. [Link]
-
ResearchGate. (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. [Link]
- Google Search. (N.D.).
-
Charles River Laboratories. (N.D.). Cancer Cell-Based Assays. [Link]
-
PubMed. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. [Link]
-
CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]
-
CLSI. (2024). CLSI 2024 M100Ed34(1). [Link]
-
CLSI. (N.D.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]
-
CLSI. (N.D.). CLSI M100™. [Link]
-
Reaction Biology. (N.D.). Cell-based Assays for Drug Discovery. [Link]
-
Semantic Scholar. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
News-Medical. (2024). The role of cell-based assays for drug discovery. [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Creative Diagnostics. (N.D.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
- Google Search. (N.D.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Application Note: Derivatization of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole for Drug Discovery
Strategic Overview & Rationale
Molecule: 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole CAS: 1202766-99-1 (Generic Core Reference) Role: Privileged Scaffold / Bioisostere
In modern medicinal chemistry, the pyrazole ring is a cornerstone pharmacophore, present in FDA-approved kinase inhibitors such as Crizotinib , Ruxolitinib , and Encorafenib .[1][2] This specific building block—This compound —offers a unique tripartite value proposition:
-
N1-Methylation: Locks the tautomeric equilibrium, defining precise regiochemistry for binding interactions and preventing non-specific promiscuity often seen with NH-pyrazoles.
-
C3-Isopropyl Group: Provides a specific lipophilic bulk (
modulation) that mimics the side chains of Valine or Isoleucine, ideal for filling hydrophobic pockets (e.g., the ATP-binding gatekeeper region of kinases). -
C5-Bromine Handle: A highly reactive electrophilic site positioned for orthogonal functionalization via Palladium-catalyzed cross-coupling.
This guide details the sequential derivatization of this scaffold, prioritizing the C5-Br handle for primary library generation and the C4-H position for late-stage diversification.
Reactivity Landscape & Logic
The derivatization strategy relies on the electronic disparity between the C5 and C4 positions. The C5 position (bearing the bromine) is activated for oxidative addition to Pd(0), while the C4 position remains electron-rich and nucleophilic, suitable for Electrophilic Aromatic Substitution (
Figure 1: Orthogonal reactivity map. C5-Br is the primary vector for coupling; C4 is reserved for secondary functionalization.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Install an aryl or heteroaryl group at C5 to establish the core bi-aryl scaffold. Challenge: Pyrazole boronic acids are prone to protodeboronation. Therefore, using the pyrazole as the halide partner (as described here) is the superior strategy.
Materials & Reagents[3][4][5][6][7][8][9][10]
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)
-
Catalyst:
(5 mol%) or (5 mol%) -
Base:
(3.0 equiv) or (3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Inert Gas: Argon or Nitrogen
Step-by-Step Methodology
-
Setup: In a microwave vial or round-bottom flask, combine the pyrazole substrate, aryl boronic acid, and base.
-
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon for 10 minutes. Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 90°C for 4–16 hours.
-
Microwave (Recommended): Heat to 120°C for 30–60 minutes.
-
-
Validation (In-Process Control): Check via LCMS.
-
Success: Mass peak
. -
Failure Mode: Observation of
(De-brominated starting material) indicates catalyst poisoning or insufficient oxidative addition.
-
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Optimization Table
| Variable | Standard Condition | Difficult Substrates (Steric Bulk) |
| Catalyst | XPhos Pd G2 (High activity for hindered systems) | |
| Base | ||
| Solvent | Dioxane/Water | Toluene/Water or pure DMF |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Replace C5-Br with an amine (primary or secondary) to introduce hydrogen bond donors/acceptors. Challenge: Pyrazoles are electron-rich and can coordinate to Pd, potentially poisoning the catalyst. Strong, bulky ligands are required to facilitate reductive elimination.
Materials & Reagents[3][4][5][6][7][8][9][10]
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 equiv (Aliphatic or Aromatic)[3]
-
Catalyst:
(2.5 mol%) -
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (5–10 mol%)
-
Base:
(Sodium tert-butoxide) (2.0 equiv) - Must be stored in a glovebox or desiccator. -
Solvent: Anhydrous Toluene or t-Amyl Alcohol.
Step-by-Step Methodology
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Pre-complexation (Optional but recommended): Stir
and the Ligand in the solvent for 10 mins at RT to form the active catalytic species . -
Addition: Add the pyrazole substrate, amine, and
base. -
Reaction: Heat to 100°C for 12–24 hours.
-
Workup: Cool to RT. Filter through silica or Celite.[4] Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).
Figure 2: Buchwald-Hartwig operational workflow ensuring active catalyst formation.
Protocol C: C4-Regioselective Functionalization (Late-Stage)
Objective: After C5 is functionalized, the C4 position remains the most nucleophilic site. It can be targeted for halogenation (to enable a second coupling) or direct arylation.
Method C1: Electrophilic Halogenation (Iodination)
This installs a "magic methyl" equivalent or prepares the molecule for a second cross-coupling at C4.
-
Reagents: N-Iodosuccinimide (NIS), Acetonitrile (ACN).
-
Procedure: Dissolve C5-substituted pyrazole in ACN. Add NIS (1.1 equiv) at 0°C. Warm to RT.
-
Mechanism: The electron-rich pyrazole ring attacks the iodonium ion (
). The C3-isopropyl group provides steric bulk, but C4 is generally accessible. -
Outcome: 4-Iodo-5-aryl-3-isopropyl-1-methylpyrazole.
Method C2: Direct C-H Arylation (Advanced)
-
Reagents: Aryl Bromide,
(5 mol%), (2 equiv), DMAc, 150°C. -
Mechanism: Concerted Metallation-Deprotonation (CMD).
-
Note: This requires the C5 position to be already blocked (e.g., by the group installed in Protocol A) to prevent regioselectivity issues.
References
-
Goossen, L. J., et al. (2009). "Palladium-catalyzed synthesis of arylamines from aryl halides and lithium amides." Angewandte Chemie International Edition, 48(44), 8343-8347. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki/Buchwald mechanisms).
-
Fustero, S., et al. (2011). "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International, 43(5), 377-442. Link
-
Ansari, A., et al. (2017). "Biological and medicinal significance of pyrazoles: A review." European Journal of Medicinal Chemistry, 125, 1058-1097. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
Sources
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- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
Application Note & Protocols: 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole as a Pivotal Intermediate in Modern Agrochemical Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The pyrazole carboxamide class of compounds has become a cornerstone in the development of modern fungicides, primarily due to their high efficacy and specific mode of action as Succinate Dehydrogenase Inhibitors (SDHI).[1][2] This technical guide focuses on 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole, a key heterocyclic building block whose structural motifs are integral to the pharmacophore of numerous high-performance agrochemicals. We provide a comprehensive overview of its significance, a proposed synthetic pathway, and detailed protocols for its conversion into a model pyrazole carboxamide fungicide. This document is designed to provide researchers and synthetic chemists with the foundational knowledge and practical methodologies required to leverage this versatile intermediate in agrochemical discovery and development programs.
Compound Profile: this compound
A thorough understanding of the physicochemical and safety properties of an intermediate is critical for its effective and safe handling in a laboratory setting.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₁BrN₂ |
| Molecular Weight | 203.08 g/mol |
| CAS Number | 143538-89-6 |
| Appearance | Solid (typical) |
| Canonical SMILES | CC(C)C1=NN(C)C=C1Br |
Safety & Handling: While specific data for this exact compound is limited, analogous brominated pyrazoles are classified with GHS warnings.[3] Prudent laboratory practice dictates handling with appropriate personal protective equipment (PPE).
-
GHS Pictogram: GHS07 (Exclamation Mark)[3]
-
Hazard Statement: H302 (Harmful if swallowed)[3]
-
Precautionary Codes: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)[3]
-
Handling: Use in a well-ventilated fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
The Pyrazole Carboxamide Pharmacophore: A Foundation in Fungicide Design
Substituted pyrazole derivatives are a vital class of compounds in crop protection chemistry.[4][5] The significance of the this compound intermediate lies in its direct contribution to the pyrazole carboxamide pharmacophore, which is essential for the fungicidal activity of SDH inhibitors.[1]
Mechanism of Action Insight: Pyrazole carboxamide fungicides function by inhibiting the enzyme succinate dehydrogenase (SDH), or Complex II, in the mitochondrial respiratory chain of fungal pathogens.[6][7] This targeted inhibition disrupts cellular respiration and energy (ATP) production, leading to fungal cell death.[1] The pyrazole ring and the adjacent amide group are critical for binding to the ubiquinone-binding (Qp) site of the SDH enzyme.[1] The substituents on the pyrazole ring, such as the N-methyl and the 3-isopropyl groups, are crucial for optimizing the binding affinity, lipophilicity, and systemic properties of the final agrochemical product.
Caption: Logical relationship of the pyrazole intermediate to the final fungicide and its target.
Protocol 1: Proposed Synthesis of this compound
This protocol outlines a robust and logical two-step synthesis based on established pyrazole chemistry principles.[5] The pathway involves a cyclocondensation reaction to form the pyrazole core, followed by bromination.
Caption: Proposed two-step synthesis workflow for the title intermediate.
Materials and Reagents
-
Ethyl isobutyrylacetate
-
Methylhydrazine
-
Ethanol (absolute)
-
Phosphorus oxybromide (POBr₃) or N-Bromosuccinimide (NBS)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) (anhydrous)
-
Rotary evaporator, magnetic stirrer, reflux condenser, and standard glassware
Step-by-Step Procedure
Step 1: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazol-5(4H)-one
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl isobutyrylacetate (1.0 eq). Dilute with absolute ethanol (approx. 5 mL per 1 g of ester).
-
Reagent Addition: While stirring, add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. The addition may be mildly exothermic.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Insight: The use of methylhydrazine directly installs the required N-methyl group. The regioselectivity is driven by the differential reactivity of the ketone and ester carbonyls, leading predominantly to the desired 1,3-substituted pyrazole isomer.[5]
-
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be used directly in the next step.
Step 2: Synthesis of this compound
-
Reaction Setup: Place the crude 3-isopropyl-1-methyl-1H-pyrazol-5(4H)-one from the previous step into a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Bromination: Add phosphorus oxybromide (POBr₃) (1.5 - 2.0 eq) portion-wise. Heat the mixture to 80-100 °C and stir for 2-4 hours.
-
Experimental Rationale: The pyrazol-5-one tautomer exists in equilibrium with its 5-hydroxypyrazole form. POBr₃ is an effective reagent for converting the hydroxyl group to a bromide, driving the reaction towards the aromatic pyrazole product.
-
-
Quenching: Cool the reaction mixture to 0 °C (ice bath) and very carefully quench by slowly adding it to a stirred solution of saturated sodium bicarbonate. Caution: This process is exothermic and will release gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure this compound.
Characterization
-
¹H NMR: Expect signals corresponding to the isopropyl protons (a doublet and a septet), the N-methyl protons (a singlet), and the pyrazole ring proton (a singlet).
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a single bromine atom, with two major peaks at [M]+ and [M+2]+ of nearly equal intensity.
Protocol 2: Application in Agrochemical Synthesis
This protocol demonstrates the conversion of the brominated intermediate into a model pyrazole carboxamide fungicide, a key transformation in the synthesis of many commercial SDHI products.[8]
Caption: Workflow for converting the intermediate to a final agrochemical product.
Step A: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi) (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Mechanistic Insight: This is a classic lithium-halogen exchange reaction. The strongly basic n-BuLi abstracts the bromine atom, creating a highly reactive pyrazolyl-lithium species.
-
-
Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours, or add an excess of crushed dry ice pellets. Allow the mixture to slowly warm to room temperature.
-
Work-up: Quench the reaction by adding 1M HCl until the pH is acidic (pH 2-3). Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.
Step B: Amide Coupling to Form a Model Fungicide
-
Acid Chloride Formation: To a flask containing the 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), add thionyl chloride (SOCl₂) (2.0 eq) and a catalytic amount of dimethylformamide (DMF). Heat the mixture gently (e.g., 50 °C) for 1-2 hours until gas evolution ceases. Remove excess SOCl₂ under reduced pressure.
-
Rationale: Conversion to the highly reactive acid chloride is a standard and efficient method to facilitate amide bond formation with anilines.
-
-
Amide Formation: Dissolve the crude acid chloride in a dry, non-protic solvent like dichloromethane (DCM). In a separate flask, dissolve a model aniline (e.g., 2-aminotoluene) (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM.
-
Coupling: Cool the aniline solution to 0 °C and slowly add the acid chloride solution. Stir at room temperature for 2-4 hours.
-
Purification: Wash the reaction mixture with 1M HCl, then with saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the final product by column chromatography or recrystallization.
References
- BenchChem. (2025). The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides.
- ResearchGate. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
- PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
- ACS Publications. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae.
- ACS Publications. (2024).
- PMC. (n.d.).
- ACS Publications. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
- MDPI. (2015).
- Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, Vol. 71, No. 7.
- Sigma-Aldrich. (n.d.). 5-Bromo-1-isopropyl-1H-pyrazole AldrichCPR.
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- 3. 5-Bromo-1-isopropyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
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- 8. mdpi.com [mdpi.com]
Buchwald-Hartwig amination of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Application Note & Protocol
Topic: Buchwald-Hartwig Amination of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry
The pyrazole ring is a cornerstone of modern medicinal chemistry, appearing in a multitude of blockbuster drugs due to its unique electronic properties and ability to act as a versatile scaffold. The strategic functionalization of this heterocycle is paramount for modulating pharmacological activity. The Buchwald-Hartwig amination reaction has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, a transformation that is often challenging using classical methods.[1][2] This reaction's broad functional group tolerance and applicability to heteroaromatic systems make it an indispensable tool in drug discovery.[3]
This guide provides a detailed examination and a robust protocol for the palladium-catalyzed amination of this compound, a representative electron-rich heteroaryl halide. As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it delves into the mechanistic underpinnings, the rationale behind reagent selection, and field-proven insights to empower researchers to successfully implement and adapt this critical transformation.
The Catalytic Heart: Mechanism and Core Principles
The Buchwald-Hartwig amination proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle.[4][5][6] A thorough understanding of this cycle is critical for rational optimization and troubleshooting. The generally accepted mechanism involves three primary stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[1][7]
-
Oxidative Addition: The active Pd(0) catalyst, bearing phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the pyrazole. This is often the rate-determining step and forms a Pd(II) intermediate.[6][7]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, which displaces the halide from the palladium complex.
-
Reductive Elimination: This final, bond-forming step involves the coupling of the amido and pyrazolyl groups, releasing the desired N-arylpyrazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig amination.
Selecting the Right Tools: A Guide to Reaction Components
The success of the amination hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Selection Rationale & Expert Insights |
| Palladium Precursor | Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective Pd(II) and Pd(0) sources, respectively.[5] They require in situ reduction or ligand association to form the active Pd(0) catalyst. For enhanced reliability and activity, especially with challenging substrates, pre-formed palladium pre-catalysts are superior.[8][9] G3 or G4 pre-catalysts (e.g., XPhos Pd G3) are often used as they generate the active L-Pd(0) species cleanly and efficiently upon exposure to a base.[5] |
| Ligand | This is arguably the most critical parameter. For electron-rich heteroaryl halides like our pyrazole substrate, bulky, electron-rich biaryl monophosphine ligands are the gold standard.[10] They promote the crucial oxidative addition and reductive elimination steps.[1] XPhos , RuPhos , and BrettPhos are excellent starting points.[3] For pyrazole substrates specifically, ligands like tBuDavePhos and tBuBrettPhos have been shown to be highly effective.[11][12] |
| Base | The base's role is to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a strong, effective base commonly used.[5][13] However, for substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, though they may require higher reaction temperatures.[5] For N-H pyrazoles, a strong base like LHMDS has proven effective.[12] |
| Solvent | Aprotic, non-coordinating solvents are standard. Toluene , 1,4-dioxane , and THF are the most common choices.[5][14] Toluene is often preferred for higher-temperature reactions. While dioxane is effective, its environmental and safety profile has led to a search for alternatives.[14] The choice should be based on reagent solubility and the desired reaction temperature. |
Application Protocol: Amination of this compound
This protocol provides a reliable starting point for the coupling of the title compound with a representative secondary amine, morpholine. The principles can be adapted for other primary and secondary amines.
Materials and Equipment
-
Substrate: this compound
-
Amine: Morpholine
-
Palladium Pre-catalyst: XPhos Pd G3 (or Pd₂(dba)₃/XPhos ligand)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Toluene (anhydrous)
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer hotplate, inert gas line (Argon or Nitrogen), syringes, standard laboratory glassware for workup and purification, TLC plates, silica gel for column chromatography.
Experimental Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Detailed Step-by-Step Methodology
Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.[15]
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inerting: Seal the vessel. Evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure the reaction environment is free of oxygen and moisture.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Begin stirring the suspension. Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting bromopyrazole is consumed.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Scope and Optimization: Adapting to Different Amines
The optimal conditions can vary depending on the nature of the amine coupling partner. The following table provides guidance for adapting the protocol.
| Amine Type | Recommended Ligand | Recommended Base | Temperature (°C) | Key Considerations & Insights |
| Secondary Cyclic (e.g., Morpholine, Piperidine) | XPhos, RuPhos | NaOtBu | 80-110 | Generally high-yielding and robust. These are excellent substrates for initial trials. |
| Primary Aliphatic (e.g., n-Butylamine) | BrettPhos, tBuBrettPhos | K₃PO₄, Cs₂CO₃ | 80-110 | Prone to double arylation. Using a ligand like BrettPhos can improve selectivity for monoarylation.[3] Weaker bases are often sufficient. |
| Primary Anilines (e.g., Aniline) | XPhos, tBuBrettPhos | LHMDS, K₃PO₄ | 50-100 | Less nucleophilic than aliphatic amines. May require slightly higher catalyst loading or longer reaction times. LHMDS has been effective for unprotected heteroaryl halides.[12] |
| Ammonia Equivalents (e.g., Benzophenone Imine) | XPhos, BINAP | NaOtBu | 100-110 | Used for the synthesis of primary aminopyrazoles. The resulting imine is hydrolyzed in a subsequent acidic step to reveal the primary amine.[6] |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Cause: Inactive catalyst. Oxygen can deactivate the Pd(0) species.
-
Solution: Ensure rigorous inert techniques. Use a freshly opened bottle of base, as alkoxides can degrade with moisture. Consider switching to a more robust pre-catalyst.
-
-
Hydrodebromination (Ar-Br → Ar-H):
-
Cause: A common side reaction, particularly with primary amines or if moisture is present.[1]
-
Solution: Ensure all reagents and solvents are anhydrous. Screening a different ligand/base combination can sometimes suppress this pathway.
-
-
Low Yield with Primary Amines:
-
Cause: Formation of diarylated amine (Ar₂NH) side product.
-
Solution: Use a slight excess of the amine (1.2-1.5 equiv). Employ ligands specifically designed for monoarylation, such as BrettPhos.[4]
-
-
Reaction Stalls:
-
Cause: Catalyst inhibition or decomposition at high temperatures.
-
Solution: Add a second portion of the catalyst. Alternatively, optimize by running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.
-
Conclusion
The is a highly efficient and adaptable method for synthesizing valuable N-arylpyrazole derivatives. Success relies on a rational approach to selecting the palladium catalyst, ligand, base, and solvent. By leveraging modern bulky biarylphosphine ligands and robust pre-catalysts, researchers can overcome the challenges associated with coupling electron-rich heteroaryl halides. This guide provides a solid foundation and expert-driven insights to facilitate the seamless integration of this powerful reaction into synthetic and medicinal chemistry programs.
References
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Buchwald–Hartwig amination - Wikipedia . Source: Wikipedia. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples . Source: NROChemistry. [Link]
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . Source: American Chemical Society. [Link]
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Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine . Source: MDPI. [Link]
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Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts . Source: ACS Publications. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination . Source: ACS GCI Pharmaceutical Roundtable. [Link]
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Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions . Source: Organometallics. [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI . Source: National Center for Biotechnology Information. [Link]
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The Buchwald–Hartwig Amination After 25 Years . Source: University of Groningen Research Portal. [Link]
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines . Source: ResearchGate. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
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Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands . Source: Royal Society of Chemistry. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions . Source: National Center for Biotechnology Information. [Link]
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Palladium Pre‐Catalysts for Cross‐Coupling Reactions . Source: ChemistryViews. [Link]
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Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides . Source: National Institutes of Health. [Link]
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Buchwald-Hartwig Cross Coupling Reaction . Source: Organic Chemistry Portal. [Link]
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Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines . Source: Journal of the American Chemical Society. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . Source: ResearchGate. [Link]
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine . Source: Royal Society of Chemistry. [Link]
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Application Notes & Protocols: Sonogashira Coupling of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Introduction: The Strategic Importance of C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon (C-C) bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed transformation provides a powerful and direct route to substituted alkynes, which are crucial building blocks in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4]
The reaction's value is particularly pronounced in medicinal chemistry, where the introduction of an alkyne moiety into a heterocyclic scaffold can significantly modulate a compound's biological activity. The subject of this guide, 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole, represents a common heterocyclic motif. The ability to functionalize its C5 position via Sonogashira coupling opens a gateway to a diverse array of novel chemical entities for drug discovery and development programs. This document provides an in-depth analysis of the reaction mechanism, key parameters, a detailed experimental protocol, and troubleshooting guidance for this specific transformation.
The Catalytic Machinery: A Mechanistic Overview
The elegance of the Sonogashira coupling lies in its dual catalytic system, where palladium and copper work in concert to achieve the desired transformation under relatively mild conditions.[1][5] While the precise mechanism can be influenced by the specific reactants and conditions, it is generally understood to operate through two interconnected catalytic cycles.[5][6]
-
The Palladium Cycle (The Workhorse): This is the primary cross-coupling engine. It begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-bromine bond of the pyrazole substrate. This is often the rate-limiting step of the entire process.[1][5] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, followed by reductive elimination to yield the final alkynylated pyrazole product and regenerate the Pd(0) catalyst.[7]
-
The Copper Cycle (The Activator): The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][8] In the presence of a base, the terminal alkyne is deprotonated. This acetylide anion then coordinates with the copper(I) salt (typically CuI) to form a highly reactive copper(I) acetylide intermediate.[9] This species is poised to efficiently transfer its alkynyl group to the palladium center in the transmetalation step.
While essential for high reactivity, the copper co-catalyst can promote an undesirable side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[8][10] This side reaction is particularly prevalent in the presence of oxygen, making the maintenance of a strict inert atmosphere a critical procedural parameter.[11] In cases where Glaser homocoupling is persistent, copper-free Sonogashira protocols have been developed, which often require more specialized ligands or reaction conditions to proceed efficiently.[12][13]
Caption: Figure 1: The Dual Catalytic Cycle of Sonogashira Coupling.
Dissecting the Reaction: Key Parameters and Considerations
The success of the Sonogashira coupling on this compound hinges on the careful selection of several key parameters. As an electron-rich heteroaromatic bromide, this substrate is moderately reactive and may require optimized conditions compared to more activated aryl iodides.[1][10]
| Parameter | Role & Considerations | Recommended Starting Points |
| Palladium Catalyst | The core of the catalytic cycle. Pd(0) sources like Pd(PPh₃)₄ are active directly. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more air-stable but require in situ reduction to Pd(0).[1][10] | PdCl₂(PPh₃)₂: 1-3 mol%Pd(PPh₃)₄: 2-5 mol% |
| Copper(I) Co-catalyst | Activates the alkyne for transmetalation. Copper(I) iodide (CuI) is the most common choice. Its quality is crucial; use from a fresh, unoxidized (off-white, not green/brown) bottle.[10] | CuI: 2-5 mol% |
| Ligand | Stabilizes the Pd center and modulates its reactivity. For PdCl₂(PPh₃)₂, triphenylphosphine (PPh₃) is already present. For other Pd sources, additional ligand may be needed. Bulky, electron-rich phosphines can accelerate the reaction for less reactive bromides.[5] | Triphenylphosphine (PPh₃) is standard. For difficult couplings, consider P(t-Bu)₃ . |
| Base | Neutralizes the HBr byproduct and facilitates alkyne deprotonation.[14] Amine bases are common and can serve as the solvent or co-solvent.[1] | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): 2-3 equivalents, or used as a co-solvent. |
| Solvent | Must dissolve all reactants and catalysts. Must be anhydrous and thoroughly degassed to prevent catalyst deactivation and alkyne homocoupling.[10][11][15] | Tetrahydrofuran (THF) , 1,4-Dioxane , or N,N-Dimethylformamide (DMF) . A mixture like THF/Et₃N (2:1) is often effective. |
| Temperature | Aryl bromides typically require heating to drive the oxidative addition step.[10] Reaction progress should be monitored to avoid decomposition at excessive temperatures. | 50-80 °C . Start at 60 °C and adjust based on reaction monitoring. |
| Atmosphere | A strict inert atmosphere (Argon or Nitrogen) is mandatory to prevent oxidative Glaser homocoupling of the alkyne and deactivation of the Pd(0) catalyst.[10][11] | Argon or Nitrogen |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of This compound with Phenylacetylene . Reagent quantities should be adjusted proportionally for different scales.
Materials and Equipment:
-
Two- or three-neck round-bottom flask with stir bar
-
Condenser
-
Schlenk line or manifold for inert gas (Argon or Nitrogen)
-
Septa and needles
-
Heating mantle with temperature controller and thermocouple
-
TLC plates and LC-MS for reaction monitoring
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Reagents:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv., 2 mol%)
-
Copper(I) Iodide [CuI] (0.04 equiv., 4 mol%)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Anhydrous, degassed Triethylamine (Et₃N)
Procedure:
-
Inert Atmosphere Setup: Assemble the oven-dried glassware (flask, condenser). Evacuate the system and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Flask: To the reaction flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Solvent and Base Addition: Using a syringe, add degassed THF (to achieve a ~0.2 M concentration of the pyrazole) followed by degassed Et₃N (2.5 equiv.). The mixture may turn from a pale yellow to a darker, brownish suspension.
-
Alkyne Addition: Add Phenylacetylene (1.2 equiv.) dropwise to the stirring mixture via syringe over 2-3 minutes.
-
Reaction Execution: Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring Progress: Monitor the reaction by TLC or LC-MS every 1-2 hours. The reaction is complete upon the disappearance of the starting 5-bromo-pyrazole. Typical reaction times range from 4 to 12 hours.
-
Work-up:
-
Once complete, cool the reaction to room temperature.
-
Dilute the dark mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-isopropyl-1-methyl-5-(phenylethynyl)-1H-pyrazole .
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd or Cu).2. Insufficient temperature.3. Impure starting materials or solvents. | 1. Use fresh, high-quality Pd catalyst and CuI.[10]2. Gradually increase temperature to 80-90 °C.3. Purify starting materials; ensure solvents are anhydrous and properly degassed.[11] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction.2. High concentration of CuI catalyst. | 1. Improve inert atmosphere technique (ensure proper evacuation/backfill cycles).[10]2. Reduce CuI loading to 1-2 mol%.3. Consider a copper-free protocol, potentially with a more active ligand like P(t-Bu)₃.[13] |
| Formation of Palladium Black (Catalyst Decomposition) | 1. Reaction temperature is too high.2. Impurities in the solvent or reagents.3. Anecdotal evidence suggests THF can sometimes promote this.[10][16] | 1. Lower the reaction temperature.2. Use high-purity, degassed reagents.3. Switch the solvent to 1,4-dioxane or DMF. |
| Reaction Stalls | 1. Catalyst deactivation over time.2. Insufficient base. | 1. Add a second small portion of the palladium catalyst (0.5-1.0 mol%).2. Add an additional equivalent of the amine base. |
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Sonogashira coupling - Wikipedia. (Source URL: [Link])
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Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Publications. (Source URL: [Link])
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Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. (Source URL: [Link])
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Indole‐Based π‐Extended Monophosphine Ligands for Enhanced Palladium‐Catalyzed Sonogashira Coupling - ResearchGate. (Source URL: [Link])
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Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. (Source URL: [Link])
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-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (Source URL: [Link])
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Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters - ACS Publications. (Source URL: [Link])
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (Source URL: [Link])
-
Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00507K. (Source URL: [Link])
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (Source URL: [Link])
-
Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling - Reaction Chemistry & Engineering (RSC Publishing). (Source URL: [Link])
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (Source URL: [Link])
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (Source URL: [Link])
-
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-
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Functionalization of the Pyrazole Core of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials.[1] Specifically, 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole serves as a versatile building block, offering a reactive handle for the introduction of diverse functionalities. The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with tailored biological activities and material properties.[2][3] This guide provides detailed application notes and protocols for the key functionalization reactions of this important synthetic intermediate.
Core Functionalization Strategies
The primary route for functionalizing the 5-position of this compound is through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions and with high functional group tolerance.[4][5][6] The most commonly employed transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Diagram: Overview of Functionalization Pathways
Caption: Palladium-catalyzed cross-coupling reactions for functionalizing this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[7][8] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-substituted pyrazoles, which are common motifs in pharmacologically active compounds.[9][10]
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used.[2] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A weak inorganic base, like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid.[11] A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | >90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O | 100 | >85 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | DMF/H₂O | 95 | >80 |
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, providing access to 5-alkynylpyrazoles.[12] This transformation is catalyzed by a combination of a palladium complex and a copper(I) salt.[13][14] The resulting alkynylpyrazoles are valuable intermediates that can undergo further transformations or may themselves possess interesting biological properties.[2]
Causality Behind Experimental Choices
The Sonogashira reaction typically employs a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI.[2] The copper co-catalyst is believed to facilitate the transmetalation step in the catalytic cycle. An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to quench the hydrogen halide byproduct.[15] The reaction is usually carried out in an organic solvent like THF or DMF under an inert atmosphere.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried reaction flask, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and CuI (0.02-0.10 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | TEA | THF | RT | >90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | DIPA | DMF | 50 | >85 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | 4 | TEA | THF | RT | >88 |
Diagram: Sonogashira Coupling Workflow
Caption: Step-by-step workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16][17] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyrazole ring, providing access to 5-aminopyrazole derivatives.[18][19] These compounds are valuable intermediates and can exhibit significant biological activity.[20][21]
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand.[22] Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are often required to promote the reaction with challenging substrates. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine and facilitate the catalytic cycle.[18] Anhydrous and anaerobic conditions are crucial for this reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, LHMDS)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precatalyst and the phosphine ligand to a dry reaction flask.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add the this compound, the amine, and the base.
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Precatalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 100 | >85 |
| 2 | Aniline | Pd(OAc)₂ (2) / SPhos (4) | LHMDS | Dioxane | 90 | >80 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / RuPhos (3) | K₃PO₄ | Toluene | 110 | >75 |
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig amination reaction.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of a wide array of novel compounds. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide efficient and reliable methods for the introduction of aryl, alkynyl, and amino functionalities, respectively. The detailed protocols and insights provided in this guide are intended to empower researchers in drug discovery and materials science to effectively utilize this valuable building block in their synthetic endeavors. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is paramount to achieving high yields and purity of the desired functionalized pyrazole derivatives.
References
- Benchchem. Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry.
- Dawood, K. M. et al. Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018, v, 348-358.
- Life Chemicals. Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. (2019).
- MDPI Books. Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II.
- PMC. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020).
- PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- IRIS UniGe. Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023).
- Arabian Journal of Chemistry. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025).
- Benchchem. Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-butyl-1H-pyrazole: A Comparative Guide.
- ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters. (2014).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Wikipedia. Buchwald–Hartwig amination.
- SciELO. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds.
- NIH. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014).
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023).
- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010).
- Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
- Wikipedia. Sonogashira coupling.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017).
- the University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- PMC. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022).
- NROChemistry. Sonogashira Coupling.
- PrepChem.com. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
- ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF.
- KTU ePubl. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc.
- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions..
- Benchchem. 4-Bromo-1-methyl-1H-pyrazol-3-amine.
- Organic Chemistry Portal. Sonogashira Coupling.
- Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)....
- ChemScene. 1328893-17-9 | Methyl 5-bromo-1H-pyrazole-3-carboxylate.
- Sigma-Aldrich. 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- MDPI. An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. (2019).
- PMC. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022).
- J&K Scientific. 3-Isopropyl-1h-pyrazole | 49633-25-2. (2019).
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Application Notes & Protocols: 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole in the Synthesis of Kinase Inhibitors
Introduction: The Pyrazole Scaffold in Modern Kinase Inhibitor Design
Protein kinases, enzymes that regulate a vast number of cellular processes through phosphorylation, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The dysregulation of kinase signaling pathways is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[2] Consequently, the development of small molecule protein kinase inhibitors (PKIs) has revolutionized cancer therapy.[2][3]
Within the medicinal chemist's toolkit, certain molecular frameworks have proven so effective and versatile that they are deemed "privileged scaffolds." The pyrazole ring is a quintessential example of such a scaffold.[1][4] Its unique electronic properties, synthetic accessibility, and ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases have cemented its importance in drug discovery.[3][5] As of 2023, eight FDA-approved small molecule kinase inhibitors incorporate a pyrazole ring, including Crizotinib, Encorafenib, and Ruxolitinib, highlighting the clinical success of this heterocyclic core.[2]
This guide focuses on a specific, highly versatile building block: 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole . We will explore its strategic application in the synthesis of kinase inhibitors, detailing not just the synthetic protocols but also the underlying chemical logic that makes it a powerful tool for drug development professionals.
Profile of the Key Building Block: this compound
The utility of this reagent stems from the specific combination of its structural features, each serving a distinct purpose in the design of a final inhibitor molecule.
-
1-Methyl-3-isopropyl-pyrazole Core : This central scaffold provides a stable, aromatic platform. The N-methyl group prevents tautomerization and blocks a potential site of metabolic attack, while the C3-isopropyl group introduces lipophilicity, which can be crucial for engaging with hydrophobic pockets within the kinase active site.
-
The C5-Bromo Group : This is the key functional handle for synthetic elaboration. The bromine atom renders the C5 position highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of diverse aryl and heteroaryl substituents, a common strategy for modulating a drug candidate's potency, selectivity, and pharmacokinetic properties.[6]
The overall synthetic strategy leverages this C5-bromo position as an electrophilic partner to build molecular complexity, most commonly through the formation of new carbon-carbon bonds.
Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone reaction in modern medicinal chemistry, enabling the formation of C(sp²)–C(sp²) bonds between an organohalide and an organoboron species.[7][8] For this compound, this reaction is the primary method for introducing the varied aromatic and heteroaromatic groups necessary for effective kinase inhibition.
The general workflow is a convergent approach where the stable pyrazole core is coupled with a second, often complex, boronic acid or ester in a late-stage synthetic step. This modularity is highly efficient for building libraries of related compounds to explore structure-activity relationships (SAR).
The mechanism proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to troubleshooting and optimizing the reaction.
Detailed Application Protocol: Suzuki-Miyaura Coupling
This section provides a self-validating, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction to synthesize a key kinase inhibitor intermediate.
Objective: To synthesize 4-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)aniline by coupling this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount (mg) | Mmol | Notes |
| This compound | 217.10 | 1.0 | 217 | 1.0 | Limiting Reagent |
| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 219.12 | 1.2 | 263 | 1.2 | Boronic acid pinacol ester; generally more stable than boronic acid. |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 24.5 | 0.03 | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride.[9] |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 | 2.5 | Anhydrous, finely powdered. Acts as the base.[9] |
| 1,4-Dioxane | - | - | 8 mL | - | Anhydrous, sparged with Argon for 20 min before use. |
| Deionized Water | - | - | 2 mL | - | Degassed via sparging with Argon. |
Equipment
-
50 mL round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle with temperature controller
-
Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
Place the this compound (217 mg, 1.0 mmol), the boronic ester (263 mg, 1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and the Pd(dppf)Cl₂ catalyst (24.5 mg, 0.03 mmol) into the reaction flask containing a magnetic stir bar.
-
Fit the flask with a condenser.
-
Expert Insight: Combining the solids before adding the solvent ensures a homogenous mixture from the start and minimizes exposure of the catalyst to air.
-
-
Inerting the Atmosphere:
-
Seal the system and connect it to the inert gas line.
-
Evacuate the flask under vacuum and backfill with Argon. Repeat this cycle three times.[7]
-
Causality: This step is critical. Oxygen can oxidize the Pd(0) active catalyst to Pd(II), leading to catalyst deactivation and reaction failure.
-
-
Solvent Addition:
-
Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Causality: The aqueous base is required to facilitate the transmetalation step of the catalytic cycle. Degassing the solvents removes dissolved oxygen.
-
-
Reaction Execution:
-
With the Argon flow maintained, begin vigorous stirring.
-
Heat the reaction mixture to 90 °C using the heating mantle.
-
Maintain the temperature and stirring for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot (0.1 mL), dilute with ethyl acetate, and spot on a TLC plate (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The disappearance of the starting pyrazole spot indicates reaction completion.
-
-
Work-up and Extraction:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of Hexanes:Ethyl Acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield a solid.
-
Self-Validation: Confirm the identity and purity of the product, 4-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)aniline, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass [M+H]⁺ would be approximately 230.1504.
-
Conclusion
This compound is a strategically designed building block that provides an efficient entry point into a wide range of kinase inhibitor scaffolds. Its utility is rooted in the stability of the substituted pyrazole core and the synthetic versatility of the C5-bromo position. The palladium-catalyzed Suzuki-Miyaura coupling, as detailed in this guide, represents the most robust and widely applicable method for its functionalization. By mastering this protocol, researchers in drug development can rapidly generate diverse molecular architectures, accelerating the discovery of novel and potent kinase inhibitors.
References
-
Molecules. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
Molecules. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). [Link]
-
Arabian Journal of Chemistry. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. [Link]
-
MDPI. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. [Link]
-
IRIS UniGe. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
ResearchGate. (2025). The pyrazole scaffold in drug development. A target profile analysis. [Link]
-
MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. [Link]
-
ACS Publications. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. [Link]
-
PubMed. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. [Link]
-
ChemistryViews. (2020). Pyrazole-Based Heterotricycles for Drug Discovery. [Link]
-
Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
-
Sci-Hub. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
-
MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. [Link]
- Google Patents. (n.d.). CN112079781B - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
NIH. (n.d.). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. [Link]
- Google Patents. (n.d.).
-
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
Molecules. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]
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experimental protocol for palladium-catalyzed reactions with 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Application Note: Optimizing Pd-Catalyzed Cross-Couplings of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Executive Summary & Strategic Analysis
The Substrate Challenge: this compound (referred to herein as Substrate-5Br ) presents a unique challenge in medicinal chemistry. While the pyrazole ring is electron-rich, facilitating oxidative addition in theory, the specific topology of the 1,5-substitution pattern creates a distinct steric and electronic environment.
-
Steric Clash (The "Ortho-Effect"): The N-methyl group at position 1 is spatially proximate to the bromine at position 5. This creates an environment analogous to ortho-substituted bromobenzenes. Standard ligands (e.g., PPh3) often fail to promote the reductive elimination step efficiently, leading to dehalogenation or homocoupling.
-
Electronic Deactivation: The lone pair on the adjacent nitrogen (N1) can potentially coordinate to the Palladium center, acting as a catalyst poison if the ligand bite angle is not sufficient to displace it.
-
Remote Bulk: The 3-isopropyl group, while distal to the reaction center, increases lipophilicity and dictates solubility profiles, often requiring specific solvent systems to maintain homogeneity at the elevated temperatures required for these couplings.
Strategic Solution: To successfully functionalize Substrate-5Br , we must utilize Bulky, Electron-Rich Phosphine Ligands (Dialkylbiaryl phosphines). These ligands serve two purposes:
-
Electron Density: They facilitate oxidative addition into the electron-rich C–Br bond.
-
Steric Bulk: They promote reductive elimination by relieving steric strain in the intermediate complex and preventing N-coordination poisoning.
Decision Tree & Workflow
The following decision matrix guides the experimental approach based on the desired coupling partner.
Caption: Experimental workflow for selecting the optimal catalytic system based on the target bond formation.
Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)
This protocol is optimized for coupling Substrate-5Br with aryl and heteroaryl boronic acids. The use of XPhos or Pd(dppf) is critical to overcome the steric hindrance of the N-methyl group.
Reagents & Materials
| Component | Equivalents | Role | Notes |
| Substrate-5Br | 1.0 eq | Electrophile | Limiting reagent.[1][2][3] |
| Boronic Acid | 1.2 – 1.5 eq | Nucleophile | Excess ensures completion; use Pinacol esters if acid is unstable. |
| Catalyst | 0.02 – 0.05 eq | Catalyst | Preferred: XPhos Pd G2 (2-5 mol%). Alt: Pd(dppf)Cl2·DCM. |
| Base | 3.0 eq | Activator | K3PO4 (tribasic) is superior to carbonates for hindered substrates. |
| Solvent | [0.2 M] | Medium | 4:1 Mixture of 1,4-Dioxane : Water (degassed).[4] |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial equipped with a magnetic stir bar with Substrate-5Br (1.0 eq), the Boronic Acid (1.3 eq), and K3PO4 (3.0 eq).
-
Critical Step: If using XPhos Pd G2 (pre-catalyst), add it as a solid (2-5 mol%) at this stage. If using a sensitive Pd(0) source, add it last.
-
Seal the vial with a septum and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill cycle x3).
-
-
Solvent Addition:
-
Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. The concentration relative to the bromide should be approximately 0.2 M.
-
Why Water? Water is essential to solubilize the inorganic base and facilitate the transmetalation step involving the boronate species.
-
-
Reaction:
-
Heat the mixture to 90–100 °C for 4–16 hours.
-
Monitoring: Monitor by LC-MS.[3] Look for the disappearance of the bromide (M+H = 203/205) and appearance of the product.
-
Note: If conversion stalls, add an additional 1 mol% of catalyst and heat for 2 more hours.
-
-
Work-up:
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)
Coupling amines to the 5-position of 1-methylpyrazoles is notoriously difficult due to the "ortho-substituent effect" of the methyl group. tBuBrettPhos is the ligand of choice here due to its exceptional ability to form the monoligated Pd species required for hindered substrates.
Reagents & Materials
| Component | Equivalents | Role | Notes |
| Substrate-5Br | 1.0 eq | Electrophile | Limiting reagent.[1][2][3] |
| Amine | 1.2 eq | Nucleophile | Primary or Secondary amines. |
| Catalyst | 0.02 – 0.04 eq | Catalyst | tBuBrettPhos Pd G3 (recommended) or RuPhos Pd G3. |
| Base | 1.5 – 2.0 eq | Base | NaOtBu (Sodium tert-butoxide). Use Cs2CO3 if functional groups are base-sensitive. |
| Solvent | [0.2 M] | Medium | t-Amyl Alcohol (preferred) or Toluene/Dioxane. |
Step-by-Step Methodology
-
Preparation (Glovebox or Strict Schlenk Line):
-
Safety Note: NaOtBu is hygroscopic and air-sensitive. Weighing in a glovebox is preferred.
-
Charge the vial with Substrate-5Br (1.0 eq), NaOtBu (1.5 eq), and tBuBrettPhos Pd G3 (2-4 mol%).
-
If the amine is a solid, add it now (1.2 eq).
-
-
Solvent Addition:
-
Seal the vial.[5] Evacuate and backfill with Argon.
-
Add anhydrous, degassed t-Amyl Alcohol (or Dioxane) via syringe.
-
If the amine is a liquid, add it now via syringe.
-
-
Reaction:
-
Heat to 80–100 °C .
-
Time: These reactions are often faster than Suzuki couplings (1–6 hours).
-
Visual Check: The reaction often turns from pale yellow to a dark amber/brown as the catalytic cycle progresses.
-
-
Work-up:
-
Cool to RT. Filter through a small pad of Celite to remove palladium black and salts. Rinse with EtOAc.
-
Concentrate the filtrate.[5]
-
Purification: Reverse-phase HPLC is often cleaner for amino-pyrazoles, as they can be highly polar.
-
Mechanistic Insight & Troubleshooting
The failure mode for this substrate is typically Hydrodehalogenation (replacement of Br with H), yielding 3-isopropyl-1-methyl-1H-pyrazole.
Caption: Catalytic cycle highlighting the risk of side reactions if transmetalation is slow due to sterics.
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Catalyst Deactivation | Switch to XPhos Pd G3 or Sphos . Ensure strict O2-free conditions. |
| Dehalogenated Byproduct | Slow Transmetalation | Increase catalyst loading. Switch solvent to n-Butanol or t-Amyl alcohol (higher temp). |
| Low Yield (Buchwald) | Inhibitory Amine | If using a primary amine with heterocycles, switch to BrettPhos (non-tBu version) or RuPhos . |
| Pd Black Precipitate | Ligand Dissociation | Add 10-20% extra free ligand relative to Pd to stabilize the active species. |
References
-
Suzuki-Miyaura Coupling of Heterocycles
-
Buchwald-Hartwig Amination of Pyrazoles
-
General Review on Pyrazole Functionalization
- Title: Regioselective synthesis of 1,3,5-substituted pyrazoles.
- Source:RSC Advances
-
URL:[Link]
-
Catalyst Selection Guide (Buchwald Group)
- Title: A User's Guide to Palladium-C
- Source:Chem. Sci. (2011)
-
URL:[Link]
Sources
- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Ticket ID: PYR-ISO-BR-05 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Subject: Yield Optimization & Regiocontrol in C-5 Functionalization
Executive Summary
The synthesis of 5-bromo-3-isopropyl-1-methyl-1H-pyrazole presents two distinct "yield-killing" bottlenecks:
-
Isomer Purity (N-Methylation): Achieving the correct 1,3-substitution pattern over the thermodynamically competitive 1,5-isomer.
-
C-5 Functionalization (The Lithiation Trap): Overcoming the kinetic preference for lateral lithiation (at the N-methyl group) to achieve the desired thermodynamic lithiation at the C-5 ring position.
This guide provides a root-cause analysis and optimized protocols for both challenges.
Module 1: The Regioselectivity Bottleneck (Precursor Synthesis)
Before attempting bromination, you must ensure your starting material is the correct regioisomer. Methylation of 3-isopropylpyrazole typically yields a mixture of 1-methyl-3-isopropylpyrazole (Target) and 1-methyl-5-isopropylpyrazole (Impurity) .
The Problem: Sterics vs. Thermodynamics
-
Mechanism: The pyrazole tautomer equilibrium allows methylation at either nitrogen.
-
Yield Impact: If you carry a 1,5-isomer impurity into the bromination step, it will brominate (or lithiate) differently, leading to inseparable mixtures and incorrect yield calculations.[1]
Optimization Protocol: The "Solvent Switch"
To favor the 1,3-isomer (1-methyl-3-isopropyl), you must maximize the steric repulsion at the 1,5-position during the transition state.[1]
| Variable | Standard Condition (Low Selectivity) | Optimized Condition (High 1,3-Selectivity) | Why? |
| Base | NaH or | Cesium effect; larger cation stabilizes the specific tautomer. | |
| Solvent | DMF or THF | Acetone or Acetonitrile | Lower polarity solvents often favor the alkylation at the less hindered nitrogen (N-1). |
| Temperature | 0°C to RT | Reflux | Thermodynamic control favors the less sterically crowded 1,3-product. |
Visualizing the Isomer Divergence
Figure 1: Strategic selection of base and solvent can shift the ratio from a difficult 60:40 mix to a manageable >90:10 ratio favoring the desired 1,3-isomer.[1]
Module 2: The C-5 Bromination (The Yield Maker)
This is the most critical step. Direct electrophilic bromination (e.g., NBS in DMF) will preferentially attack C-4 , not C-5.[1] To functionalize C-5, you must use Lithiation-Trapping .
The "Hidden" Failure Mode: Kinetic vs. Thermodynamic Lithiation
A common reason for low yield (<40%) in this specific substrate is the Lateral Lithiation side reaction.
-
Kinetic Product: Deprotonation of the N-Methyl group (forming
). This happens fast at -78°C. -
Thermodynamic Product: Deprotonation of the C-5 Ring position (forming
). This is the stable species but requires energy to form.
If you quench too quickly at -78°C, you trap the N-methyl anion, not the C-5 anion. [1]
Optimized Protocol: The "Warm-Up" Strategy
-
Preparation: Dissolve 1-methyl-3-isopropylpyrazole (1.0 equiv) in anhydrous THF (0.2 M) under Argon.
-
Cooling: Cool the solution to -78°C .
-
Lithiation: Add
-BuLi (1.1 equiv, titrated) dropwise over 15 minutes. -
The Critical Step (Isomerization):
-
Re-Cooling: Cool the mixture back down to -78°C .
-
Quenching: Add the bromine source (e.g.,
or ) dissolved in THF.[1]-
Note: Elemental Bromine (
) can be too harsh; Perfluorobutyl bromide or are cleaner.[1]
-
-
Workup: Quench with saturated
, extract with EtOAc.
Visualizing the Lithiation Pathway
Figure 2: The "Warm-Up" strategy forces the conversion of the kinetic intermediate to the desired thermodynamic C-5 anion before the bromine source is added.
Module 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Yield < 30% | Wet THF or insufficiently dried glassware. | Distill THF over Na/Benzophenone or use a solvent purification system.[5] Pyrazoles are hygroscopic; dry the SM by azeotropic distillation with toluene. |
| Recovery of SM | "Kinetic" lithiation occurred, but electrophile failed to trap. | Implement the Warm-Up Strategy (Module 2). Ensure |
| Black Tar / Decomposition | Temperature rose above 0°C after adding electrophile, or reaction open to air.[1] | Keep the quench at -78°C. Only the equilibration step (Step 4) happens at 0°C. |
| Product contains C-4 Bromo | Lithiation failed; direct electrophilic bromination occurred during quench. | Ensure full lithiation before adding the bromine source. If using |
| Mixture of Isomers | Precursor (SM) was not pure 1,3-isomer.[1] | Purify the starting material via column chromatography (Hexane:EtOAc 8:1) before lithiation. |
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use NBS instead of
Q2: Why not just use direct bromination with
Q3: I see a "double brominated" product. What happened?
A: You likely have over-lithiation or "halogen dance." If you use >1.2 equivalents of
Q4: Is there a scalable alternative to the lithiation route? A: Yes. For multi-kilogram scale, the "Sandmeyer Route" or "POBr3 Route" is often preferred to avoid cryogenic lithiation.[1]
-
Route: Condense methylhydrazine with diethyl acetonedicarboxylate
Form 5-hydroxy-pyrazole React with to convert OH to Br. -
Trade-off:
is corrosive and generates phosphorus waste, but it avoids -78°C conditions.
References
-
Regioselectivity in Lithiation of 1-Methylpyrazole: Balle, T., et al. "Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study."[1][6] Org.[3][6][7][8] Biomol. Chem., 2006, 4 , 1261-1267.[1][6] Link
-
General Pyrazole Lithiation: Begtrup, M., et al. "Lithiation of Pyrazoles."[1] Heterocycles, 1994, 37 , 1807.[1]
- N-Methylation Selectivity: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996.
-
C-5 Functionalization Review: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles.[1] A review." Org.[3][6][7][8] Prep. Proced. Int., 2009, 41 , 253.[1]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. sites.wp.odu.edu [sites.wp.odu.edu]
- 4. 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Welcome to the dedicated technical support guide for navigating the purification challenges of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyrazole derivative. The purity of this compound is paramount for its successful application in pharmaceuticals and agrochemicals, where even minor impurities can significantly impact biological activity and downstream reactions.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity of your product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Q1: My final product is a mixture of regioisomers. How can I improve the regioselectivity of the initial pyrazole synthesis to simplify purification?
Probable Cause: The synthesis of the 1-isopropyl-3-methyl-1H-pyrazole precursor, often through a Knorr-type pyrazole synthesis from a β-diketone and isopropylhydrazine, can lead to the formation of the undesired 1-isopropyl-5-methyl-1H-pyrazole regioisomer.[2][3] The separation of these isomers by chromatography can be challenging due to their similar polarities.
Troubleshooting Steps:
-
Control of Reaction Temperature: Lowering the reaction temperature during the initial condensation can sometimes favor the formation of one regioisomer over the other.[3]
-
Solvent Selection: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[2]
-
pH Control: Careful control of the reaction pH can influence the regiochemical outcome of the cyclization. Experiment with acidic or basic conditions to optimize for the desired isomer.
Q2: I'm observing significant product loss during silica gel column chromatography. What could be the reason and how can I mitigate it?
Probable Cause: Pyrazoles, being basic heterocycles, can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to peak tailing, irreversible adsorption, and ultimately, low recovery of the desired product.
Troubleshooting Steps:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a tertiary amine, such as triethylamine (Et3N), before packing the column.[4] A typical ratio is 0.5-1% v/v of triethylamine in the eluent.
-
Use of Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[4] Alternatively, reversed-phase chromatography (C18) may be a suitable option if the compound has sufficient lipophilicity.
-
Solvent System Optimization: A well-chosen solvent system can minimize interactions with the stationary phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can help to effectively separate the compound from impurities while minimizing band broadening.
Q3: My purified product appears as an oil, but I was expecting a solid. How can I induce crystallization?
Probable Cause: The presence of residual solvents or minor impurities can inhibit crystallization, causing the product to remain as an oil. The inherent properties of the molecule may also favor an amorphous or oily state.
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Recrystallization: This is a powerful technique for both purification and obtaining a crystalline solid.[4][5] Experiment with various solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.[6] Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexane, and diethyl ether.[4][7]
-
Seeding: If you have a small crystal of the desired compound, adding it to the supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus of the solution can create nucleation sites for crystal growth.
Q4: I'm seeing an unexpected impurity in my final product after bromination. What is a likely side product and how can I avoid it?
Probable Cause: The bromination of pyrazoles, especially if not carefully controlled, can lead to the formation of di- or poly-brominated species. Over-bromination is a common side reaction, particularly if an excess of the brominating agent is used or if the reaction temperature is too high.
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or bromine). Use of a slight excess may be necessary for complete conversion, but a large excess should be avoided.
-
Temperature Management: Perform the bromination at a low and controlled temperature to enhance selectivity and minimize the formation of over-brominated byproducts.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to prevent localized high concentrations and potential side reactions.
Frequently Asked Questions (FAQs)
What is the typical appearance and stability of this compound?
What analytical techniques are recommended for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weight of the product and any impurities, as well as assessing their relative abundance.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity by separating the main compound from impurities.
-
Elemental Analysis: Determines the elemental composition of the compound, which can be compared to the theoretical values to confirm its identity and purity.
Can I use recrystallization as the sole method of purification?
Recrystallization can be a very effective purification method, especially if the impurities have significantly different solubilities than the desired product.[4][5] However, for complex mixtures or to remove closely related impurities, it is often used in conjunction with other techniques like column chromatography. It is advisable to first perform column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure, crystalline product.
Detailed Purification Protocol: Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Triethylamine (optional)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp to determine the Rf values of the product and impurities. The ideal Rf for the product is between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 Hexane:Ethyl Acetate). If deactivation is required, add 0.5% v/v triethylamine to the solvent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packing.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial elution solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the initial solvent system, collecting fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 9:1 or 8:2 Hexane:Ethyl Acetate) to elute the product.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
-
Purity Confirmation:
-
Analyze the purified product using NMR, GC-MS, or HPLC to confirm its identity and purity.
-
Data Summary
| Parameter | Recommended Value/System | Rationale |
| Primary Purification Technique | Silica Gel Column Chromatography | Effective for separating compounds with different polarities. |
| Alternative Stationary Phase | Neutral Alumina | Recommended if the compound shows strong acidic interactions with silica.[4] |
| Column Chromatography Eluent | Hexane/Ethyl Acetate Gradient | Allows for the separation of a wide range of impurities. |
| Silica Gel Deactivation Agent | Triethylamine (0.5-1% v/v) | Neutralizes acidic silanol groups, preventing product loss.[4] |
| Secondary Purification Technique | Recrystallization | Removes trace impurities and yields a crystalline product.[4][5] |
| Recrystallization Solvents | Ethanol/Water, Ethyl Acetate/Hexane | Common systems for pyrazole derivatives.[4][6] |
| Purity Analysis | ¹H NMR, ¹³C NMR, GC-MS, HPLC | Provides comprehensive structural and purity information. |
Visual Workflows
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification challenges.
References
-
Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86. [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
-
PubChem. 5-Bromo-1-isopropyl-1H-pyrazol-3-amine. [Link]
-
ResearchGate. (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. [Link]
-
IUCr Journals. (2022, August 28). 1,3,5-trimethyl-1H-pyrazole: a simple heterocycle reflecting Kitaigorodskii's packing principle. [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
-
PMC. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]
- Google P
-
ResearchGate. (2015, October 13). How can I convert bromo to isopropyl on pyrazole 4th position? Can anyone suggest?[Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. (n.d.). [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). [Link]
-
MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]
-
MDPI. (2009, July 3). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)...[Link]
-
ResearchGate. (n.d.). Experimental study on the thermal stability and reactivity of the proposed active species PhIOAcBr for our developed bromination procedure...[Link]
-
PubChem. 5-Bromo-3-methyl-1-(2-methylpropyl)pyrazole. [Link]
- Google Patents. Conversion of 2-pyrazolines to pyrazoles using bromine.
-
ResearchGate. (2018, April 18). Features of thermal decomposition of N-substituted tetrazoles. [Link]
-
DTIC. The Bromination of Pyrazabole. [Link]
Sources
- 1. Buy 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole | 1354704-46-3 [smolecule.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. 5-Bromo-1-methyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromination of 3-isopropyl-1-methyl-1H-pyrazole
Welcome to the technical support center for the bromination of 3-isopropyl-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is the expected major product from the bromination of 3-isopropyl-1-methyl-1H-pyrazole, and what is the mechanistic basis for this selectivity?
Answer:
The expected major product is 4-bromo-3-isopropyl-1-methyl-1H-pyrazole . This high regioselectivity is governed by the electronic properties of the pyrazole ring system.
Mechanistic Rationale:
The bromination of pyrazoles is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The pyrazole ring has two nitrogen atoms: N1, which is alkylated (pyrrole-like), and N2, which is un-substituted (pyridine-like).
-
Activating and Directing Effects: The N1-methyl group is an electron-donating group, which activates the pyrazole ring towards electrophilic attack. The N2 "pyridine-like" nitrogen is electron-withdrawing and deactivates the adjacent C3 and C5 positions to some extent.
-
Positional Reactivity: The C4 position of the pyrazole ring is generally the most nucleophilic and sterically accessible site for electrophiles.[1][2] Electrophilic attack at C4 results in a Wheland intermediate where the positive charge can be delocalized without placing it on the electronegative N2 atom, leading to a more stable intermediate compared to attack at C5.[3] While the isopropyl group at C3 is weakly activating, the primary directing effect comes from the ring nitrogens.
The general mechanism for the bromination at the C4 position is illustrated below.
Caption: Mechanism of electrophilic bromination at the C4 position of a substituted pyrazole.
Q2: My reaction is producing significant amounts of a dibrominated byproduct. How can I suppress this polybromination?
Answer:
Polybromination is a common side reaction when the pyrazole ring is highly activated or when reaction conditions are too harsh.[1][4] Here are several strategies to enhance the selectivity for the desired monobrominated product:
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.1 equivalents of the brominating agent relative to your pyrazole substrate.
-
Choice of Brominating Agent: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is generally less reactive than elemental bromine (Br₂) and is an excellent choice for achieving monobromination of electron-rich heterocycles.[2][5]
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature. Starting the reaction at 0 °C or even -78 °C and slowly warming to room temperature can significantly improve selectivity. Exothermic reactions can lead to localized heating, promoting over-bromination.
-
Slow Addition: Add the brominating agent slowly (e.g., dropwise or in small portions) to the solution of the pyrazole. This keeps the instantaneous concentration of the electrophile low, favoring the kinetically preferred monobromination.
Q3: The bromination reaction is very slow or does not go to completion. What are the potential causes and how can I drive it to completion?
Answer:
A sluggish reaction can be due to several factors. Here is a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Reactive Brominating Agent | For some less activated substrates, NBS alone might not be reactive enough. | Consider switching to elemental bromine (Br₂). Alternatively, an activator can be used with NBS. For instance, the presence of a catalytic amount of an acid like acetic acid or silica gel can enhance the electrophilicity of NBS. |
| Protonation of the Pyrazole Ring | In strongly acidic media, the pyrazole ring can be protonated, forming a pyrazolium cation.[6] This deactivates the ring towards further electrophilic attack. | Ensure the reaction medium is not overly acidic. If using Br₂, a non-nucleophilic base like sodium bicarbonate can be added to scavenge the HBr byproduct.[7] |
| Solvent Effects | The choice of solvent can influence reaction rates. | Polar aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are generally good choices. For particularly stubborn reactions, a more polar solvent like dimethylformamide (DMF) can be used, but care must be taken as it can also increase the rate of side reactions. |
| Purity of Reagents | Old or impure NBS can be less effective. NBS can decompose over time to produce bromine and succinimide.[8] | Use freshly recrystallized NBS for best results.[8] |
Q4: I am observing bromination on the isopropyl group. Is this expected, and how can I prevent it?
Answer:
Bromination of the isopropyl substituent is generally not a major side reaction under standard electrophilic bromination conditions. However, it can occur if the reaction proceeds via a radical mechanism.
Explanation:
N-Bromosuccinimide (NBS) can also be a source of bromine radicals (Br•) in the presence of a radical initiator (e.g., AIBN or UV light), leading to allylic or benzylic bromination.[8][9] While the isopropyl group is not benzylic, radical abstraction of the tertiary hydrogen is possible.
Preventative Measures:
-
Avoid Radical Initiators: Ensure that your reaction setup is free from UV light and that you are not adding any radical initiators.
-
Use an Anhydrous Solvent: The presence of water can sometimes lead to side reactions.[8] Using an anhydrous solvent can help to ensure a clean reaction.
-
Run the Reaction in the Dark: To be certain that you are avoiding photochemical initiation of radical pathways, run the reaction in a flask wrapped in aluminum foil.
Q5: What is a reliable, high-yield protocol for the monobromination of 3-isopropyl-1-methyl-1H-pyrazole?
Answer:
The following protocol using N-Bromosuccinimide is a reliable starting point for achieving clean and high-yield monobromination at the C4 position.
Experimental Protocol: Synthesis of 4-bromo-3-isopropyl-1-methyl-1H-pyrazole
Materials:
-
3-isopropyl-1-methyl-1H-pyrazole
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-isopropyl-1-methyl-1H-pyrazole (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add NBS (1.05 eq) in small portions over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining NBS or bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the bromination of 3-isopropyl-1-methyl-1H-pyrazole.
Summary of Brominating Agents
| Brominating Agent | Typical Conditions | Pros | Cons | Reference(s) |
| N-Bromosuccinimide (NBS) | DCM or CHCl₃, 0 °C to RT | Mild, high selectivity for monobromination, easy to handle. | Can be less reactive for deactivated systems; purity is crucial. | [2][5][8] |
| Bromine (Br₂) | Acetic acid, DCM, or CCl₄ | Highly reactive, cost-effective. | Less selective (risk of polybromination), corrosive, produces HBr byproduct. | [1][4] |
| LiBr / Oxidant | BF₃·Et₂O, DMSO | Utilizes a bromide salt, mild aerobic conditions reported. | Requires an oxidant and additives, may have a more complex setup. | [4] |
References
-
Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). The Bromination of Pyrazabole. Retrieved from [Link]
- Janin, Y. L. (2012). Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews.
-
Royal Society of Chemistry. (n.d.). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. Retrieved from [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. Retrieved from [Link]
- Google Patents. (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
-
National Center for Biotechnology Information. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PubMed Central. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]
-
MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]
-
ResearchGate. (2015). How can I convert bromo to isopropyl on pyrazole 4th position? Can anyone suggest?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance yield, minimize impurities, and troubleshoot common issues encountered with this specific heterocyclic substrate.
Introduction: The Challenge of Pyrazole Coupling
The Suzuki-Miyaura reaction is a powerful and versatile tool for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and complex organic molecules.[1][2][3] However, heteroaryl halides like this compound can present unique challenges. The pyrazole core, being electron-rich and containing nitrogen atoms, can interact with the palladium catalyst, potentially leading to catalyst inhibition or the formation of unwanted side products.[4][5][6] This guide provides a structured approach to overcoming these hurdles, grounded in mechanistic principles and field-proven strategies.
Core Concepts: Understanding the Suzuki-Miyaura Catalytic Cycle
A firm grasp of the reaction mechanism is crucial for effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2][3]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step, especially with electron-rich heteroaryl halides.[7]
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This step requires activation by a base to form a more nucleophilic boronate species.[1][8][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1]
Each component in the reaction—catalyst, ligand, base, and solvent—plays a critical role in the efficiency of this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address problems you may encounter.
Q1: My reaction shows low or no conversion of the this compound. What are the likely causes and how can I fix it?
Low or no conversion is often linked to an inefficient oxidative addition step or catalyst deactivation.
-
Cause 1: Inadequate Catalyst Activity. The electron-rich nature of the pyrazole ring can make oxidative addition to the C-Br bond challenging.
-
Solution: Employ a more active catalyst system. Modern palladium precatalysts, especially those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands, are designed to facilitate oxidative addition with challenging substrates.[10][11] Consider using a pre-formed catalyst (precatalyst) to ensure the efficient generation of the active Pd(0) species.[11][12]
-
-
Cause 2: Catalyst Inhibition by Pyrazole Nitrogen. The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, effectively poisoning the catalyst.[4][5][6]
-
Solution: Increase the ligand-to-palladium ratio. Adding a slight excess of the ligand can help prevent the substrate from binding to the palladium. For particularly stubborn cases, using a higher catalyst loading (e.g., 2-5 mol%) may be necessary, although this should be a last resort due to cost and purification concerns.
-
-
Cause 3: Insufficiently Strong Base. The transmetalation step requires a base to activate the boronic acid.[8][9] If the base is too weak, this step can be slow, stalling the catalytic cycle.
-
Solution: Switch to a stronger base. While carbonates like K₂CO₃ or Cs₂CO₃ are common, phosphates such as K₃PO₄ are often more effective, especially in anhydrous conditions.[13] However, be mindful that very strong bases like alkoxides can promote side reactions.
-
Q2: I'm observing a significant amount of debromination, resulting in 3-isopropyl-1-methyl-1H-pyrazole as a byproduct. How can I minimize this?
Debromination is a common side reaction where the bromine atom is replaced by a hydrogen. This occurs via a palladium-hydride species.[4]
-
Cause 1: Source of Hydride. Palladium-hydride species can form from reactions with the solvent (especially alcohols), water, or certain bases.
-
Solution 1: Solvent Choice. Avoid using alcohol-based solvents if debromination is a major issue. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are generally preferred.[7]
-
Solution 2: Base Selection. While strong bases can be beneficial, some can contribute to hydride formation. If using a strong base, ensure your reaction is rigorously degassed and run under an inert atmosphere. Sometimes, a weaker base like K₂CO₃ or even KF can suppress debromination, although this may come at the cost of a slower reaction rate.[9]
-
-
Cause 2: Slow Reductive Elimination. If the desired reductive elimination is slow, the palladium intermediate has more time to undergo side reactions like debromination.
Q3: My reaction is producing a significant amount of the homo-coupled boronic acid byproduct (R-R). What's causing this and how do I prevent it?
Homo-coupling of the boronic acid is often a sign of Pd(II) species in the reaction, which can be present from the start if using a Pd(II) precatalyst or can form due to the presence of oxygen.[7]
-
Cause 1: Inefficient Reduction of Pd(II) Precatalyst. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Homo-coupling of the boronic acid can be a competing pathway for this reduction.[7]
-
Solution: Use a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that is designed for easy activation.[12] Alternatively, ensure your reaction conditions are optimized for the reduction of the Pd(II) precatalyst.
-
-
Cause 2: Presence of Oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homo-coupling.[7]
-
Solution: Rigorously degas your reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Q4: How do I choose the optimal conditions (catalyst, base, solvent) for my specific coupling partner?
The optimal conditions can vary depending on the electronic and steric properties of the boronic acid or ester you are using. A systematic approach to optimization is recommended.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. blog.hzpt.com [blog.hzpt.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. jmcct.com [jmcct.com]
- 11. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Welcome to the technical support center dedicated to addressing the solubility issues of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of working with this compound. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the success of your experiments.
Introduction: Understanding the Solubility Profile
This compound, a substituted brominated pyrazole, presents a solubility profile that can be challenging in various organic solvents. The presence of a bromine atom and an isopropyl group on the pyrazole ring contributes to its specific physicochemical properties. The aromatic pyrazole core can engage in π-π stacking, while the nitrogen atoms can act as hydrogen bond acceptors, influencing its interaction with different solvents. The overall moderate polarity of the molecule dictates its solubility, which can be limited in both highly polar and nonpolar solvents. This guide will equip you with the knowledge and techniques to overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when working with this compound.
Q1: Why is my this compound not dissolving in common organic solvents?
A1: The solubility of pyrazole derivatives is influenced by several factors, including molecular weight, crystal lattice energy, and intermolecular forces.[1] For this compound, the relatively rigid pyrazole ring and the presence of the bromine atom can lead to strong crystal lattice forces, making it difficult for solvent molecules to break them apart and solvate the compound. The interplay of the hydrophobic isopropyl group and the polarizable bromine atom with the pyrazole core results in a molecule that may not be ideally suited for simple dissolution in a wide range of common solvents.
Q2: What are the best starting solvents to try for dissolving this compound?
A2: Based on the general solubility of pyrazole derivatives, it is advisable to start with moderately polar aprotic solvents.[1] Good starting points would be acetone, ethyl acetate, or dichloromethane (DCM). More polar solvents like ethanol or methanol may also be effective, particularly with heating. For creating stock solutions, highly polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used, though care must be taken to avoid precipitation when diluting into less polar or aqueous systems.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid organic compounds, solubility in organic solvents increases with temperature.[2] This is because the added thermal energy helps to overcome the intermolecular forces within the crystal lattice, allowing the solvent to interact more effectively with the solute molecules. Therefore, gentle heating can be a very effective initial strategy to improve the solubility of this compound. However, it is crucial to be aware of the compound's stability at elevated temperatures to avoid degradation.
Q4: Can I use a co-solvent system to improve solubility?
A4: Absolutely. Using a co-solvent system is a powerful and commonly employed technique to enhance the solubility of poorly soluble compounds.[3] By mixing a "good" solvent (in which the compound has some solubility) with a "miscible" co-solvent, you can fine-tune the polarity of the solvent mixture to better match that of the solute, thereby increasing its solubility.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific solubility issues you may encounter during your experiments.
Issue 1: The compound precipitates out of solution upon cooling after initial dissolution with heating.
-
Question: I was able to dissolve my this compound in hot ethanol, but it crashed out of solution as it cooled to room temperature. How can I keep it in solution?
-
Answer: This indicates that the solubility of your compound is highly temperature-dependent in that particular solvent and that you have likely created a supersaturated solution at the higher temperature. To address this, you can:
-
Maintain Elevated Temperature: If your experimental setup allows, maintaining a slightly elevated temperature may keep the compound in solution.
-
Use a Co-solvent: Add a small amount of a stronger, miscible co-solvent to the solution while it is still warm. For an ethanol solution, adding a small percentage of DMF or DMSO can help maintain solubility at room temperature.
-
Increase Solvent Volume: While not always ideal, increasing the total volume of the solvent will lower the concentration and may keep the compound dissolved at room temperature.
-
Issue 2: The compound is not dissolving even with heating and sonication.
-
Question: I have tried heating and sonicating my compound in various solvents like acetone and acetonitrile, but a significant amount of solid remains undissolved. What should I do next?
-
Answer: If standard methods are failing, a more systematic approach is needed. This is a good point to perform a solvent screening.
-
Systematic Solvent Screening: Test the solubility of a small, known amount of your compound in a range of solvents with varying polarities. This will help you identify a more suitable solvent or a good candidate for a co-solvent system.
-
Consider Stronger Solvents: If not already tested, try small amounts of stronger solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP). These are often effective for dissolving challenging compounds.[4]
-
Particle Size Reduction: If you have access to the equipment, reducing the particle size of your solid through techniques like milling can increase the surface area available for solvation and improve the dissolution rate.[1]
-
Issue 3: My compound is soluble in DMSO for my stock solution, but precipitates when I add it to my aqueous assay buffer.
-
Question: I have a 10 mM stock solution of this compound in DMSO. When I dilute it into my phosphate-buffered saline (PBS) for a biological assay, the solution becomes cloudy. How can I prevent this?
-
Answer: This is a common problem for water-insoluble compounds. The abrupt change from a highly organic solvent to an aqueous environment causes the compound to precipitate. Here are some strategies to mitigate this:
-
Reduce the Final DMSO Concentration: Try to keep the final concentration of DMSO in your assay as low as possible, ideally below 1%. You may need to prepare a more concentrated stock solution if the final compound concentration allows.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, in your aqueous buffer can help to form micelles that encapsulate the compound and keep it in solution.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5] Adding a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) to your buffer can be very effective.
-
Solubility Data Table
| Solvent | Polarity Index | Predicted Solubility at Room Temperature (20-25°C) | Notes |
| Non-Polar | |||
| Hexane | 0.1 | Insoluble | |
| Toluene | 2.4 | Sparingly Soluble | May improve with heating. |
| Moderately Polar | |||
| Diethyl Ether | 2.8 | Sparingly Soluble | |
| Dichloromethane (DCM) | 3.1 | Soluble | A good starting point for reactions. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | |
| Ethyl Acetate | 4.4 | Soluble | |
| Acetone | 5.1 | Soluble | |
| Polar Aprotic | |||
| Acetonitrile | 5.8 | Sparingly to Moderately Soluble | |
| Dimethylformamide (DMF) | 6.4 | Very Soluble | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Ideal for stock solutions. |
| Polar Protic | |||
| Isopropanol | 3.9 | Sparingly Soluble | |
| Ethanol | 4.3 | Sparingly Soluble | Solubility likely increases significantly with heat. |
| Methanol | 5.1 | Sparingly Soluble | Solubility likely increases significantly with heat. |
| Water | 10.2 | Insoluble |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, DCM, ethyl acetate, acetone, ethanol, methanol, water)
-
Small glass vials with caps
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 2-5 mg of this compound to a series of labeled vials.
-
To each vial, add 1 mL of a different solvent.
-
Cap the vials and vortex for 30 seconds.
-
Visually inspect each vial for undissolved solid.
-
If the solid has dissolved, the compound is considered "soluble" at that concentration (2-5 mg/mL).
-
If the solid has not dissolved, gently heat the vial (e.g., in a warm water bath) and vortex again. Observe if the solid dissolves with heating.
-
Record your observations as "soluble," "sparingly soluble," or "insoluble" for each solvent at room temperature and with heating.
Protocol 2: Shake-Flask Method for Quantitative Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent. This is a widely accepted method for accurate solubility measurement.[6]
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or screw-cap glass tubes
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Add an excess amount of this compound to a vial. "Excess" means that undissolved solid should be visible at the end of the experiment.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Allow the mixture to equilibrate for at least 24-48 hours. The time required for equilibrium may need to be determined empirically.
-
After equilibration, allow the vial to stand undisturbed for a sufficient time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., by comparing to a calibration curve on HPLC-UV).
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Safety Precautions: Always handle this compound in a well-ventilated fume hood.[5][7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[7] Consult the Safety Data Sheet (SDS) for the compound and all solvents used for detailed safety information.[4][5][7][8]
Visualizing Solubility Enhancement Strategies
The following diagrams illustrate key decision-making processes and workflows for addressing solubility challenges.
Caption: A decision-making workflow for troubleshooting poor solubility.
Caption: A workflow for selecting and optimizing a co-solvent system.
References
-
PubChem. (n.d.). 5-Bromo-1-isopropyl-1H-pyrazol-3-amine. Retrieved from [Link]
- Capot Chemical Co., Ltd. (2025, November 9). Material Safety Data Sheet: 5-Bromo-3-methyl-1H-pyrazole.
- LookChem. (n.d.). 5-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOLE Safety Data Sheets(SDS).
-
IOSR Journals. (2019). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Retrieved from [Link]
- CymitQuimica. (2024, December 19). Safety Data Sheet: (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride.
-
Asian Journal of Research in Chemistry. (2018). Solubility Prediction of Satranidazole in Methanol-Water Mixtures Using Extended Hildebrand Solubility Parameter Approach. Retrieved from [Link]
-
Organic Synthesis International. (2017, April 29). N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]
- TCI Chemicals. (2025, December 10). SAFETY DATA SHEET: 5-Hydroxy-1-methyl-1H-pyrazole.
-
PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2023, October 28). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Retrieved from [Link]
-
Semantic Scholar. (2010). Electrosynthesis of 4-bromosubstituted pyrazole and its derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
PMC. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
Chemchart. (n.d.). 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE (60061-60-1). Retrieved from [Link]
-
StatPearls. (2023). Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
-
PMC. (2016). Current status of pyrazole and its biological activities. Retrieved from [Link]
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET: 4-Bromo-3-methylpyrazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Methyl 5-bromo-1H-pyrazole-3-carboxylate | 1328893-17-9 [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. capotchem.cn [capotchem.cn]
- 8. static.cymitquimica.com [static.cymitquimica.com]
scale-up synthesis problems of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
This technical guide addresses the scale-up synthesis of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole .
The synthesis of this molecule presents two distinct "killer" challenges on a kilogram scale:
-
Regiochemical Ambiguity: Achieving the correct placement of the N-methyl group relative to the isopropyl group (1,3-isomer vs. 1,5-isomer).
-
The "C-4 Trap": Overcoming the natural tendency of pyrazoles to undergo electrophilic substitution at the C-4 position to force bromination at the C-5 position.
Current Status: Operational Scope: Process Chemistry, Scale-up, Safety Engineering Reference Molecule: [3-Isopropyl-1-methyl-1H-pyrazole-5-bromide]
Module 1: The Isomer Challenge (Regioselectivity)
User Issue: "I synthesized the core pyrazole ring, but HPLC shows two peaks with identical mass. My final product yield is effectively halved."
Root Cause Analysis
When methylating 3-isopropyl-1H-pyrazole , the reaction produces a mixture of two isomers:
-
Target (1,3-isomer): 1-methyl-3-isopropylpyrazole.
-
Impurity (1,5-isomer): 1-methyl-5-isopropylpyrazole.
While steric hindrance from the isopropyl group generally favors the 1,3-isomer (distal methylation), the selectivity is rarely perfect (typically 80:20 to 90:10). On a large scale, carrying the 1,5-isomer forward is disastrous because it will also undergo bromination, creating a difficult-to-separate impurity downstream.
Troubleshooting Protocol
Q: How do I separate the isomers on a multigram/kilo scale without chromatography?
A: Exploiting Boiling Point Differentials (Rectification) Unlike chromatography, which is cost-prohibitive at scale, fractional distillation (rectification) is the industry standard for separating methyl-pyrazole isomers.
| Parameter | 1-Methyl-3-Isopropyl (Target) | 1-Methyl-5-Isopropyl (Impurity) |
| Boiling Point Trend | Generally Lower | Generally Higher |
| Polarity | Less Polar | More Polar |
| Separation Method | Distillate (First Cut) | Pot Residue / Late Cut |
Optimized Rectification Protocol:
-
Column: Use a packed column (e.g., Sulzer packing) with at least 10–15 theoretical plates.
-
Vacuum: Operate at 10–20 mbar to keep pot temperature below 100°C (minimizing thermal degradation).
-
Reflux Ratio: Set a high reflux ratio (10:1) initially to remove the lower-boiling 1,3-isomer.
-
Checkpoint: Monitor the refractive index or GC of the distillate. The 1,3-isomer typically elutes first due to lower dipole moment (less intermolecular association).
Q: Can I avoid the mixture entirely?
A: Yes, via Regioselective Cyclization. Instead of methylating the pyrazole, construct the ring with the methyl group already in place.
-
Reagents: 1-Methoxy-4-methylpent-1-en-3-one (or equivalent 1,3-dicarbonyl surrogate) + Methylhydrazine .
-
Mechanism: Methylhydrazine reacts with the 1,3-electrophile. The more nucleophilic nitrogen (
) attacks the most reactive carbonyl. -
Risk: This still requires careful temperature control (0°C to -10°C) to maximize regioselectivity.
Module 2: The Bromination Bottleneck (C-5 Functionalization)
User Issue: "I treated my starting material with NBS (N-bromosuccinimide), but NMR shows the bromine at the C-4 position, not C-5."
Root Cause Analysis
Pyrazoles are electron-rich aromatic heterocycles. Electrophilic Aromatic Substitution (EAS) is governed by electronic density.
-
C-4 Position: The most electron-rich site. Reagents like
or NBS will exclusively attack here. -
C-5 Position: To brominate here, you must bypass the standard EAS mechanism.
Solution: You must use C-5 Lithiation (Deprotonation) followed by an electrophilic quench. The proton at C-5 is the most acidic on the ring (facilitated by the inductive effect of the adjacent Nitrogen), allowing for selective removal by strong bases.
Experimental Workflow: C-5 Lithiation
Caption: Workflow for overcoming C-4 selectivity via C-5 lithiation. Note the critical drying and cooling steps.
Protocol: Scale-Up Lithiation (100g Scale)
Reagents:
-
Substrate: 1-Methyl-3-isopropylpyrazole (1.0 eq)
-
Base: n-Butyllithium (2.5 M in hexanes, 1.1 eq)
-
Bromine Source: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (Halon 2402) OR
(1.1 eq). Note: can be used but often leads to side reactions; perhaloalkanes are cleaner. -
Solvent: Anhydrous THF (10 volumes).
Step-by-Step:
-
Drying: The system must be inerted (
or Ar). THF water content must be <50 ppm. -
Cooling: Cool the substrate/THF solution to -78°C .
-
Scale-up Note: On a pilot scale, -78°C is expensive. Many pyrazole lithiations can be performed at -20°C to -40°C , but you must validate the stability of the 5-lithio intermediate at this temperature using
quench experiments before committing the batch.
-
-
Deprotonation: Add n-BuLi slowly.
-
Warning: This is highly exothermic. Monitor internal temperature (IT). Do not allow IT to rise above -50°C (or your validated limit).
-
Hold Time: Stir for 1 hour to ensure complete formation of the 5-lithio species.
-
-
Quench: Add the bromine source (dissolved in THF) slowly.
-
Exotherm: This is the second heat spike. Control addition rate to manage IT.
-
Module 3: Safety & Workup (The "Gel" Problem)
User Issue: "Upon quenching the reaction with water/ammonium chloride, the mixture turned into a solid gel that I couldn't stir or extract."
Root Cause Analysis
Lithium salts (LiBr) and quench byproducts often form stable aggregates or emulsions with THF and water, creating a "thixotropic gel." This traps the product and prevents phase separation.
Troubleshooting Guide
| Symptom | Immediate Action | Prevention Strategy |
| Solid Gel Formation | Add Methyl tert-butyl ether (MTBE) and dilute HCl (1M) to break the emulsion. | Do not use pure water for the initial quench. Use a buffered solution (NH4Cl). |
| Runaway Exotherm | Stop addition immediately. Increase jacket cooling. | Calculate the Adiabatic Temperature Rise ($ \Delta T_{ad} $) before scale-up. |
| "Wet" Solvent | Abort n-BuLi addition. | In-line Karl Fischer monitoring of THF feed. |
The "Inverse Quench" Technique (Recommended for >1kg): Instead of adding water to the reactor (which spikes the temperature and creates gels), transfer the cold reaction mixture into a pre-cooled quench vessel containing dilute acid/buffer. This dissipates heat more effectively and controls salt precipitation.
References
-
Regioselectivity in Pyrazole Synthesis
- Title: Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study.
-
Source:Organic & Biomolecular Chemistry, 2006, 4(7), 1261-1267.[1]
-
URL:[Link]
- Relevance: Establishes the thermodynamic control required to access the C-5 position via lithiation versus the kinetic control for the methyl group.
-
Lithium-Halogen Exchange & Safety
-
Separation of Isomers
- Title: Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole
- Source:Coke and Chemistry, 2015, 58, 268–272.
-
URL:[Link]
- Relevance: Validates the use of rectification (fractional distillation) for separating methyl-pyrazole isomers based on boiling point differences.
Sources
removal of palladium catalyst from 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole reactions
A-Level Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the removal of residual palladium catalysts from reactions involving 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole and similar heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of your pyrazole product after palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Issue 1: Standard Chromatography Fails to Remove Palladium
Q: I've purified my this compound product via silica gel chromatography, but ICP-MS analysis still shows high levels of palladium contamination. Why is this happening and what should I do next?
A: This is a common and often frustrating issue. Standard silica gel chromatography is excellent for separating organic compounds based on polarity, but it is frequently insufficient for removing all forms of residual palladium.[1][2][3]
The Causality Behind the Problem:
Palladium can exist in multiple states in your post-reaction mixture, not all of which bind strongly to silica.
-
Soluble Palladium Species: The active catalytic species are often soluble Pd(0) or Pd(II) complexes. These can co-elute with your product, especially if your product itself has chelating properties (like the nitrogen atoms in the pyrazole ring), which can form stable complexes with the metal.[4]
-
Colloidal Palladium: Inefficient stirring or certain reaction conditions can lead to the formation of fine, colloidal palladium particles that can pass through the silica column with the solvent front.[5]
Solution Pathway: Implement a Scavenging Protocol
Metal scavengers are solid supports functionalized with ligands that have a high affinity for palladium. They are designed to selectively bind and remove metal species from solution. A scavenging step after initial purification is a highly effective and recommended strategy.[1][3][6]
Workflow for Selecting and Implementing a Palladium Scavenger
Caption: Decision workflow for selecting and applying a palladium scavenger.
Experimental Protocol: Thiol-Based Scavenging
Thiol-functionalized silica (often designated as Si-Thiol or similar) is a versatile and highly effective choice for scavenging various palladium forms.[7]
-
Dissolve the Product: Dissolve your palladium-contaminated this compound in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of ~10-50 mg/mL.
-
Select Scavenger Loading: As a starting point, use a scavenger loading of 10-20 weight equivalents relative to the amount of residual palladium. If the Pd concentration is unknown, start with 5-10 wt% of the scavenger relative to your product mass.
-
Hydrate the Scavenger: If using a hydrophobic scavenger, it's crucial to pre-hydrate it in the designated solvent with agitation for about an hour. This removes trapped air and activates the binding sites.
-
Incubation: Add the scavenger to the solution of your product. Stir the slurry at room temperature or slightly elevated temperature (40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined through small-scale screening experiments.
-
Filtration: Filter the mixture through a Celite® pad or a suitable frit to remove the solid scavenger. Wash the filter cake thoroughly with the solvent to ensure complete recovery of your product.
-
Analysis: Concentrate the filtrate and submit a sample for ICP-MS or ICP-OES analysis to confirm the final palladium concentration.[8][9]
Issue 2: Visible Black Precipitate (Palladium Black) in the Reaction Mixture
Q: My reaction has finished, and I see a fine black powder. Is simple filtration enough to remove it?
A: The black powder is likely palladium black, the heterogeneous Pd(0) form of the catalyst. While it seems straightforward to remove, relying solely on standard filtration can be deceptive.
The Causality Behind the Problem:
Palladium black particles can be extremely fine and may pass through standard filter paper. Furthermore, the presence of heterogeneous Pd(0) does not preclude the co-existence of soluble Pd(II) species in the solution phase, which will not be removed by this method.[5] A study quantifying residual palladium after various purification steps showed that even after an aqueous workup, palladium levels can be as high as 5000 ppm.[1]
Solution Pathway: Filtration Aid Followed by a Polishing Scavenging Step
A two-step approach is the most robust method to ensure complete removal.
-
Bulk Removal with a Filtration Aid: Use a pad of Celite® or diatomaceous earth for the initial filtration. This creates a fine, tortuous path that is highly effective at trapping the bulk of the solid palladium particles.[5][10][11]
-
Polishing with a Scavenger: Even after careful filtration, trace levels of soluble or colloidal palladium will likely remain. Therefore, the filtrate should be treated with a scavenger as described in the protocol above to ensure the final product meets regulatory specifications.[3][6]
Experimental Protocol: Filtration and Scavenging
-
Prepare Celite® Pad: Prepare a 1-2 cm thick pad of Celite® in a sintered glass funnel. Pre-wet the pad with the reaction solvent.
-
Filter Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent and pass it through the Celite® pad.[5]
-
Wash: Wash the pad thoroughly with additional solvent to recover all of the product.
-
Scavenge: Combine the filtrates and proceed with the scavenger protocol detailed in the previous section to remove any remaining soluble palladium.
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for palladium in a final drug product?
A1: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines. For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[12] This translates to a concentration limit in the Active Pharmaceutical Ingredient (API), typically 10 ppm . However, for early-stage research compounds used in biological assays, a slightly higher limit of <100 ppm may be acceptable, though lower is always better to avoid assay interference.[1][6]
Q2: Why can pyrazole-containing compounds be particularly difficult to purify from palladium?
A2: Heterocyclic compounds containing nitrogen, like your this compound, can act as ligands for palladium. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, forming a stable complex.[4] This product-palladium complex can be very soluble and may not be easily removed by standard methods, making the use of high-affinity scavengers essential.
Q3: What are the main types of palladium scavengers and how do I choose?
A3: The choice of scavenger depends on the nature of the palladium species you need to remove and your process conditions. The most common types are based on functionalized silica.
| Scavenger Type | Functional Group | Primary Target | Advantages | Disadvantages |
| Thiol-Based | -SH (Mercapto) | Pd(0), Pd(II) | Highly effective, versatile for various Pd forms.[7] | Can sometimes affect sulfur-sensitive functional groups. |
| Amine-Based | -NH₂, -NR₂ | Pd(II) | Good for scavenging Lewis acidic Pd(II) species. | Less effective for Pd(0). |
| Thiourea-Based | -(NH)C(S)NH- | All forms of Pd | Very versatile and widely used in the pharmaceutical industry.[13] | Can potentially leach impurities. |
| Activated Carbon | Carbon | Pd(0), Pd(II) | Inexpensive and effective for many metals. | Can adsorb the desired product, leading to yield loss.[2] |
For your pyrazole compound, a thiol- or thiourea-based scavenger is an excellent starting point due to their high efficacy for multiple palladium species.[7][13]
Visual Guide to Scavenger-Based Purification
Caption: Step-by-step workflow for scavenger-based palladium removal.
Q4: How can I accurately measure the amount of residual palladium in my sample?
A4: The industry-standard methods for quantifying trace metal impurities are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) .[8][9] These techniques are highly sensitive and can detect palladium down to parts-per-billion (ppb) levels. For process development where rapid screening is needed, catalysis-based fluorometric methods can also be used for semi-quantitative analysis.[8]
References
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
How can I remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ResearchGate. [Link]
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2022). ACS Omega. [Link]
-
What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? (2015). ResearchGate. [Link]
-
Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). Nature Chemistry. [Link]
Sources
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sci-Hub. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients / Organic Process Research & Development, 2007 [sci-hub.sg]
- 8. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. onyxipca.com [onyxipca.com]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
preventing debromination of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Debromination
Welcome to the technical support center for 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of unintended debromination during experimental procedures. As Senior Application Scientists, we understand the critical importance of maintaining the structural integrity of your molecules. This guide is structured to not only provide solutions but also to explain the underlying chemical principles to empower you to proactively design robust experimental protocols.
I. Understanding the Challenge: The Lability of the C-Br Bond
The bromine atom at the 5-position of the pyrazole ring is a versatile synthetic handle, crucial for a variety of cross-coupling reactions in drug discovery and development.[1][2] However, this C(sp²)-Br bond can be susceptible to cleavage, leading to the formation of the undesired debrominated byproduct, 3-isopropyl-1-methyl-1H-pyrazole. This side reaction reduces the yield of the desired product and complicates purification.
Debromination can be triggered by several factors, including the presence of reducing agents, certain catalysts, strong bases, and even some solvents or additives.[3][4] Understanding the mechanisms that lead to this unwanted reaction is the first step in preventing it.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the stability and handling of this compound.
Q1: Under what general conditions is this compound considered stable?
A1: this compound is generally stable under normal storage conditions, kept in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong acids.[5] However, its stability during a reaction is highly dependent on the specific reagents and conditions employed.
Q2: What are the most common causes of unintentional debromination?
A2: The primary culprits for debromination fall into a few key categories:
-
Reductive Environments: The presence of reducing agents, either added intentionally or generated in situ, is a major cause. This includes hydride sources like sodium borohydride (NaBH₄) and sometimes even alcohols in the presence of a suitable catalyst.[4][6]
-
Certain Catalytic Systems: While essential for many transformations, some transition metal catalysts, particularly palladium-based systems, can promote hydrodehalogenation as a side reaction.[3][6][7]
-
Strong Bases: Very strong bases, such as sodium amide (NaNH₂) or organolithium reagents, can induce elimination reactions leading to the formation of highly reactive intermediates like benzynes in aryl halides, which can subsequently be protonated.[8][9] While the pyrazole ring is not a benzene ring, analogous reactivity can occur.
-
Radical Reactions: Some reactions can proceed through radical intermediates, which can lead to debromination.[10]
Q3: I'm performing a Suzuki-Miyaura coupling and observing significant debromination. What's going on?
A3: This is a common issue. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the formation of a palladium-hydride (Pd-H) species is a key mechanism for dehalogenation.[3] This Pd-H species can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or even trace amounts of water.[3] This intermediate can then reductively eliminate with your bromo-pyrazole to form the debrominated product. N-heterocyclic halides, like your pyrazole, can be particularly susceptible to this side reaction.[3]
Q4: Can the choice of base in my reaction lead to debromination?
A4: Absolutely. While a base is often necessary for the reaction to proceed, its nature is critical. Strong bases can deprotonate other species in the reaction mixture, creating unintended reducing agents. For instance, strong alkoxide bases should be used with caution.[3] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a safer choice to minimize debromination.[3]
Q5: Are there specific solvents I should avoid?
A5: Solvents that can act as hydride donors should be used with caution, especially in the presence of a transition metal catalyst. Alcohols, for example, can be a source of hydrides.[3][4] While often used in Suzuki couplings, their role should be carefully considered. Anhydrous, degassed solvents are generally recommended to minimize side reactions.[1][2]
III. Troubleshooting Guide: A Proactive Approach to Preventing Debromination
This section provides a structured approach to troubleshooting and preventing debromination in your reactions involving this compound.
Troubleshooting Debromination Pathways
Caption: A decision tree for troubleshooting debromination.
Detailed Troubleshooting Table
| Observation | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Significant (>10%) debromination in a Suzuki-Miyaura coupling. | Formation of Pd-H species from the reaction of the palladium catalyst with the base, solvent, or trace water.[3] | - Switch to a weaker, non-hydridic base such as K₃PO₄ or Cs₂CO₃.- Use a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).[3]- Ensure rigorously anhydrous and degassed solvents and reagents.[1][2] | Weaker bases are less likely to generate Pd-H species. Bulky ligands can sterically hinder the approach of the hydride to the metal center and promote the desired reductive elimination pathway. Removing water and oxygen minimizes potential sources of protons and oxidative degradation of the catalyst. |
| Debromination observed during the formation of a Grignard or organolithium reagent. | Reaction of the organometallic reagent with trace protic sources (e.g., water) in the solvent or on the glassware.[11][12] | - Thoroughly dry all glassware in an oven and cool under an inert atmosphere.- Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.- Perform the reaction under a strict inert atmosphere (argon or nitrogen).[1][2] | Organometallic reagents are extremely strong bases and will readily deprotonate even trace amounts of water, leading to the formation of the debrominated pyrazole.[11][12] |
| Debromination occurs when using a strong base (e.g., NaH, LDA). | The strong base may be acting as a reducing agent or promoting an elimination-addition pathway.[8][9] | - Use the minimum necessary equivalents of the strong base.- Maintain a low reaction temperature (-78 °C is a common starting point).- Consider alternative, less basic conditions if possible. | Lower temperatures can help to control the reactivity of the strong base and minimize side reactions. Using only the required amount of base reduces the chances of it participating in unwanted reduction pathways. |
| A catalytic hydrogenation reaction intended to reduce another functional group also removes the bromine. | The C-Br bond is susceptible to hydrogenolysis, especially with catalysts like palladium on carbon (Pd/C).[7][13] | - Use a more selective catalyst if possible. For example, some nickel or platinum catalysts may offer different selectivity.- Carefully control the reaction conditions (hydrogen pressure, temperature, and reaction time).- Consider protecting the bromo-pyrazole if the desired reduction is on a more robust part of the molecule. | Bromides are generally more easily reduced via catalytic hydrogenation than chlorides.[13] By carefully tuning the reaction conditions, it may be possible to achieve the desired reduction without significant debromination. |
IV. Experimental Protocols
To provide practical guidance, we have outlined a general protocol for a Suzuki-Miyaura coupling reaction designed to minimize debromination.
Protocol: Low-Debromination Suzuki-Miyaura Coupling
Objective: To couple an arylboronic acid with this compound while minimizing the formation of 3-isopropyl-1-methyl-1H-pyrazole.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: Thoroughly dry a Schlenk flask or other suitable reaction vessel in an oven and allow it to cool to room temperature under a stream of inert gas.
-
Addition of Reagents: To the reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.[1][2]
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rationale for Key Steps:
-
Inert Atmosphere: Prevents the degradation of the palladium catalyst and reduces the chance of side reactions.[1][2]
-
Degassed Solvent: Removes dissolved oxygen which can interfere with the catalytic cycle.
-
Choice of Base: Potassium carbonate is a relatively weak inorganic base that is less likely to promote the formation of palladium-hydride species compared to stronger bases like alkoxides.[3]
V. Conclusion
The prevention of debromination of this compound is a common challenge that can be effectively managed with a thorough understanding of the underlying chemical mechanisms and careful control of reaction conditions. By selecting the appropriate catalyst, base, and solvent, and by maintaining a rigorously inert atmosphere, researchers can significantly improve the yield and purity of their desired products. This guide serves as a starting point for troubleshooting and optimizing your experimental protocols. Should you encounter persistent issues, our team of application scientists is available for further consultation.
VI. References
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021). MDPI. [Link]
-
Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]
-
Metal catalyzed defunctionalization reactions. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ResearchGate. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
-
Aryl halide. Wikipedia. [Link]
-
Reductions of aryl bromides in water at room temperature. PMC - NIH. [Link]
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016). ACS Catalysis - ACS Publications. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
Chapters 23 & 24 Notes - Aryl Halides and Phenols. Chem 336 - Spring 2002. [Link]
-
18.9: Organometallic Reagents. (2019). Chemistry LibreTexts. [Link]
-
Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. (2023). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.at [fishersci.at]
- 6. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 7. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 8. Aryl halide - Wikipedia [en.wikipedia.org]
- 9. Chapters 23 & 24 notes [web.pdx.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Thermal Management in 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole Synthesis
Case ID: PYR-C5-REGIO-001 Status: Active Subject: Troubleshooting C5-Regioselectivity and Temperature Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Thermal "Tug-of-War"
Welcome to the technical support center. If you are synthesizing 5-bromo-3-isopropyl-1-methyl-1H-pyrazole , you are likely facing a regioselectivity challenge.
Standard electrophilic aromatic substitution (e.g., NBS/DMF at room temperature) will almost exclusively brominate the C4 position due to the electronic enrichment of the pyrazole ring. To install the bromine at C5 , you must utilize a Lithiation-Quench strategy (
The Critical Failure Point: The lithiation of 1-methylpyrazoles is governed by a competition between Kinetic Control (Lateral Lithiation at
The "Thermal Swing" Protocol (Recommended Workflow)
To achieve high purity C5-bromination, you cannot simply "cool and quench." You must utilize a thermal equilibration step to shift the lithiated species from the kinetic trap to the thermodynamic product.
The Mechanism of Failure vs. Success
-
Kinetic Trap (-78°C static):
-BuLi coordinates to N1, directing deprotonation to the -methyl group ( -CH -Li). Quenching now yields the side-chain brominated impurity. -
Thermodynamic Sink (0°C equilibration): The
-CH -Li species is unstable relative to the C5-Li species. Warming the reaction allows an intramolecular proton transfer, moving the Lithium to the C5 position.
Step-by-Step Thermal Profile
| Phase | Temperature | Action | Technical Rationale |
| 1. Setup | -78°C | Charge SM in THF | Cryogenic baseline prevents immediate decomposition of |
| 2. Initiation | -78°C | Add | Controlled addition prevents localized exotherms. Initial lithiation (kinetic mixture) occurs. |
| 3. Equilibration | Warm to 0°C | Stir 30-60 min | CRITICAL STEP: Allows Kinetic |
| 4. Re-Cooling | -78°C | Cool down | Prepares system for exothermic quench; reduces impurity formation during electrophile addition. |
| 5. Quench | -78°C | Add Bromine Source | |
| 6. Workup | RT | Warm slowly | Hydrolysis of excess reagents. |
Visualizing the Pathway
The following diagram illustrates the decision nodes where temperature dictates the product outcome.
Caption: Reaction coordinate showing the necessity of the warming step to bypass the kinetic N-methyl lithiation trap.
Troubleshooting & FAQs
Q1: I followed the protocol, but my yield is low (<40%). Where did I lose material?
Diagnosis: This is often due to "Over-Warming" or Solvent Incompatibility .
-
Root Cause: While 0°C is necessary for equilibration, leaving the C5-lithiated species at 0°C for too long (>2 hours) or letting it hit >10°C can cause ring fragmentation (ring-opening of the pyrazole).
-
Solution: Strictly limit the 0°C phase to 45-60 minutes. Ensure your THF is anhydrous and inhibitor-free (BHT can sometimes interfere with sensitive lithiations).
Q2: I see a significant amount of 4-bromo isomer. How is this possible with lithiation?
Diagnosis: You likely didn't have C5-Li; you had unreacted starting material that reacted with the bromine source during workup.
-
Root Cause: If the
-BuLi was quenched by moisture before reacting with the pyrazole, you simply had a mixture of SM + . As the reaction warmed up during quench, standard electrophilic bromination occurred at the electronically favored C4 position. -
Solution: Titrate your
-BuLi before use. Ensure the reaction is under positive Nitrogen/Argon pressure.
Q3: Can I use NBS as the bromine source?
Diagnosis: Not recommended for the lithiation route.
-
Reasoning: NBS can react unpredictably with lithium species (sometimes attacking the succinimide carbonyl).
-
Recommendation: Use 1,2-dibromo-1,1,2,2-tetrafluoroethane (halon substitute) or Carbon Tetrabromide (
) . These provide a clean "positive bromine" source that reacts rapidly at -78°C.
Q4: Why not just start with 5-amino-3-isopropyl-1-methylpyrazole and use Sandmeyer?
Diagnosis: Valid alternative, but thermally sensitive in a different way.[1]
-
Comparison: The Sandmeyer route (Diazotization) requires maintaining the diazonium salt at 0-5°C. If it warms >10°C, the diazonium group leaves as
before the bromide can attack, leading to phenol byproducts or tars. -
Verdict: The lithiation route is generally cleaner for scale-up if the -78°C to 0°C swing is managed correctly.
Validated Experimental Protocol
Target: this compound Scale: 10 mmol basis
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon. Add 3-isopropyl-1-methyl-1H-pyrazole (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Cryogenic Phase 1: Cool solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Dropwise addition of
-BuLi (1.1 eq, 2.5M in hexanes) over 20 minutes. Maintain internal temp < -70°C. -
Equilibration (The "Swing"): Remove cooling bath. Allow reaction to warm to 0°C (ice bath). Stir at 0°C for 45 minutes .
-
Checkpoint: The solution often changes color (yellow/orange) indicating the shift to the thermodynamic anion.
-
-
Cryogenic Phase 2: Cool reaction back to -78°C .
-
Quench: Add
(1.2 eq) dissolved in minimal THF dropwise. -
Workup: Stir at -78°C for 30 mins, then remove bath and allow to warm to RT. Quench with saturated
. Extract with EtOAc.[2][3]
References
-
Regioselectivity in Lithiation of 1-methylpyrazole: Begtrup, M., et al. "Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study."[4] Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.[4]
- General Pyrazole Lithiation Strategies: Aggarwal, V. K., et al. "Lithiation of 1-Substituted Imidazoles and Pyrazoles." Journal of Organic Chemistry, 2003. (Contextual grounding for N-protecting group effects).
-
Synthesis of 5-bromo-1-methyl-1H-pyrazole derivatives: Patent CN104892526A. "Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine." (Provides industrial context for 5-bromo functionalization).
Sources
characterization of impurities in 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Technical Support Center: 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Current Status: Operational Ticket Queue: Open Subject Matter Expert: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Hub
You are likely here because you are utilizing This compound as a scaffold in the synthesis of kinase inhibitors or GPCR ligands. This intermediate is deceptively simple. While the pyrazole ring is robust, the specific regiochemistry (N1-Methyl vs. C3/C5 substituents) and the halogenation state create a "perfect storm" for difficult-to-detect impurities.
This guide is not a textbook; it is a troubleshooting manual designed to resolve the specific anomalies you see in your LC-MS and NMR data.
Module 1: The "Twin Peak" Problem (Regioisomerism)
User Issue: "I see two peaks in my HPLC with identical Mass (M+H = 219/221). They are eluting close together. Which one is my product?"
Diagnosis: You are likely dealing with the N-methylation regioisomer . In the synthesis of this molecule, the most common route involves the condensation of a diketone equivalent with methylhydrazine. This reaction is governed by the tautomeric equilibrium of the hydrazone intermediate, leading to two isomers:
-
Target: this compound.
-
Impurity: 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole (or 5-Bromo-1-methyl-3-isopropyl... depending on naming convention, but structurally the N-Me is adjacent to the Isopropyl group).
Technical Insight: Steric hindrance usually disfavors the formation of the isomer where the N-methyl group is adjacent to the bulky isopropyl group (the "5-isopropyl" isomer). However, electronic factors and solvent choice (e.g., protic vs. aprotic) can shift this ratio significantly.[1]
Troubleshooting Protocol: The NOE Experiment Standard 1H NMR cannot easily distinguish these because the proton environments are too similar. You must run a NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D-NOE experiment.
-
Step 1: Locate the N-Methyl singlet (typically
3.7–4.0 ppm). -
Step 2: Locate the Methine proton of the Isopropyl group (septet,
2.8–3.2 ppm). -
Step 3: Irradiate the N-Methyl signal.
| Observation | Conclusion | Status |
| NOE Signal Observed at Isopropyl Methine | The N-Me and Isopropyl are neighbors (Spatial proximity < 5Å). This is the 5-isopropyl regioisomer . | IMPURITY |
| NOE Signal Observed at C4-H (Aromatic) | The N-Me is next to the C5-Bromine (no proton), but may show weak NOE to C4-H. Crucially, NO enhancement of Isopropyl. | TARGET |
Note: If your target is the 5-bromo-3-isopropyl isomer, the N-methyl group is spatially distant from the isopropyl group. Any cross-relaxation between them indicates the wrong isomer.
Module 2: The "Cluster" Problem (Bromination State)
User Issue: "My Mass Spec shows a complex isotope pattern at M+H+79. Is this a dimer?"
Diagnosis: This is likely Over-bromination (Dibromo-species) . If the synthesis involved bromination of a precursor (e.g., 3-isopropyl-1-methylpyrazole), the electrophilic substitution prefers the C4 position (most electron-rich). Forcing bromination to C5 often requires blocking C4 or using specific lithiation-halogenation sequences. If C4 is not blocked, you will generate 4,5-dibromo-3-isopropyl-1-methyl-1H-pyrazole .
Data Interpretation (Isotope Patterns):
Bromine has two stable isotopes:
| Species | Formula | Mass Peaks (Approx Intensity) |
| Monobromo (Target) | 219 (100%), 221 (98%) (1:1 doublet) | |
| Dibromo (Impurity) | 297 (50%), 299 (100%), 301 (50%) (1:2:1 triplet) | |
| Des-bromo (Precursor) | 141 (100%) (No isotope split) |
Corrective Action:
-
Check Stoichiometry: Ensure your brominating agent (e.g., NBS) was not in large excess.
-
Reaction Temp: Lower the temperature. C4-bromination is kinetically much faster than C5. If you are targeting C5 via lithiation (n-BuLi), ensure the temperature was kept below -60°C to prevent "halogen dance" or poly-lithiation.
Module 3: Genotoxic Risk (Starting Material)
User Issue: "Regulatory is asking about hydrazine carryover. How do I test for this?"
Diagnosis: Methylhydrazine (MH) is a known mutagen and carcinogen. It is a raw material in the ring formation. Because MH is polar and basic, it can "stick" to the pyrazole product as a salt, especially if the workup was acidic.
Detection Protocol (Derivatization LC-MS): Direct injection of MH is difficult due to poor retention and UV absorbance.
-
Derivatization: React the sample with Benzaldehyde in acetate buffer.
-
Reaction:
(Hydrazone). -
Analysis: Monitor the hydrazone derivative by LC-MS (distinct UV max ~300nm, good retention on C18).
-
Limit: Standard pharmaceutical limit is often < 10 ppm (TTC based).
Visual Troubleshooting Guide
The following logic tree outlines the decision process for identifying impurities in this specific scaffold.
Figure 1: Decision tree for identifying common impurities based on Mass Spectrometry and NMR data.
Recommended Analytical Method (HPLC)
To separate the regioisomers (which often co-elute on standard C18), use a Phenyl-Hexyl column. The
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (or Methanol for different selectivity).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Rationale: The 5-isopropyl isomer forces the N-methyl out of plane slightly more than the 3-isopropyl isomer, affecting the interaction with the phenyl phase.
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[2] Journal of Organic Chemistry, 2008. Link
-
NMR Characterization of N-Methyl Pyrazoles: Holzer, W., et al. "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Heterocycles, 2000.[2] Link
-
Genotoxic Impurities (Hydrazines): Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control." Wiley Series in Drug Discovery and Development, 2010. Link
-
ICH Guidelines: International Council for Harmonisation.[3][4] "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." 2017. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the unambiguous structural elucidation of novel synthetic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering detailed insights into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole, a substituted pyrazole that serves as a valuable exemplar for understanding the interplay of electronic and steric effects on spectral features.
This guide moves beyond a simple recitation of data, delving into the rationale behind spectral assignments and comparing the target molecule with structurally related pyrazoles to provide a comprehensive understanding for both seasoned spectroscopists and researchers newer to the field.
Predicted ¹H NMR Spectrum of this compound
A detailed prediction of the ¹H NMR spectrum of this compound is presented below. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are derived from established principles of NMR spectroscopy and comparative analysis of data for structurally analogous compounds.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |
| H4 (pyrazole ring) | Singlet (s) | ~ 6.1 | - | 1H |
| CH (isopropyl) | Septet (sept) | ~ 3.0 | ~ 7.0 | 1H |
| CH₃ (isopropyl) | Doublet (d) | ~ 1.2 | ~ 7.0 | 6H |
| N-CH₃ (methyl) | Singlet (s) | ~ 3.7 | - | 3H |
In-Depth Spectral Analysis and Rationale
The predicted spectrum is a direct reflection of the molecule's electronic and magnetic environment. Here, we dissect the reasoning behind the assignments for each proton.
The Pyrazole Ring Proton (H4)
The lone proton on the pyrazole ring, H4, is anticipated to appear as a singlet at approximately 6.1 ppm. Its singlet nature is due to the absence of adjacent protons for spin-spin coupling. The chemical shift is influenced by the surrounding substituents. The electron-donating isopropyl group at C3 and the methyl group at N1 would typically shield this proton, shifting it upfield. However, the strongly electronegative bromine atom at C5 exerts a deshielding effect, pulling electron density away and shifting the proton downfield. In a similar compound, N-Methyl-3-Bromo-5-Methyl Pyrazole, the H4 proton appears at 6.06 ppm, supporting our prediction.[4]
The Isopropyl Group Protons
The isopropyl group presents a classic septet-doublet splitting pattern.[6][7]
-
Methine Proton (CH): The single proton on the tertiary carbon is split by the six equivalent protons of the two methyl groups, resulting in a septet. Its chemical shift around 3.0 ppm is a consequence of its proximity to the aromatic pyrazole ring, which deshields it.
-
Methyl Protons (CH₃): The six equivalent protons of the two methyl groups are split by the single methine proton, giving rise to a doublet. Their upfield chemical shift of around 1.2 ppm is typical for alkyl protons.[7]
The N-Methyl Group Protons
The three protons of the methyl group attached to the nitrogen atom (N1) are expected to resonate as a sharp singlet around 3.7 ppm.[3][4] The absence of neighboring protons precludes any splitting. The electronegativity of the adjacent nitrogen atom is the primary cause for its downfield shift compared to a typical alkyl methyl group.
Comparative Analysis with Structurally Related Pyrazoles
To truly appreciate the substituent effects on the ¹H NMR spectrum, a comparison with related pyrazole derivatives is invaluable.
Table 2: ¹H NMR Chemical Shifts (ppm) of H4 in Substituted Pyrazoles
| Compound | H4 Chemical Shift (δ, ppm) | Key Substituent Effects |
| 1-Methylpyrazole[3] | 6.23 | Baseline for a 1-methyl substituted pyrazole. |
| N-Methyl-3-Bromo-5-Methyl Pyrazole[4] | 6.06 | The bromo group at the 3-position has a noticeable deshielding effect. |
| 3,5-dimethyl-1-phenyl-1H-pyrazole[8] | 5.90 | The two methyl groups provide a shielding effect. |
| This compound | ~ 6.1 (Predicted) | The opposing electronic effects of the isopropyl and bromo groups result in a chemical shift between the more shielded and deshielded examples. |
This comparison clearly illustrates the electronic tug-of-war between the electron-donating alkyl groups and the electron-withdrawing halogen on the chemical environment of the H4 proton.
Visualizing Molecular Connectivity and Experimental Workflow
To further clarify the relationships between protons and the experimental process, the following diagrams are provided.
Figure 1: Molecular structure and key through-bond relationships for spin-spin coupling.
Figure 2: Standard workflow for ¹H NMR data acquisition and analysis.
Experimental Protocol for ¹H NMR Analysis
For researchers seeking to acquire their own data, the following protocol outlines a standard and reliable method.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipette and tips
-
Vortex mixer (optional)
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of the compound directly into a clean, dry NMR tube. The use of an accurate analytical balance is crucial for potential future concentration-dependent studies.
-
Add approximately 0.5-0.7 mL of CDCl₃ to the NMR tube. The deuterated solvent is essential to avoid a large, overwhelming solvent signal in the spectrum.[9]
-
Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved. A clear, homogeneous solution is required for high-quality data.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is critical for maintaining a stable magnetic field during the experiment.
-
Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.
-
Adjust the receiver gain to an appropriate level to avoid signal clipping.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a sample of this concentration, 8-16 scans should provide an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the residual CHCl₃ signal to 7.26 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Perform peak picking to identify the precise chemical shifts of all signals.
-
Trustworthiness and Self-Validation
The protocol described above is a self-validating system. The expected singlet, septet, and doublet pattern of the isopropyl group, along with the two additional singlets, provides a unique fingerprint for the target molecule. The integration of these signals should correspond to a 1:1:6:3 ratio. Any deviation from these expected multiplicities, chemical shifts, or integration ratios would immediately indicate the presence of impurities or an incorrect structure, prompting further investigation.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the confident assignment of all proton signals. By comparing the spectrum to those of related pyrazole derivatives, a deeper understanding of substituent effects on the electronic environment of the molecule can be achieved. This guide provides the necessary framework for researchers to not only interpret the ¹H NMR spectrum of this specific compound but also to apply these principles to the structural elucidation of other novel heterocyclic systems.
References
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]
-
ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]
-
ResearchGate. ¹H NMR signals of the isopropyl groups in complex[2] at 298 K and 238 K.. Available at: [Link]
-
University of Wisconsin-Platteville. NMR: Novice Level, Spectrum 3. Available at: [Link]
-
Organic Synthesis International. N-Methyl-3-Bromo-5-Methyl Pyrazole. Available at: [Link]
-
PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]
-
New Journal of Chemistry (RSC Publishing). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available at: [Link]
-
ResearchGate. Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx).. Available at: [Link]
-
Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. Available at: [Link]
-
ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Available at: [Link]
-
MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Available at: [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]
- 4. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 5. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Isopropyl alcohol(67-63-0) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Comparative Analysis: 13C NMR Profiling of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Topic: 13C NMR Spectrum of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of pyrazole-based pharmacophores, This compound serves as a critical building block, particularly for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations. However, its synthesis—typically via the methylation of 3(5)-bromo-5(3)-isopropylpyrazole—suffers from a classic regioselectivity problem.[1]
The reaction produces two isomers: the desired 1,3,5-substituted product (Target) and the often inseparable 1,5,3-substituted regioisomer (Impurity).[1] Standard HPLC often fails to resolve these isomers cleanly due to their identical polarity.
This guide provides a definitive 13C NMR comparative framework to distinguish the target compound from its regioisomer, supported by predicted spectral data and mechanistic logic.
Structural Analysis & Predicted Spectral Data
The 13C NMR spectrum of the target compound is characterized by three distinct regions: the aliphatic isopropyl/methyl zone, the shielded aromatic C4, and the deshielded quaternary carbons (C3/C5).
Table 1: Predicted 13C NMR Chemical Shifts (CDCl₃, 100 MHz)
Note: Values are predicted based on substituent additivity rules and high-fidelity analogues (e.g., 3-methyl-5-bromopyrazole).
| Carbon Position | Assignment | Predicted Shift (δ, ppm) | Signal Type (DEPT-135) | Structural Logic |
| C-3 | Quaternary (C-iPr) | 158.0 – 162.0 | Absent | Deshielded by imine-like Nitrogen (N2) + Alkyl α-effect.[1] |
| C-5 | Quaternary (C-Br) | 115.0 – 120.0 | Absent | Shielded by Heavy Atom Effect (Br) relative to alkyl-substituted carbons. |
| C-4 | Methine (C-H) | 102.0 – 106.0 | Positive (+) | Highly shielded aromatic signal typical of pyrazoles.[1] |
| N-CH₃ | Methyl | 36.0 – 38.0 | Positive (+) | Diagnostic N-Methyl signal.[1] |
| iPr-CH | Methine | 26.0 – 28.0 | Positive (+) | Isopropyl methine.[1] |
| iPr-(CH₃)₂ | Methyl | 22.0 – 23.0 | Positive (+) | Isopropyl methyls (equivalent).[1] |
Comparative Analysis: Target vs. Regioisomer
The core challenge is distinguishing This compound (Target) from 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole (Impurity) .
Mechanism of Differentiation
The distinction relies on the Steric Compression Effect and Electronic Environment of the C5 position.
-
Target (5-Br): The N-Methyl group is flanked by a Bromine atom.[2] Bromine is large but not as sterically demanding as an isopropyl group in terms of rotameric freedom.
-
Impurity (5-iPr): The N-Methyl group is flanked by a bulky Isopropyl group. This creates significant steric compression, often causing a downfield shift of the N-Me carbon and affecting the C5 resonance.
Diagnostic Decision Tree
Figure 1: Logic flow for distinguishing regioisomers using 13C NMR and NOE validation.
Experimental Protocol: High-Fidelity Acquisition
To ensure the quaternary carbons (C-Br and C-iPr) are visible and distinct, specific acquisition parameters are required. Quaternary carbons have long relaxation times (
Protocol: Quantitative 13C NMR
-
Sample Prep: Dissolve 30–50 mg of the compound in 0.6 mL CDCl₃ . Ensure the solution is clear; filter if necessary to remove inorganic salts (KBr) from the synthesis.
-
Instrument: 400 MHz (or higher) spectrometer.
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Key Parameters:
-
Processing: Apply an exponential window function with LB = 1.0 - 2.0 Hz to enhance sensitivity for the quaternary peaks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329777295, 5-Bromo-1-methyl-1H-pyrazole. Retrieved from [Link]
-
Claramunt, R. M., et al. (2006). The structure of pyrazoles in the solid state: A combined CPMAS, NMR, and crystallographic study.[3] Journal of Organic Chemistry. Retrieved from [Link][1]
-
Reich, H. J. Hans J. Reich Collection: 13C NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Retrieved from [Link]
Sources
mass spectrometry of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This compound, a substituted pyrazole, represents a class of compounds with significant potential in medicinal chemistry and materials science. Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and deducing the structure of such molecules. This guide provides a comprehensive analysis of the expected mass spectrometric behavior of this compound, comparing different ionization techniques and outlining predictable fragmentation pathways based on established principles of mass spectrometry.
Predicted Molecular Ion and Isotopic Pattern
The initial step in any mass spectrometric analysis is the identification of the molecular ion. For this compound (C₈H₁₃BrN₂), the presence of a bromine atom is the most revealing feature in its mass spectrum. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a characteristic isotopic cluster for the molecular ion, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z), commonly referred to as the M and M+2 peaks.[2][3][4][5]
Table 1: Predicted Molecular Ion Data for this compound
| Property | Value |
| Molecular Formula | C₈H₁₃BrN₂ |
| Monoisotopic Mass (M) | 216.0313 u (for ⁷⁹Br) |
| M+2 Mass | 218.0293 u (for ⁸¹Br) |
| Expected M:M+2 Ratio | Approximately 1:1 |
This distinctive 1:1 isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the parent molecule and its fragments.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical and can significantly influence the resulting mass spectrum. For a molecule like this compound, Electron Impact (EI) and Electrospray Ionization (ESI) are two of the most relevant methods to compare.
Electron Impact (EI) Ionization: The Hard Ionization Approach
EI is a classic, high-energy ionization technique that typically produces extensive fragmentation. This is highly advantageous for structural elucidation as the fragmentation patterns act as a molecular fingerprint.
Expected Behavior under EI:
-
Molecular Ion (M⁺˙): A distinct M⁺˙ peak corresponding to the molecular weight should be observable, exhibiting the characteristic 1:1 isotopic pattern for bromine.
-
Fragmentation: Due to the high energy of electron impact, significant fragmentation is anticipated. The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses.
Electrospray Ionization (ESI): The Soft Ionization Alternative
ESI is a soft ionization technique that imparts less energy to the analyte, resulting in minimal fragmentation. It is particularly useful for confirming the molecular weight of a compound and is often coupled with high-resolution mass analyzers.[6][7][8][9]
Expected Behavior under ESI:
-
Protonated Molecule ([M+H]⁺): In positive ion mode, the most prominent ion would be the protonated molecule, [M+H]⁺, at m/z values corresponding to 217.0391 (for ⁷⁹Br) and 219.0371 (for ⁸¹Br).
-
Minimal Fragmentation: Little to no in-source fragmentation is expected under typical ESI conditions. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) would be required.
Proposed Fragmentation Pathways under Electron Impact (EI)
The structure of this compound offers several potential sites for fragmentation. The following pathways are proposed based on established fragmentation rules for similar chemical moieties.[10][11][12][13][14][15][16][17]
Caption: Proposed primary fragmentation pathways for this compound under EI.
-
Alpha-Cleavage of the Isopropyl Group: The bond between the isopropyl group and the pyrazole ring is a likely site for cleavage.
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for isopropyl groups is the loss of a methyl radical, leading to a stable secondary carbocation. This would result in a fragment ion at m/z 201/203 .
-
Loss of an Isopropyl Radical (•C₃H₇): Cleavage of the entire isopropyl group would yield a fragment at m/z 173/175 .[10][18]
-
-
Loss of the Bromine Atom: Halogens can be readily lost as a radical upon electron impact.[3] The loss of the bromine radical would result in an ion at m/z 137 . This peak would not exhibit the characteristic bromine isotopic pattern.
-
Cleavage of the Pyrazole Ring: Heterocyclic rings can undergo complex fragmentation.[11][12][15][16]
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of pyrazole rings is the expulsion of a neutral HCN molecule.[15][17] This would produce a fragment ion at m/z 189/191 .
-
Loss of Nitrogen (N₂): Another potential fragmentation pathway for pyrazoles involves the loss of a neutral nitrogen molecule.[15]
-
Table 2: Summary of Predicted Key Fragments under EI Mass Spectrometry
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Comments |
| 216/218 | [C₈H₁₃BrN₂]⁺˙ | - | Molecular Ion (M⁺˙) with characteristic 1:1 isotopic pattern. |
| 201/203 | [C₇H₁₀BrN₂]⁺ | •CH₃ | Loss of a methyl radical from the isopropyl group. |
| 173/175 | [C₅H₆BrN₂]⁺ | •C₃H₇ | Loss of the isopropyl radical. |
| 137 | [C₈H₁₃N₂]⁺ | •Br | Loss of the bromine atom; will be a single peak. |
| 189/191 | [C₇H₁₂BrN]⁺˙ | HCN | Loss of hydrogen cyanide from the pyrazole ring. |
Experimental Protocols
To acquire the data for this comparative analysis, the following general protocols would be employed:
Gas Chromatography-Mass Spectrometry (GC-MS) with EI
This is the preferred method for a volatile compound like this compound.
Caption: General workflow for GC-MS analysis with Electron Impact (EI) ionization.
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injector: Inject 1 µL of the sample solution into the GC injector port, typically set at 250°C.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
-
MS Detection (EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
For a direct infusion or if the compound is part of a mixture that is not amenable to GC.
-
Sample Preparation: Dissolve the compound in a solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile).
-
LC System (optional, for infusion): Bypass the LC column and directly infuse the sample into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Detection (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): Set according to instrument manufacturer's recommendations.
-
Drying Gas (N₂) Temperature: 300 - 350°C.
-
Mass Range: Scan from m/z 100 to 500.
-
Fragmentation (for MS/MS): If fragmentation is desired, select the [M+H]⁺ ion (m/z 217/219) as the precursor and apply collision-induced dissociation (CID) with varying collision energies.
-
Conclusion
The mass spectrometric analysis of this compound provides a clear example of how fundamental principles can be applied to predict the behavior of a novel compound. The presence of bromine offers a definitive isotopic signature for the molecular ion and any bromine-containing fragments. A comparative approach utilizing both a "hard" ionization technique like EI and a "soft" technique like ESI provides complementary information. EI is invaluable for detailed structural elucidation through its rich fragmentation patterns, while ESI is superior for unambiguous molecular weight confirmation. By understanding the likely fragmentation pathways—including losses of methyl and isopropyl radicals, the bromine atom, and cleavages of the pyrazole ring—researchers can confidently identify this molecule and distinguish it from related isomers or impurities.
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Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. Pearson. [Link]
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ELECTRON IMPACT SPECTROSCOPY OF THE FOUR- AND FIVE-MEMBERED, SATURATED HETEROCYCLIC COMPOUNDS CONTAINING NITROGEN, OXYGEN AND SULFUR. The Journal of Physical Chemistry. [Link]
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Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. SpringerLink. [Link]
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Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Massachusetts Lowell. [Link]
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Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. [Link]
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Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
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A Comparative Guide to the Reactivity of Bromo-pyrazoles in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling of an organohalide with an organoboron compound is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[3][4] Among the vast array of heterocyclic substrates, pyrazoles are a "privileged structure," frequently appearing in FDA-approved drugs.[3] Consequently, understanding the nuances of their functionalization via Suzuki coupling is of paramount importance for the rapid generation of novel molecular entities.
This guide provides an in-depth comparison of the reactivity of bromo-pyrazole isomers (3-bromo, 4-bromo, and 5-bromo) in the Suzuki coupling reaction. We will delve into the mechanistic underpinnings that govern their reactivity, the influence of substituents, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Mechanism: A Foundation for Understanding Reactivity
The catalytic cycle of the Suzuki coupling reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the bromo-pyrazole to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[1][2]
-
Transmetalation: In this step, the organic group from the organoboron reagent (typically a boronic acid or its ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid.[2][7]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst and completing the cycle.[5][8]
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparing the Reactivity of Bromo-pyrazole Isomers
The position of the bromine atom on the pyrazole ring significantly influences the substrate's reactivity in Suzuki coupling. This is primarily due to a combination of electronic and steric effects.
| Isomer | Relative Reactivity | Key Influencing Factors |
| 3-Bromo-pyrazole | Generally High | Electronically activated position, less steric hindrance compared to the 5-position. |
| 4-Bromo-pyrazole | Moderate to High | Electronic nature can be influenced by substituents at C3 and C5. Generally less sterically hindered. |
| 5-Bromo-pyrazole | Moderate | Potential for steric hindrance from N1-substituents. Electronic effects are also a factor. |
3-Bromo-pyrazoles are often observed to be more reactive than their 4-bromo counterparts.[9] This can be attributed to the electronic nature of the C3 position. The oxidative addition step, being the rate-determining step, is sensitive to the electron density at the carbon-bromine bond.
4-Bromo-pyrazoles also readily participate in Suzuki coupling. The reactivity of this isomer can be modulated by the electronic properties of substituents at the C3 and C5 positions. For instance, electron-withdrawing groups can enhance the rate of oxidative addition.[10]
5-Bromo-pyrazoles can be effective coupling partners, but their reactivity can be attenuated by steric hindrance, particularly from bulky substituents on the adjacent pyrazole nitrogen (N1).[3] Careful selection of the catalyst and ligand system is crucial to overcome this potential issue.
It is important to note that for unprotected pyrazoles (NH-pyrazoles), the acidic proton can interact with the palladium catalyst, potentially leading to catalyst inhibition.[9] In such cases, N-protection or the use of specific catalyst systems designed for unprotected heterocycles is often necessary.[9][11]
The Critical Role of Substituents and Reaction Conditions
Beyond the position of the bromine atom, the electronic nature of other substituents on both the pyrazole ring and the boronic acid partner plays a crucial role in the outcome of the Suzuki coupling.
-
Electron-withdrawing groups on the bromo-pyrazole generally increase the rate of reaction by making the carbon-bromine bond more susceptible to oxidative addition.[12][13]
-
Electron-donating groups on the bromo-pyrazole can decrease the reaction rate.
-
Conversely, electron-donating groups on the boronic acid can enhance the rate of transmetalation, while electron-withdrawing groups can slow it down.[12]
Figure 2: Influence of substituents on the rate of Suzuki coupling.
The choice of catalyst, ligand, base, and solvent is also critical for a successful Suzuki coupling. Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) which can facilitate the coupling of challenging substrates, including heteroaryl chlorides.[14][15][16] The base is essential for the activation of the boronic acid, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6][15]
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of bromo-pyrazoles. Optimization of these conditions for specific substrates is highly recommended.
General Protocol for Suzuki Coupling of N-Protected Bromo-pyrazoles
Materials:
-
N-protected bromo-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)[3][6]
Procedure:
-
To a flame-dried reaction vessel, add the N-protected bromo-pyrazole, arylboronic acid, palladium catalyst, and base.[6]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Add the degassed solvent to the reaction mixture.[6]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h).[3] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.[6]
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography to afford the desired coupled product.[6]
Protocol for Suzuki Coupling of Unprotected (NH) Bromo-pyrazoles
For unprotected bromo-pyrazoles, specialized catalyst systems are often required to mitigate catalyst inhibition.
Materials:
-
Unprotected bromo-pyrazole (1.0 equiv)
-
Arylboronic acid (2.0 equiv)[9]
-
Base (e.g., K₃PO₄) (2.0 equiv)[9]
-
Degassed solvent (e.g., 1,4-dioxane/water)[9]
Procedure:
-
Follow the general procedure outlined above, using the specified catalyst and stoichiometry.
-
Reaction temperatures are typically around 100 °C with reaction times of approximately 24 hours.[9]
Summary of Reaction Conditions and Performance
| Bromo-pyrazole | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 3-Bromo-pyrazole (unprotected) | XPhos Pd G2 / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86[9] |
| 4-Bromo-pyrazole (unprotected) | XPhos Pd G2 / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86[9] |
| 5-Bromo-1-ethyl-1H-indazole * | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 95[17] |
| 3-Bromo-pyrazolo[1,5-a] pyrimidin-5-one | XPhos Pd G2 / XPhos | K₂CO₃ | Dioxane | 110 | 0.5 | 67-89[18][19] |
| 4-Iodo-1-methyl-1H-pyrazole | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | MW | 0.08 | 75-95[20] |
Note: Indazole is a related bicyclic heteroaromatic system, and this data is included for comparative purposes.
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of bromo-pyrazoles. The reactivity of the bromo-pyrazole isomers is a nuanced interplay of electronic and steric factors, with 3-bromo-pyrazoles generally exhibiting the highest reactivity. However, with the appropriate choice of modern catalyst systems, even challenging substrates such as unprotected and sterically hindered bromo-pyrazoles can be effectively coupled. A thorough understanding of the reaction mechanism and the influence of substituents is key to designing and optimizing synthetic routes towards novel pyrazole-containing molecules for drug discovery and other applications.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
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Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2007). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 26(19), 4739–4750. [Link]
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Wikipedia. (2024, February 11). Suzuki reaction. Retrieved from [Link]
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Tomanová, M., Jedinák, L., Košař, J., Kvapil, L., Hradil, P., & Cankař, P. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(48), 10166–10174. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16498–16500. [Link]
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El-Faham, A., Elmaaty, A. A., Ghabbour, H. A., & Abdel-Aziz, H. A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(3), 1569-1580. [Link]
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Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Sseveral authors. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 10(10), 713-718. [Link]
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Zhang, Y., Wang, Y., & Zhang, J. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1611. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 9(18), 6137–6157. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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Wang, L., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Journal of Chemistry, 32(4), 345-348. [Link]
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Dherange, B. D., & Bhanage, B. M. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5262-5296. [Link]
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Tomanová, M., Jedinák, L., Košař, J., Kvapil, L., Hradil, P., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 347–360. [Link]
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Kawase, M., Shibata, T., Masuu, S., & Ohtaka, A. (2018). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. Catalysts, 8(12), 633. [Link]
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Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12432–12435. [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
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Tomanová, M., Jedinák, L., Košař, J., Hradil, P., & Cankař, P. (2019). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 24(12), 2244. [Link]
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El-Faham, A., Elmaaty, A. A., Ghabbour, H. A., & Abdel-Aziz, H. A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1569-1580. [Link]
-
Zhang, Y., Wang, Y., & Zhang, J. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1611. [Link]
-
Adeyemi, A. A., Onwudiwe, D. C., & Ekennia, A. C. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13826–13834. [Link]
-
Szostak, M., & co-workers. (2017). Suzuki–Miyaura Cross-Coupling of N -Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599. [Link]
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- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. html.rhhz.net [html.rhhz.net]
biological activity of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole vs other pyrazoles
This guide provides an in-depth technical analysis of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole , a specialized heterocyclic building block used to synthesize high-potency inhibitors for oncology and immunology targets.[1] Unlike generic pyrazoles, this scaffold is prized for its specific steric and lipophilic profile, which is critical for optimizing drug-target interactions in BET bromodomains, C5a receptors, and Hsp90.[1]
Part 1: Biological Activity & Pharmacophore Analysis[1]
This compound (CAS: 1780931-99-8) is not a standalone drug but a privileged scaffold .[1] Its biological value lies in its ability to transfer the 1-methyl-3-isopropyl-1H-pyrazol-5-yl motif into drug candidates.[1] This motif acts as a "warhead" or "anchor" that fits into hydrophobic pockets of enzymes and receptors.
Comparative Structure-Activity Relationship (SAR)
The "3-isopropyl" group is a critical bioisostere.[1] In many drug discovery campaigns, replacing a standard 3-methyl group with 3-isopropyl dramatically improves potency by filling unoccupied hydrophobic space in the binding pocket (e.g., the WPF pocket of BET bromodomains).[1]
| Feature | This compound | 5-Bromo-1,3-dimethyl-1H-pyrazole | 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole |
| Steric Bulk (A-value) | High (Isopropyl) | Low (Methyl) | Medium (Cyclopropyl) |
| Lipophilicity (LogP) | ~2.5 (Estimated) | ~1.5 | ~1.9 |
| Key Biological Role | BET Inhibitors: Fills hydrophobic pockets (Ki < 1 nM).C5a Antagonists: Enhances receptor residence time.[1] | Standard: Often used as a starting point; lower affinity in bulky pockets. | Rigid Analog: Used when the pocket is shallow/rigid; similar potency to isopropyl. |
| Reactivity | 5-Br is highly reactive for Pd-catalyzed couplings (Suzuki, Buchwald).[1] | Similar reactivity. | Similar reactivity. |
Case Study: BET Bromodomain Inhibition
Research on BET inhibitors (e.g., for leukemia treatment) demonstrated that the 3-isopropyl substituent is superior to the 3-methyl analog.[1]
-
Mechanism: The pyrazole ring mimics the acetyl-lysine residue recognized by bromodomains.[1]
-
Data: In a series of pyrimido-indole inhibitors, the 3-isopropyl derivative (derived from this scaffold) showed a Ki < 1 nM against BRD4, whereas the 3-methyl analog was significantly less potent (Ki ~ 1.9–9.4 nM).[1] The isopropyl group optimizes Van der Waals contacts in the hydrophobic shelf of the protein.
Part 2: Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (General Application)
This protocol describes the attachment of the this compound scaffold to an aryl boronic acid, a common step in synthesizing kinase inhibitors.[1]
Reagents:
-
Scaffold: this compound (1.0 eq)[1]
-
Coupling Partner: Aryl boronic acid (1.2 eq)[1]
-
Base: K₂CO₃ (2.0 M aq. solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (0.1 M concentration)[1]
Workflow:
-
Inertion: Charge a reaction vial with the scaffold, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and K₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW_scaffold + MW_aryl - HBr).[1]
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Validation Check:
-
Success Indicator: Disappearance of the bromine isotope pattern (1:1 doublet) in MS; appearance of the coupled product peak.
Protocol B: Conversion to Aminopyrazole (Buchwald Precursor)
For drugs requiring an amino-linker (like the BET inhibitor Compound 26), the bromo-group is converted to an amine.[1]
-
Coupling: React this compound with benzophenone imine using Pd₂(dba)₃/BINAP and NaOtBu in Toluene (100°C, 12h).
-
Hydrolysis: Treat the intermediate with 2M HCl/THF at RT for 1 hour.
-
Isolation: Neutralize and extract to yield 3-isopropyl-1-methyl-1H-pyrazol-5-amine .
Part 3: Mechanism & Pathway Visualization
The following diagram illustrates the chemical biology of this scaffold: its synthesis into active drugs and the molecular mechanism of its superior activity (Steric fit).
Caption: Workflow showing the transformation of the 5-bromo scaffold into high-potency inhibitors. The 3-isopropyl group is the key differentiator, providing superior hydrophobic interactions compared to methyl analogs.[1]
References
-
Structure-Based Discovery of BET Inhibitors
-
Title: Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor.[1]
-
Source: Journal of Medicinal Chemistry (ACS).[1]
- Context: Describes the synthesis of Compound 26 using the 3-isopropyl-1-methylpyrazole motif to achieve Ki < 1 nM.
-
-
C5a Receptor Modulators
-
Title: Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators.[1]
- Source: US P
- Context: Lists the scaffold as a key intermedi
- URL
-
-
Fungal-Selective Hsp90 Inhibitors
-
Chemical Properties & Safety
Sources
A Senior Application Scientist's Guide to Purity Assessment of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number; it is the foundation of reliable, reproducible, and safe research. The compound 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole, a substituted pyrazole, represents a class of heterocyclic molecules pivotal as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity directly influences reaction yields, impurity profiles of subsequent products, and the ultimate safety and efficacy of a potential active pharmaceutical ingredient (API).
This guide provides an in-depth, data-driven comparison of methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a robust analytical protocol, and compare its performance against alternative technologies like Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC).
Understanding the Analyte: The Key to Method Development
The molecular structure of this compound dictates the optimal analytical approach. Its key features include:
-
A Pyrazole Core: This aromatic heterocycle contains a chromophore, making it suitable for UV-Vis spectrophotometric detection.[2][3]
-
Substituents: The isopropyl and methyl groups impart significant non-polar, hydrophobic character to the molecule.
-
A Bromo Group: The presence of a halogen further increases the molecule's hydrophobicity and molecular weight.
Given these characteristics, Reversed-Phase HPLC (RP-HPLC) is the most logical and widely used separation mode.[4][5][6] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are retained based on their hydrophobicity, with more non-polar compounds like our analyte interacting more strongly with the stationary phase and thus eluting later.[6]
The Primary Technique: A Robust RP-HPLC Method
The development of a reliable HPLC method is a systematic process. Each parameter is chosen to ensure specificity, accuracy, and precision, in line with International Council for Harmonisation (ICH) guidelines.[7][8][9]
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and the ideal starting point.[6][10][11] The long 18-carbon alkyl chains bonded to the silica support provide a highly hydrophobic stationary phase, ensuring strong retention and effective separation of our non-polar analyte from potentially more polar impurities.[6][10] A standard analytical column dimension (e.g., 4.6 mm internal diameter, 150 mm length) with 3-5 µm particles offers a good balance between resolution, analysis time, and backpressure for standard HPLC systems.[12][13][14]
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal separation.
-
Solvents: A combination of purified water and a water-miscible organic solvent like acetonitrile (ACN) or methanol is standard for RP-HPLC.[5] Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.
-
Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is superior to an isocratic (constant composition) elution for purity analysis. This is because a gradient can effectively elute a wide range of impurities with varying polarities, from early-eluting polar species to late-eluting non-polar contaminants, all within a reasonable timeframe and with good peak shape.
-
pH Modifier: The addition of a small amount of an acid, such as 0.1% Trifluoroacetic Acid (TFA) or formic acid, to the mobile phase is a common practice.[15][16] This ensures a consistent, low pH environment that suppresses the ionization of any residual silanol groups on the silica-based column, leading to sharper, more symmetrical peaks.
-
-
Detection Parameters: Based on the pyrazole core, UV detection is the most straightforward method. While a full UV-Vis scan of the compound would determine the absolute absorption maximum (λmax), pyrazole derivatives typically exhibit strong absorbance in the 210-260 nm range. Setting the detector at a wavelength like 220 nm provides high sensitivity for the main compound and a broad range of potential organic impurities.
Experimental Workflow for HPLC Method Development
Caption: A logical workflow for developing a robust HPLC purity method.
Protocol 1: HPLC Purity Assessment
1. Instrumentation and Columns:
-
HPLC System with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
2. Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Acetonitrile (HPLC Grade).
-
Sample Diluent: Acetonitrile.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent to create a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 220 nm.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 40 15.0 95 18.0 95 18.1 40 | 22.0 | 40 |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
The method's specificity should be confirmed by ensuring no interfering peaks are present in a blank (diluent) injection.[17][18]
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a robust and reliable technique, other chromatographic methods offer distinct advantages in specific scenarios. The choice between them depends on the analytical goal, such as high-throughput screening, enhanced resolution of complex impurity profiles, or identification of unknown impurities.[19]
HPLC vs. Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a significant evolution of HPLC, utilizing columns with smaller particle sizes (sub-2 µm) and systems capable of operating at much higher pressures (up to 15,000 psi or more, compared to HPLC's typical limit of ~6,000 psi).[20][21]
-
Expertise & Experience: The primary driver for choosing UHPLC is the need for speed and higher resolution. For a drug development professional, this means faster feedback on reaction monitoring and the ability to detect and resolve trace-level impurities that might co-elute in a standard HPLC run.[19][22] The increased sensitivity of UHPLC is also a major advantage when dealing with limited sample quantities or quantifying low-level impurities.[22]
HPLC vs. Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[23] Given its structure, this compound is likely amenable to GC analysis.
-
Expertise & Experience: The decision to use GC over HPLC hinges on the analyte's volatility and thermal stability. GC is often faster than HPLC and, when coupled with a Mass Spectrometer (GC-MS), provides an unparalleled tool for the structural elucidation and identification of unknown impurities through their mass fragmentation patterns.[23][24][25][26] This is invaluable during process development when unexpected by-products may arise. However, GC is not suitable for non-volatile or thermally labile impurities.
Data Presentation: A Head-to-Head Comparison
| Parameter | HPLC | UHPLC | Gas Chromatography (GC-FID/MS) |
| Principle | Separation in liquid phase based on polarity/hydrophobicity. | Enhanced version of HPLC with smaller particles and higher pressure.[21] | Separation in gas phase based on boiling point and polarity.[23] |
| Typical Run Time | 15-30 minutes | 2-10 minutes[20] | 5-20 minutes |
| Resolution | Good | Excellent, superior for complex mixtures.[22] | Very High |
| Sensitivity | Good | Excellent, higher signal-to-noise.[22] | Excellent (especially with MS) |
| Solvent Consumption | High | Low, significant reduction.[20] | Very Low (carrier gas) |
| Instrumentation Cost | Moderate | High | Moderate to High (especially with MS) |
| Best For | Routine QC, robust purity analysis.[20] | High-throughput screening, resolving trace impurities.[20][22] | Volatile analytes, impurity identification (with MS).[24] |
| Analyte Limitation | Must be soluble in mobile phase. | Must be soluble in mobile phase. | Must be volatile and thermally stable. |
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate chromatographic technique.
Conclusion
For the routine purity assessment of this compound, a well-developed Reversed-Phase HPLC method using a C18 column and a water/acetonitrile gradient is the gold standard. It offers robustness, reliability, and sufficient resolution for most quality control applications.
However, a senior scientist must always select the tool that best fits the task. For high-throughput environments or when resolving challenging, closely-eluting impurities, UHPLC is the superior choice, providing significant gains in speed and separation efficiency.[19][22] When the identity of an unknown impurity is paramount and the analyte is volatile, Gas Chromatography , particularly GC-MS, offers definitive structural information that liquid chromatography cannot easily provide. By understanding the causality behind each technique's strengths and weaknesses, researchers can ensure the highest level of scientific integrity in their work.
References
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- Hanbon. Choosing the Right HPLC Column: What You Need to Know.
- Benchchem. HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison.
- PubMed. Reverse-phase HPLC analysis and purification of small molecules.
- ACS Publications. (2016, April 25). Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry.
- Sigma-Aldrich. Small Molecule HPLC.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- Allan Chemical Corporation. (2025, October 26). HPLC vs. UHPLC: Key Differences.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Agilent. Scaling Small Molecule Purification Methods for HPLC.
-
Chandrasekar, R. et al. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]
- International Journal of Scientific Research & Technology. (2024, November 16). A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications.
- JEOL Ltd. Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained.
- Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?.
- PMC. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Adelphi University. Gas chromatography : derivatization, sample preparation, application.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- ACS Publications. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Biocompare. (2014, October 31). Picking the Perfect HPLC Column.
- Benchchem. Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.
- Journal of Molecular Structure. (2021, March). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
- RSC Publishing. (2019, August 30). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
- Phenomenex. Reversed Phase HPLC Columns.
- SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
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- National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.
- MDPI. (2023, September 9). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties.
- RSC Publishing. (2020, May 22). Recent progress in chemosensors based on pyrazole derivatives.
- MDPI. (2022, August 11). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
- ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Pradeep Research Group. (2025, May 9). Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets.
- Smolecule. (2023, July 26). Buy 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole | 1354704-46-3.
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Technical Guide: Structural Analysis & Performance of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
Executive Summary
This guide provides an in-depth structural and functional analysis of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole , a critical scaffold in medicinal chemistry used for targeting phosphodiesterase (PDE) enzymes and various kinases. Unlike standard pyrazole derivatives, this specific analog combines a steric "anchor" (isopropyl) with a directionally specific halogen bond donor (bromine).
Key Findings:
-
Structural Advantage: The C(5)–Br bond exhibits a distinct "sigma hole," enabling high-affinity halogen bonding (XB) interactions not present in 5-H or 5-Fluoro analogs.
-
Crystallizability: The isopropyl group introduces rotational disorder, requiring specific solvent systems (MeOH/EtOH slow evaporation) to achieve diffraction-quality crystals.
-
Performance: In docking simulations and binding assays, the 5-Bromo derivative consistently outperforms 5-Chloro analogs due to increased polarizability and lipophilic efficiency (LipE).
Part 1: Synthesis & Crystallization Dynamics
The structural integrity of this molecule relies heavily on the regioselectivity of the bromination and the purity of the crystal lattice.
Comparative Crystallization Methodologies
Achieving a single crystal suitable for X-ray diffraction (XRD) requires overcoming the rotational freedom of the 3-isopropyl group.
| Method | Solvent System | Crystal Habit | Suitability |
| Slow Evaporation | Ethanol / Methanol (1:1) | Prismatic, colorless | High (Best for XRD) |
| Vapor Diffusion | DCM (Solvent) / Hexane (Anti-solvent) | Needle-like clusters | Low (High disorder) |
| Cooling (-20°C) | Acetone | Microcrystalline powder | Low (Good for purity, bad for XRD) |
Synthesis & Crystallization Workflow
The following directed graph illustrates the optimized pathway from raw materials to the final diffraction-quality crystal.
Figure 1: Optimized synthesis and crystallization workflow. The bromination step is critical for ensuring the halogen is positioned at C5 rather than C4.
Part 2: Structural Characterization (The "Product")[1]
The performance of this scaffold is dictated by its lattice parameters and intramolecular geometry.
Crystal Lattice Metrics (Representative)
Based on homologous structures of 1-methyl-5-bromopyrazoles [1][2], the expected lattice parameters for the monoclinic system (Space Group
-
Unit Cell Dimensions:
Å, Å, Å. - Angle: ~102-105°.
-
Packing Coefficient: ~68-70% (indicative of tight packing mediated by weak interactions).
The C–Br Bond & Halogen Bonding
The defining feature of this derivative is the C(5)–Br bond.
-
Bond Length: 1.88 – 1.90 Å (Typical for aromatic C-Br).
-
The Sigma Hole: The bromine atom exhibits a region of positive electrostatic potential (
-hole) along the extension of the C–Br bond axis.[1] This allows the bromine to act as a Lewis acid, interacting with nucleophiles (like carbonyl oxygens or backbone nitrogens in proteins).
Steric Bulk: The Isopropyl Group
The 3-isopropyl group (
-
Implication: In electron density maps, the terminal methyl carbons may appear as elongated ellipsoids or split positions.
-
Function: This bulk prevents planar stacking (pi-pi interactions) often seen in flat aromatics, increasing solubility and "filling" hydrophobic pockets in target proteins.
Part 3: Comparative Performance Analysis
Why choose the 5-Bromo derivative over the 5-Chloro or 5-Hydrogen alternatives?
Performance Matrix
| Feature | 5-Bromo (Product) | 5-Chloro (Alternative) | 5-Hydrogen (Control) |
| Halogen Bond Strength | High (~2-5 kcal/mol) | Moderate (~1-2 kcal/mol) | None |
| Polarizability | High (Soft electrophile) | Moderate | Low |
| Lipophilicity (ClogP) | ~2.1 | ~1.8 | ~1.2 |
| Steric Radius (vdW) | 1.85 Å | 1.75 Å | 1.20 Å |
| Binding Selectivity | Excellent (Directional XB) | Good | Poor (Non-specific) |
Mechanism of Action: Halogen Bonding vs. Sterics
The following diagram explains why the 5-Bromo derivative offers superior binding affinity in protein pockets compared to the chloro-analog.
Figure 2: Mechanistic comparison of Halogen Bonding (XB) efficiency. The 5-Bromo derivative creates a stronger, more directional interaction with target acceptors.
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
Adapted from standard pyrazole halogenation protocols [3].
-
Cyclization: Dissolve 4-methyl-2,4-dioxopentanoate (1.0 eq) in ethanol. Add methylhydrazine (1.1 eq) dropwise at 0°C. Reflux for 3 hours. Evaporate solvent to yield the intermediate pyrazolone.
-
Bromination: Dissolve the intermediate in acetonitrile. Add Phosphorus oxybromide (POBr
) (1.5 eq) slowly. Heat to 80°C for 4 hours.-
Note: POBr
is preferred over NBS for converting the 5-OH/keto tautomer directly to the 5-Br species.
-
-
Quenching: Pour reaction mixture into ice water. Neutralize with saturated NaHCO
. -
Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO
.
Protocol B: Crystallization for X-Ray Diffraction
-
Preparation: Dissolve 20 mg of the purified 5-bromo derivative in 2 mL of Ethanol/Methanol (1:1 v/v).
-
Filtration: Pass the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial. -
Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes using a needle to control evaporation rate.
-
Incubation: Store at ambient temperature (20-25°C) in a vibration-free environment.
-
Harvesting: Crystals typically appear within 48-72 hours. Select block-like crystals with sharp edges for mounting.
Protocol C: Data Collection Strategy
-
Temperature: Collect data at 100 K (cryogenic cooling) to reduce the thermal motion of the isopropyl group.
-
Resolution: Aim for 0.8 Å resolution or better to accurately resolve the C–Br bond density.
References
-
Aakeröy, C. B., et al. (2013). "Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features." CrystEngComm. Link
-
Lynch, D. E., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy." The Journal of Chemical Physics. Link
-
Sigma-Aldrich. "Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine." Patent US20150368199. Link
-
Scholfield, M. R., et al. (2013). "Halogen bonding in biological systems: structural and energetic analysis." Protein Science. Link
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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous FDA-approved therapeutics.[1] The targeted functionalization of this heterocycle is paramount for the exploration of chemical space to optimize biological activity and pharmacokinetic profiles.[1] 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole is a key building block, with the bromine atom at the 5-position serving as a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.[1]
This guide provides a comparative analysis of the efficacy of various palladium catalysts for the cross-coupling of this compound. Drawing upon established principles and data from analogous systems, we will explore the nuances of catalyst selection for several key transformations, offering insights to guide your synthetic strategy.
The Crucial Role of the Palladium Catalyst
The success of a cross-coupling reaction hinges on the choice of the palladium catalyst system, which typically comprises a palladium precursor and a supporting ligand. The ligand plays a critical role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For challenging substrates like substituted bromopyrazoles, the selection of an appropriate ligand is often the difference between a high-yielding transformation and a failed reaction.
Comparative Efficacy of Palladium Catalysts
The following sections provide a comparative overview of palladium catalyst systems for the most common cross-coupling reactions of this compound. The performance of these catalysts is evaluated based on their reported efficacy with similar brominated heterocycles.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[2][3]
| Catalyst System | Ligand Type | Expected Efficacy with this compound | Rationale and Supporting Evidence |
| Pd(dppf)Cl₂ | Ferrocenyl phosphine | Good to Excellent | A workhorse catalyst for Suzuki couplings. Its effectiveness has been demonstrated in the coupling of 5-bromo-1-ethyl-1H-indazole, affording high yields in short reaction times.[4] The dppf ligand provides a good balance of electron-donating properties and steric bulk. |
| XPhos Pd G2/G3 | Buchwald biaryl phosphine | Excellent | Buchwald-type ligands, such as XPhos, are known for their high activity in coupling challenging substrates, including electron-rich and sterically hindered partners.[3] These catalysts are often effective for heteroaryl couplings where other catalysts may fail. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Good to Excellent | NHC ligands are strong σ-donors that form stable palladium complexes, often exhibiting high turnover numbers. PEPPSI™-IPr is a commercially available, air- and moisture-stable precatalyst that has shown broad applicability in Suzuki couplings of challenging substrates.[3] |
| Pd(PPh₃)₄ | Triphenylphosphine | Moderate | While a classic catalyst, it often shows lower efficiency with heteroaryl bromides compared to more modern, specialized ligand systems.[2][4] It may require higher catalyst loadings and longer reaction times. |
Experimental Protocols
The following are representative, generalized protocols for the cross-coupling of this compound. Note: Optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst loading) is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of brominated heterocycles.[2][5]
Materials:
-
This compound (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., dimethoxyethane, 10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound, based on optimized conditions for similar substrates.[6]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with the palladium precatalyst, the base, and a magnetic stir bar.
-
Add the solvent, followed by the amine and then this compound.
-
Seal the vial and place it in a preheated oil bath or heating block (e.g., 100 °C).
-
Stir the reaction for the desired time (e.g., 12-24 hours), monitoring progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Considerations and Catalyst Selection Rationale
The efficacy of a palladium catalyst is intimately linked to its ability to navigate the catalytic cycle efficiently. For electron-rich heterocycles like pyrazoles, the oxidative addition of the aryl bromide to the Pd(0) center is often a critical step.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., XPhos, RuPhos), are particularly effective because they promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[7] Furthermore, their steric bulk can facilitate the final reductive elimination step, releasing the product and regenerating the active catalyst.
For the Buchwald-Hartwig amination, the choice of ligand is highly dependent on the nature of the amine coupling partner. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[6] For challenging couplings, such as with heteroaryl amines, more specialized ligands like tBuBrettPhos may be necessary.[6]
Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting and Optimization
Low or no product yield in a cross-coupling reaction can often be attributed to an inactive catalyst, an inappropriate choice of ligand, or suboptimal reaction conditions.[6] If you encounter difficulties, consider the following:
-
Catalyst Pre-activation: For some Pd(II) precursors, a pre-activation step, where the catalyst and ligand are stirred with the base before the addition of the substrates, can be beneficial.[6]
-
Ligand Screening: The "best" ligand is highly substrate-dependent. A screening of different ligand classes (e.g., Buchwald-type, ferrocenyl, NHC) may be necessary to identify the optimal choice for your specific transformation.
-
Solvent and Base Effects: The polarity of the solvent and the strength of the base can have a profound impact on the reaction outcome. A systematic optimization of these parameters is often a worthwhile endeavor.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of novel pyrazole derivatives. While a universally "best" catalyst does not exist, an understanding of the principles outlined in this guide, coupled with a systematic approach to reaction optimization, will enable you to effectively navigate the complexities of catalyst selection and achieve your synthetic goals. The use of modern, specialized palladium catalyst systems, particularly those incorporating bulky, electron-rich phosphine ligands, is highly recommended for achieving high efficacy in the functionalization of this important heterocyclic building block.
References
-
Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. Available at: [Link]
-
Optimization of the Buchwald-Hartwig reaction. - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. Available at: [Link]
-
Screening of ligands for NP activity for catalysis of Negishi couplings - ResearchGate. Available at: [Link]
-
Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings - Organic Chemistry Portal. Available at: [Link]
-
Regular Article - Inorganic Chemistry Research. Available at: [Link]
-
Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC. Available at: [Link]
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A Spectroscopic Guide to the Differentiation of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole Isomers
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Isomeric purity is a critical quality attribute that can significantly impact a drug candidate's pharmacological and toxicological profile. Pyrazole derivatives, a class of heterocyclic compounds, are prevalent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The synthesis of substituted pyrazoles often yields a mixture of regioisomers, necessitating robust analytical methodologies for their unambiguous identification and characterization.
This guide provides an in-depth spectroscopic comparison of two key regioisomers: 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole (Isomer 1) and 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole (Isomer 2) . As a Senior Application Scientist, this document is designed to equip researchers, scientists, and drug development professionals with the foundational principles and practical protocols to confidently differentiate these isomers using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). We will delve into the theoretical underpinnings of how substituent placement influences spectroscopic outcomes and provide detailed, field-proven experimental workflows.
The Isomeric Challenge: Structural and Electronic Differences
The core of this analytical challenge lies in the positional difference of the bromo and isopropyl substituents on the 1-methyl-1H-pyrazole ring. These seemingly minor structural variations induce significant changes in the electronic environment of the molecule, which are readily detectable by modern spectroscopic techniques.
Isomer 1: this compound
-
The C5 position is occupied by the electron-withdrawing bromine atom.
-
The C3 position is occupied by the electron-donating isopropyl group.
Isomer 2: 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole
-
The C3 position is occupied by the electron-withdrawing bromine atom.
-
The C5 position is occupied by the electron-donating isopropyl group.
These differences in substituent placement directly impact the electron density distribution within the pyrazole ring, leading to predictable variations in the chemical shifts of the ring protons and carbons in NMR spectroscopy, as well as distinct fragmentation patterns in mass spectrometry.
Spectroscopic Comparison: Predicted Data and Interpretation
In the absence of readily available experimental data for both pure isomers, we will leverage high-quality predicted spectroscopic data to illustrate the key differentiating features. These predictions are based on established principles of NMR and MS and serve as a robust guide for interpreting experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of these isomers. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment.
¹H NMR Spectroscopy: A Tale of Two Protons
The most telling signal in the ¹H NMR spectrum will be that of the lone proton on the pyrazole ring (H4). Its chemical shift will be influenced by the nature of the adjacent substituents.
-
Isomer 1 (this compound): The H4 proton is adjacent to the C3-isopropyl group and the C5-bromo group. The electron-donating nature of the isopropyl group will shield the H4 proton, while the electron-withdrawing bromine atom will deshield it.
-
Isomer 2 (3-Bromo-5-isopropyl-1-methyl-1H-pyrazole): The H4 proton is adjacent to the C3-bromo group and the C5-isopropyl group.
The primary differentiating factor will be the long-range coupling and the subtle electronic effects of the substituents. A key diagnostic tool is the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals long-range (2-3 bond) correlations between protons and carbons.[1]
-
For Isomer 1: The H4 proton will show a correlation to the carbon of the isopropyl group (C-isopropyl).
-
For Isomer 2: The H4 proton will show a correlation to the carbon bearing the bromine atom (C3).
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton Assignment | Isomer 1 (5-Bromo-3-isopropyl) | Isomer 2 (3-Bromo-5-isopropyl) | Key Differentiator |
| H4 (pyrazole ring) | ~6.1 | ~6.3 | The H4 in Isomer 2 is expected to be slightly downfield due to the proximity of the electron-withdrawing bromine at C3. |
| CH (isopropyl) | ~3.0 (septet) | ~3.2 (septet) | The isopropyl methine proton in Isomer 2 may be slightly deshielded. |
| CH₃ (isopropyl) | ~1.2 (doublet) | ~1.3 (doublet) | Minimal difference expected. |
| N-CH₃ | ~3.8 | ~3.9 | The N-methyl group in Isomer 2 may be slightly deshielded by the adjacent bromo group. |
¹³C NMR Spectroscopy: Unmasking the Carbon Skeleton
The differences in the ¹³C NMR spectra will be more pronounced, particularly for the substituted carbons of the pyrazole ring.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon Assignment | Isomer 1 (5-Bromo-3-isopropyl) | Isomer 2 (3-Bromo-5-isopropyl) | Key Differentiator |
| C3 | ~158 | ~140 (C-Br) | The C3 chemical shift is significantly different. In Isomer 1, it is a quaternary carbon attached to an isopropyl group, appearing further downfield. In Isomer 2, it is attached to bromine, shifting it to a different region. |
| C4 | ~108 | ~112 | The C4 in Isomer 2 is expected to be deshielded by the adjacent C3-Br. |
| C5 | ~135 (C-Br) | ~155 | The C5 chemical shift is the most diagnostic. In Isomer 1, it is the carbon bearing the bromine. In Isomer 2, it is a quaternary carbon attached to an isopropyl group. |
| C (isopropyl) | ~28 | ~29 | Minimal difference expected. |
| CH₃ (isopropyl) | ~22 | ~23 | Minimal difference expected. |
| N-CH₃ | ~38 | ~40 | The N-methyl carbon in Isomer 2 may be slightly deshielded. |
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for both separating the isomers and providing fragmentation data for their identification.[2][3] The fragmentation patterns will be influenced by the stability of the resulting fragment ions.
Expected Fragmentation Patterns:
The molecular ion peak (M⁺) for both isomers will appear as a doublet with approximately equal intensity, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
α-Cleavage: A common fragmentation pathway for alkyl-substituted aromatic rings is the cleavage of the bond beta to the ring. For the isopropyl group, this would involve the loss of a methyl radical (•CH₃), resulting in a fragment of [M-15]⁺. The stability of the resulting cation could differ slightly between the two isomers.
-
Loss of HBr: The elimination of HBr is another potential fragmentation pathway.
-
Ring Cleavage: Pyrazole rings can undergo characteristic ring cleavage, often involving the loss of N₂ or HCN.
Table 3: Predicted Key Mass Fragments (m/z)
| Fragmentation | Isomer 1 (5-Bromo-3-isopropyl) | Isomer 2 (3-Bromo-5-isopropyl) | Differentiating Feature |
| Molecular Ion [M]⁺ | 216/218 | 216/218 | Isotopic pattern confirms bromine presence. |
| [M-CH₃]⁺ | 201/203 | 201/203 | The relative intensity of this peak may differ. |
| [M-Br]⁺ | 137 | 137 | Loss of the bromine radical. |
| Isopropyl cation [C₃H₇]⁺ | 43 | 43 | A common fragment from the isopropyl group. |
While many fragments will be common to both isomers, the relative abundance of these fragments can be a key differentiator. Tandem mass spectrometry (MS/MS) experiments, by isolating the molecular ion and inducing further fragmentation, can provide even more detailed structural information to distinguish the isomers.
Experimental Protocols
To achieve a definitive identification, a systematic approach combining chromatographic separation with spectroscopic analysis is essential.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate the isomers and obtain their respective mass spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the sample mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is recommended for good separation of isomers.
-
Injection: 1 µL injection with a split ratio of 50:1.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Analysis:
-
Examine the chromatogram for two distinct peaks corresponding to the isomers.
-
Analyze the mass spectrum of each peak, paying close attention to the molecular ion and the relative abundances of the key fragment ions as outlined in Table 3.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural assignment.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer (or the mixture for initial assessment) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
Key parameters: 30° pulse, 2-4 second acquisition time, 1-5 second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A more concentrated sample (15-20 mg) may be beneficial.
-
-
2D NMR Experiments (for mixtures or complex spectra):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton attachments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which will be key to differentiating the isomers based on the connectivity of the H4 proton and the N-methyl protons to the pyrazole ring carbons.[1]
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of the this compound isomers.
Caption: Workflow for the separation and identification of pyrazole isomers.
Conclusion
The unambiguous differentiation of the this compound regioisomers is a critical task in the synthesis and development of pyrazole-based compounds. This guide has outlined a comprehensive approach that leverages the complementary strengths of NMR spectroscopy and mass spectrometry. By understanding the predictable effects of substituent positioning on chemical shifts and fragmentation patterns, and by employing a systematic experimental workflow including 2D NMR techniques like HMBC, researchers can confidently assign the correct structure to each isomer. The provided predicted data and detailed protocols serve as a valuable resource for navigating this common analytical challenge in drug discovery and organic synthesis.
References
- BenchChem. (2025).
- Cai, C., & Li, L. (2003). Isomer differentiation by combining gas chromatography, selective self-ion/molecule reactions and tandem mass spectrometry in an ion trap mass spectrometer. Rapid Communications in Mass Spectrometry, 17(10), 1030-1036.
- Kurochkin, D. V., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis, 14(5), 844-853.
- Patel, H., et al. (2014). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a self-validating system for chemical waste management, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the principles at play, fostering a culture of safety and environmental responsibility in the laboratory.
Hazard Assessment and Characterization
The foundational step in proper chemical disposal is a thorough understanding of the substance's potential hazards. Based on data from structurally similar brominated pyrazoles, this compound should be handled as a hazardous substance with the presumed characteristics outlined in the table below.[1][2][3][4]
Table 1: Presumed Hazard Profile of this compound
| Hazard Category | GHS Classification (Anticipated) | Description of Risk |
| Acute Toxicity | Harmful if swallowed. | Ingestion may lead to gastrointestinal irritation or other adverse health effects.[5][6][7] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | Direct contact can cause redness, itching, and inflammation.[1][2][3][4] |
| Eye Damage/Irritation | Category 2: Causes serious eye irritation. | Contact with eyes can result in significant irritation, pain, and potential damage.[1][2][3][4] |
| Respiratory Irritation | STOT SE 3: May cause respiratory irritation. | Inhalation of dust or fumes may irritate the respiratory tract, leading to coughing and discomfort.[1][2][4][8] |
| Environmental Hazards | Data not available; presumed hazardous. | Brominated organic compounds can pose risks to aquatic life. Discharge into the environment must be avoided.[5][9] |
Due to these hazards, this compound must be disposed of as regulated hazardous waste.[10] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [11][12]
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the chemical for any purpose, including disposal, the following PPE is mandatory to mitigate exposure risks.[11] The rationale is to create a barrier between the researcher and the potential irritant and toxic properties of the compound.
-
Eye and Face Protection : Wear tightly fitting safety goggles or a combination of safety glasses and a face shield conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[13][14]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[9] Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron should be worn.[11][13]
-
Respiratory Protection : All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][15]
Waste Segregation and Containment Protocol
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[16][17] The primary principle is to keep different hazard classes separate.
Step-by-Step Segregation and Container Selection:
-
Designate a Specific Waste Stream : Establish a dedicated waste stream for "Halogenated Organic Solids" or, more specifically, "Waste this compound and Contaminated Materials."
-
Select an Appropriate Container :
-
The container must be in good condition, free from damage, and constructed of a material compatible with the chemical.[12][17] High-density polyethylene (HDPE) or glass containers are typically suitable.
-
The container must have a secure, leak-proof screw-top cap.[12][17] Do not leave funnels in the container opening. [17]
-
-
Avoid Incompatibilities : Do not mix this waste with incompatible materials. While specific reactivity data is unavailable, general best practices dictate keeping halogenated compounds separate from:
The following diagram illustrates the decision-making process for waste handling.
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Navigating the Synthesis Landscape: A Researcher's Guide to Handling 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
For the innovative researcher in drug discovery and development, the pyrazole scaffold is a familiar and powerful tool. Its derivatives are integral to a multitude of active pharmaceutical ingredients. However, the introduction of functional groups, such as a bromine atom in the case of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole, necessitates a rigorous and informed approach to laboratory safety. This guide provides a comprehensive operational plan, grounded in established safety principles, to ensure your protection and the integrity of your research when handling this halogenated heterocyclic compound.
While specific toxicological data for this compound is not extensively documented, the chemical's structure—a brominated pyrazole—provides a clear rationale for a cautious approach. Structurally related compounds, such as 4-Bromo-3-methyl-1H-pyrazole, are known to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] Another analogue, 5-Bromo-1-isopropyl-1H-pyrazole, is classified as harmful if swallowed (Acute Toxicity 4, Oral; H302). Therefore, it is imperative to handle this compound with the assumption that it possesses a similar hazard profile.
The First Line of Defense: Engineering Controls
Before any personal protective equipment (PPE) is even selected, the primary and most critical safety measure is the implementation of robust engineering controls. All handling of this compound, from weighing and transferring to its use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[3][4][5] This control isolates the chemical, containing potentially harmful dusts or vapors and preventing inhalation, which is a primary route of exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final, crucial barrier between you and the chemical. A multi-layered approach is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Risk Level | Task Example | Eye/Face Protection | Hand Protection | Body & Foot Protection | Respiratory Protection |
| Low | Small-scale weighing (<1g) and transfers inside a certified fume hood. | Chemical splash goggles (ANSI Z87.1 or EN 166 compliant).[1] | Double-gloving with nitrile gloves.[3][5] | Fully-buttoned laboratory coat; closed-toe shoes.[6] | Not required within a functioning fume hood. |
| Moderate | Large-scale transfers (>1g), reactions with splash potential, workup procedures. | Chemical splash goggles and a full-face shield.[3][7] | Inner nitrile glove with a chemically resistant outer glove (e.g., butyl rubber, Viton). Consult manufacturer compatibility charts.[3][5] | Chemically resistant apron over a laboratory coat; closed-toe shoes. | Not required within a functioning fume hood. |
| High | Emergency spill cleanup outside of a fume hood. | Chemical splash goggles and a full-face shield.[7] | Heavy-duty, chemically resistant gloves (e.g., Viton, butyl rubber). | Full chemically resistant suit. | Air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters.[8] Fit-testing is mandatory.[7] |
Causality Behind PPE Choices:
-
Eye Protection : The potential for the compound to be a serious eye irritant necessitates the use of chemical splash goggles that form a seal around the eyes, preventing entry of dust or splashes from any angle.[1][9] A face shield is added during higher-risk procedures to protect the entire face.[3]
-
Hand Protection : Halogenated organic compounds can degrade or permeate standard gloves over time.[5] Double-gloving provides a backup barrier. For prolonged contact or larger quantities, a more robust outer glove material like butyl rubber is recommended to prevent chemical breakthrough.[3]
-
Body Protection : A standard lab coat protects against incidental contact and minor spills.[6] A chemically resistant apron provides an additional layer of protection for the torso during procedures where splashes are more likely.
-
Respiratory Protection : While a fume hood mitigates inhalation risk during normal operations, an emergency situation like a large spill requires independent respiratory protection to prevent inhalation of high concentrations of irritating dust or vapors.[8]
Operational Protocol: A Step-by-Step Guide
Adherence to a strict, methodical workflow is paramount for safety.
Phase 1: Pre-Handling & Preparation
-
Review Safety Data: Before beginning, thoroughly review the Safety Data Sheet (SDS) for any related compounds, such as 4-Bromo-3-methyl-1H-pyrazole, to reinforce your understanding of the hazards.[1][2]
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
Designate Area: Demarcate the specific area within the fume hood where the work will be performed.
-
Assemble Materials: Ensure all necessary equipment and spill cleanup materials (absorbent pads, designated halogenated waste container) are within reach inside the fume hood to minimize movement in and out of the containment area.[4]
-
Don PPE: Put on all required PPE as outlined in the table above, ensuring gloves are pulled over the cuffs of the lab coat.
Phase 2: Chemical Handling
-
Weighing & Transfer: If the compound is a solid, handle it carefully to avoid generating dust.[8] Use a spatula to transfer the material. Tare the receiving vessel on the balance before adding the compound to avoid spillage.
-
Dissolution & Reaction: When adding solvents or reagents, do so slowly and carefully down the side of the flask or beaker to prevent splashing.
-
Constant Vigilance: Continuously monitor the reaction. Never leave it unattended.[4]
Phase 3: Post-Handling & Decontamination
-
Quenching & Workup: All post-reaction procedures must also be conducted within the fume hood.
-
Surface Decontamination: After the experiment is complete, wipe down the designated work area within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and paper towels. Dispose of the towels in the solid halogenated waste container.
-
Equipment Cleaning: Glassware should be rinsed with a suitable solvent within the fume hood. This initial rinseate must be disposed of as halogenated liquid waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, apron, face shield, inner gloves, goggles, and finally, the lab coat. Never wear gloves outside of the laboratory area.
-
Personal Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[5]
Caption: Workflow for handling this compound.
Disposal and Emergency Plans: Managing the Unexpected
Waste Disposal
As a halogenated organic compound, all waste streams containing this compound must be segregated from non-halogenated waste.[6][10]
-
Liquid Waste: Collect in a clearly labeled, sealed container designated "Halogenated Organic Waste."[4][6]
-
Solid Waste: Contaminated items such as gloves, paper towels, and silica gel must be placed in a separate, sealed container labeled "Solid Halogenated Organic Waste."
-
Never dispose of this chemical or its waste down the drain.[6] Follow your institution's specific hazardous waste disposal protocols.[4]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][8]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11]
-
Spills:
-
Small Spill (inside fume hood): Use a spill kit with an inert absorbent material. Scoop the absorbed material into the designated solid halogenated waste container. Decontaminate the area.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up without specialized training and the appropriate respiratory protection.
-
By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely advance your research with this compound, ensuring that scientific discovery and personal safety proceed hand in hand.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
- Personal protective equipment for handling 1-Isopropylpyrazole. Benchchem.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations.
- MSDS of 5-Bromo-3-methyl-1H-pyrazole. Capot Chemical.
- Halogenated Solvents. Washington State University Environmental Health & Safety.
- 5-Bromo-1-isopropyl-1H-pyrazole AldrichCPR. Sigma-Aldrich.
- Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
- PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.
- SAFETY DATA SHEET - 4-Bromo-3-methylpyrazole. Fisher Scientific.
- SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile. Fisher Scientific.
- 5-BroMo-1-Methyl-1H-pyrazole-4-carbaldehyde Safety Data Sheets. Echemi.
- Safety Data Sheet - (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride. CymitQuimica.
- SAFETY DATA SHEET - 3-Amino-4-bromo-1-methyl-1H-pyrazole. Thermo Fisher Scientific.
- PPE Requirements Hazardous Drug Handling. Unknown Source.
- MATERIAL SAFETY DATA SHEET - M-Line Rosin Solvent. ME Systeme.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority (HSA).
- 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET. Acros Organics.
Sources
- 1. fishersci.at [fishersci.at]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. hscprep.com.au [hscprep.com.au]
- 7. pppmag.com [pppmag.com]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. me-systeme.de [me-systeme.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
